Chlorine trifluoride
Description
Properties
IUPAC Name |
trifluoro-λ3-chlorane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClF3/c2-1(3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHWNGGYGAVMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FCl(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClF3 | |
| Record name | CHLORINE TRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/372 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CHLORINE TRIFLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0656 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | chlorine trifluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorine_trifluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893948 | |
| Record name | Chlorine trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorine trifluoride appears as a colorless gas or green liquid with a pungent odor. Boils at 53 °F. It reacts with water to form chlorine and hydrofluoric acid with release of heat. Contact with organic materials may result in spontaneous ignition. It is corrosive to metals and tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Under prolonged exposure to fire or intense heat the container may violently rupture and rocket., Gas or Vapor, Colorless gas or a greenish-yellow liquid (below 53 degrees F) with a somewhat sweet, suffocating odor; Note: Shipped as a liquefied compressed gas; [NIOSH], NEARLY COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or a greenish-yellow liquid (below 53 °F) with a somewhat sweet, suffocating odor., Colorless gas or a greenish-yellow liquid (below 53 °F) with a somewhat sweet, suffocating odor. [Note: Shipped as a liquefied compressed gas.] | |
| Record name | CHLORINE TRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/372 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Chlorine fluoride (ClF3) | |
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| Record name | Chlorine trifluoride | |
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| Record name | CHLORINE TRIFLUORIDE | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CHLORINE TRIFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/664 | |
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| Record name | Chlorine trifluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0117.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
53 °F at 760 mmHg (USCG, 1999), 11.75 °C, 12 °C, 53 °F | |
| Record name | CHLORINE TRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/372 | |
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| Record name | CHLORINE TRIFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/970 | |
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| Record name | CHLORINE TRIFLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0656 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CHLORINE TRIFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/664 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorine trifluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0117.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
Reacts with water (NIOSH, 2023), decomposes in cold and hot water, Solubility in water: reaction, Reacts | |
| Record name | CHLORINE TRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/372 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORINE TRIFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/970 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORINE TRIFLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0656 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Chlorine trifluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0117.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.85 at 51.8 °F (USCG, 1999) - Denser than water; will sink, 1.825 g/mL @ boiling point (liquid), DENSITY OF GAS 3.14 g/L (AIR= 1.29), Density of the solid = 2.530 g/cu cm @ 153 deg K, 1.85 at 51.8 °F, 1.77 (Liquid at 53 °F), 3.21(relative gas density) | |
| Record name | CHLORINE TRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/372 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CHLORINE TRIFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/970 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORINE TRIFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/664 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorine trifluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0117.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.21 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), More than three times that of air, Relative vapor density (air = 1): 3.18, 3.21 | |
| Record name | CHLORINE TRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/372 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CHLORINE TRIFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/970 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORINE TRIFLUORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0656 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CHLORINE TRIFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/664 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1.4 atm (NIOSH, 2023), 10 mm Hg at -71.8 °C; 400 mm Hg at -4.9 °C; 760 mm Hg at 11.5 °C, 1.4 atm | |
| Record name | CHLORINE TRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/372 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORINE TRIFLUORIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/970 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORINE TRIFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/664 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorine trifluoride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0117.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
F2, HF, ClF, and Cl2 | |
| Record name | CHLORINE TRIFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/970 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS GAS; LIQUID IS YELLOW-GREEN IN COLOR; SOLID IS WHITE, Colorless gas or a greenish-yellow liquid (below 53 degrees F) [Note: Shipped as a liquefied compressed gas]. | |
CAS No. |
7790-91-2 | |
| Record name | CHLORINE TRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/372 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Chlorine trifluoride | |
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| Record name | Chlorine trifluoride | |
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| Record name | Chlorine trifluoride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
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| Record name | Chlorine fluoride (ClF3) | |
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| Record name | CHLORINE TRIFLUORIDE | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/970 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0656 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CHLORINE TRIFLUORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/664 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Melting Point |
-105 °F (USCG, 1999), -76.34 °C, -76 °C, -105 °F | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Foundational & Exploratory
The First Synthesis of Chlorine Trifluoride: A Technical Retrospective of Ruff and Krug's Pioneering Work
A deep dive into the original 1930 synthesis of one of the most reactive substances known to science, this technical guide provides researchers, scientists, and drug development professionals with a detailed account of the discovery and initial preparation of chlorine trifluoride (ClF₃) by Otto Ruff and Herbert Krug. This document outlines the experimental protocol, summarizes key data, and offers a visual representation of the synthetic workflow, underscoring the significant achievement and the formidable challenges of early fluorine chemistry.
Historical Context: The Quest for a Controllable Fluorinating Agent
In the early 20th century, the field of fluorine chemistry was in its nascent stages, largely due to the extreme reactivity and hazardous nature of elemental fluorine. In the 1930s, German chemists Otto Ruff and Herbert Krug were investigating interhalogen compounds, seeking a more manageable yet highly reactive fluorinating agent.[1][2] Their work led to the first successful isolation and characterization of this compound in 1930, a compound that proved to be even more reactive than fluorine itself.[1][3] This discovery was a landmark achievement, opening new avenues in the synthesis of fluorinated compounds, though the substance's extreme properties would also command immense respect and caution.
The First Synthesis: A Two-Stage Approach
The seminal work by Ruff and Krug, published in Zeitschrift für anorganische und allgemeine Chemie, detailed a two-step process for the synthesis of this compound.[4] The methodology involved the initial formation of chlorine monofluoride (ClF), which was then further fluorinated to yield the desired ClF₃.[5][6] This sequential approach was necessary to control the highly exothermic reaction between chlorine and fluorine.
Experimental Protocol
Step 1: Synthesis of Chlorine Monofluoride (ClF)
The initial step involved the direct reaction of elemental chlorine (Cl₂) with fluorine (F₂).
-
Reaction: Cl₂ + F₂ → 2ClF
-
Procedure: Gaseous chlorine and fluorine were introduced into a reaction vessel. The reaction is spontaneous and highly exothermic. Precise temperature control was crucial to prevent the dissociation of the product and to manage the reaction rate. Modern adaptations of this method often employ a packed-bed reactor with a catalyst to improve efficiency and control, though it is unclear if Ruff and Krug utilized a catalyst.[2]
Step 2: Synthesis of this compound (ClF₃)
The chlorine monofluoride produced in the first step was then reacted with an excess of fluorine gas.
-
Reaction: ClF + F₂ → ClF₃
-
Procedure: The chlorine monofluoride gas was mixed with additional fluorine gas and passed through a heated reaction chamber. The equilibrium between ClF, F₂, and ClF₃ is temperature-dependent. Ruff and Krug would have carefully controlled the temperature to favor the formation of ClF₃.
Purification:
The final product was a mixture containing ClF₃, unreacted ClF, and any remaining starting materials. Ruff and Krug employed distillation to separate this compound from the more volatile chlorine monofluoride and other components.[5] This purification step was critical for obtaining a pure sample of ClF₃ for characterization.
Quantitative Data
The following table summarizes the key physical and chemical properties of the reactants and products involved in the first synthesis of this compound.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Appearance |
| Chlorine | Cl₂ | 70.90 | -34.04 | -101.5 | Greenish-yellow gas |
| Fluorine | F₂ | 38.00 | -188.11 | -219.67 | Pale yellow gas |
| Chlorine Monofluoride | ClF | 54.45 | -100.1 | -154 | Colorless gas |
| This compound | ClF₃ | 92.45 | 11.75 | -76.34 | Colorless gas/pale green liquid |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure as described by Ruff and Krug.
Caption: A flowchart illustrating the two-step synthesis and subsequent purification of this compound as pioneered by Ruff and Krug.
Safety and Handling Considerations
It is imperative to note that this compound is an extremely dangerous substance. It is a powerful oxidizing and fluorinating agent that is hypergolic with most organic materials, meaning it ignites them on contact.[1] It reacts violently with water and can cause severe burns to skin and eyes. The original experiments by Ruff and Krug would have been conducted with extreme caution, likely using specialized apparatus constructed from materials resistant to attack by fluorine and its compounds, such as nickel or monel. Any modern-day handling of this compound requires specialized equipment and adherence to strict safety protocols.
Conclusion
The discovery and first synthesis of this compound by Otto Ruff and Herbert Krug represented a significant advancement in inorganic chemistry. Their work not only introduced a new and powerful fluorinating agent but also highlighted the immense challenges and potential of working with highly reactive compounds. This technical guide serves as a testament to their pioneering spirit and provides a foundational understanding of the original synthesis for contemporary researchers. The principles of their two-step synthesis and purification by distillation remain fundamental to the production of interhalogen compounds today.
References
- 1. CN104477849A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Talk:this compound - Wikipedia [en.wikipedia.org]
- 3. sesha.org [sesha.org]
- 4. nzdr.ru [nzdr.ru]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CN104477850B - The preparation method of a kind of this compound and device - Google Patents [patents.google.com]
Unraveling the T-Shaped Molecular Geometry of Chlorine Trifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorine trifluoride (ClF3) presents a fascinating case study in molecular geometry, deviating from simple predictive models to adopt a distinct T-shaped conformation. This technical guide provides an in-depth exploration of the theoretical underpinnings of this structure, supported by quantitative data from key experimental methodologies. A detailed examination of Valence Shell Electron Pair Repulsion (VSEPR) theory and orbital hybridization will be presented, followed by a summary of experimentally determined structural parameters. Furthermore, this guide outlines the specialized experimental protocols required for the structural determination of a highly reactive and corrosive molecule like ClF3, specifically focusing on microwave spectroscopy and low-temperature X-ray crystallography.
Theoretical Basis for the T-Shaped Geometry of ClF3
The molecular geometry of this compound is a direct consequence of the arrangement of electron pairs around the central chlorine atom, which can be rationalized through the application of VSEPR theory and the concept of hybridization.
Valence Shell Electron Pair Repulsion (VSEPR) Theory
VSEPR theory is a model used to predict the geometry of individual molecules from the number of electron pairs surrounding their central atoms. The fundamental principle of VSEPR is that electron pairs, being negatively charged, will arrange themselves in three-dimensional space to minimize electrostatic repulsion.
In the case of ClF3, the central chlorine atom is in Group 17 of the periodic table and has seven valence electrons. It forms single covalent bonds with three fluorine atoms, each contributing one electron. Therefore, the central chlorine atom has a total of 10 valence electrons, which constitute five electron pairs. These five electron pairs consist of three bonding pairs (from the Cl-F bonds) and two non-bonding lone pairs.
According to VSEPR theory, five electron pairs will adopt a trigonal bipyramidal electron geometry to maximize their separation. In this arrangement, there are two distinct positions: axial and equatorial. The equatorial positions are in the horizontal plane with 120° angles between them, while the two axial positions are above and below this plane at 90° to the equatorial positions.
The placement of the bonding pairs and lone pairs is determined by the hierarchy of electron pair repulsions, which is:
Lone pair-lone pair (lp-lp) > Lone pair-bonding pair (lp-bp) > Bonding pair-bonding pair (bp-bp)
To minimize repulsion, the two lone pairs, which exert the greatest repulsive force, occupy the equatorial positions. This arrangement maximizes the angle between them to 120°, thus minimizing lp-lp repulsion. The three fluorine atoms then occupy the remaining two axial positions and one equatorial position. This specific arrangement of atoms results in a T-shaped molecular geometry . The F-Cl-F bond angles are distorted from the ideal 90° and 180° of a perfect T-shape due to the repulsive forces exerted by the lone pairs.
Hybridization
The concept of orbital hybridization provides a more detailed picture of the bonding in ClF3. To accommodate five electron pairs (three bonding pairs and two lone pairs), the central chlorine atom undergoes sp³d hybridization . In its ground state, the electron configuration of chlorine is [Ne] 3s²3p⁵. To form three covalent bonds with fluorine, one electron from a 3p orbital is promoted to an empty 3d orbital. The one 3s, three 3p, and one 3d orbitals then mix to form five equivalent sp³d hybrid orbitals.
Three of these hybrid orbitals overlap with the 2p orbitals of the three fluorine atoms to form three sigma (σ) bonds. The remaining two sp³d hybrid orbitals are occupied by the two lone pairs of electrons. This sp³d hybridization results in a trigonal bipyramidal arrangement of the electron pairs, consistent with VSEPR theory, and ultimately leads to the T-shaped molecular geometry.
Quantitative Structural Data
Experimental techniques have provided precise measurements of the bond lengths and angles in ClF3, confirming the distorted T-shaped geometry predicted by theoretical models.
| Parameter | Microwave Spectroscopy Data | X-ray Crystallography Data (-120 °C) |
| Cl-F (axial) bond length | 1.698 Å | 1.716 Å |
| Cl-F (equatorial) bond length | 1.598 Å | 1.621 Å |
| F(axial)-Cl-F(axial) bond angle | ~175° | - |
| F(axial)-Cl-F(equatorial) bond angle | 87.5° | 86°59′ |
Note: The data from microwave spectroscopy represents the gas-phase structure, while X-ray crystallography provides the solid-state structure at low temperature.
Experimental Protocols for Structural Determination
The high reactivity and gaseous nature of ClF3 at room temperature necessitate specialized experimental setups and handling procedures for its structural analysis.
Gas-Phase Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that provides very accurate measurements of molecular rotational constants, from which precise bond lengths and angles can be derived for gas-phase molecules.
Methodology:
-
Sample Handling and Introduction: Due to its extreme reactivity, ClF3 must be handled in a vacuum-tight system constructed from corrosion-resistant materials such as Monel or stainless steel, with compatible seals. The gas is introduced into the spectrometer's sample cell at very low pressure (in the range of millitorr) under slow, controlled flow conditions to maintain a constant pressure and minimize reactions with the cell walls.
-
Microwave Spectrometer Setup: A typical setup consists of a microwave source (e.g., a phase-locked backward-wave oscillator or a Gunn diode), a long absorption cell (e.g., a 1-3 meter long free-space glass or passivated metal cell), and a sensitive detector (e.g., a liquid helium-cooled InSb hot electron bolometer).
-
Data Acquisition: The frequency of the microwave radiation is swept over a specific range. When the frequency of the radiation matches the energy difference between two rotational energy levels of the ClF3 molecule, the molecule absorbs the radiation. This absorption is detected as a decrease in the signal reaching the detector.
-
Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines. By assigning these lines to specific rotational transitions for both 35Cl and 37Cl isotopologues, the rotational constants (A, B, and C) can be accurately determined.
-
Structure Determination: From the rotational constants of the different isotopologues, a precise molecular structure, including bond lengths and angles, can be calculated. The observation of hyperfine splitting due to the chlorine nucleus can provide further insights into the electronic structure of the molecule.
Low-Temperature Single-Crystal X-ray Diffraction
X-ray diffraction on a single crystal provides a detailed three-dimensional map of the electron density within the molecule, allowing for the precise determination of atomic positions.
Methodology:
-
Crystal Growth: As ClF3 is a gas at room temperature (boiling point: 11.75 °C), single crystals for X-ray diffraction must be grown in situ at low temperatures. This can be achieved by introducing the gaseous ClF3 into a thin-walled glass capillary mounted on the diffractometer's goniometer head, which is cooled by a stream of cold nitrogen gas to a temperature below the melting point of ClF3 (-76.3 °C). A controlled cooling and annealing process is used to promote the growth of a single, well-ordered crystal.
-
Diffractometer Setup: A four-circle diffractometer equipped with a low-temperature device (e.g., a cryostream) is used. A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal.
-
Data Collection: The crystal is rotated through a series of angles, and for each orientation, the intensity of the diffracted X-ray beams is measured by a detector (e.g., a CCD or CMOS detector). This process generates a unique diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map. This map is then used to build a model of the ClF3 molecule. The atomic positions and other parameters are then refined against the experimental data to produce a final, highly accurate molecular structure.
Visualizations
The logical progression from electron pairs to molecular geometry as dictated by VSEPR theory can be visualized as follows:
Caption: Logical workflow for determining ClF3 molecular geometry using VSEPR theory.
The relationship between the electron geometry and the resulting molecular geometry is depicted below:
The Hypergolic Nature of Chlorine Trifluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine trifluoride (ClF₃) is a formidable interhalogen compound renowned for its extreme reactivity and potent oxidizing capabilities.[1][2] Its hypergolic nature, the ability to spontaneously ignite upon contact with a wide array of fuels without an external ignition source, makes it a substance of significant interest in fields requiring rapid and reliable combustion, such as rocket propulsion and specialized chemical synthesis.[3][4] However, its exceptionally hazardous properties necessitate a thorough understanding for safe handling and application. This technical guide provides a comprehensive overview of the hypergolicity of this compound, detailing its reactivity with various substances, the thermodynamics of these reactions, and the experimental protocols for its study.
Hypergolic Reactivity and Ignition Delay
A defining characteristic of this compound's hypergolicity is its virtually instantaneous ignition with all known fuels.[1][4][5] The ignition delay, the time between initial contact of reactants and the onset of combustion, is so brief that it has never been successfully measured.[3][4] This rapid ignition is attributed to the compound's inherent instability and its powerful fluorinating and oxidizing abilities, which readily break down the chemical bonds of fuel molecules, initiating a runaway exothermic reaction.
The hypergolic nature of ClF₃ is not limited to conventional fuels. It spontaneously ignites a vast range of materials, including organic compounds, water, and even substances typically considered non-flammable, such as sand, asbestos, and concrete.[4][6]
Table 1: Ignition Delay of this compound with Various Substances
| Substance | Ignition Delay | Reference(s) |
| Hydrazine (N₂H₄) | Immeasurably short | [3] |
| Ammonia (NH₃) | Immeasurably short | [3] |
| Kerosene/Hydrocarbons | Immeasurably short | [7] |
| Ethanol/Alcohols | Immeasurably short | [8] |
| Water (H₂O) | Explosive reaction | [1] |
| Organic Materials (wood, cloth, etc.) | Spontaneous ignition | [9] |
| Sand (Silicon Dioxide) | Spontaneous ignition | [4] |
| Asbestos | Spontaneous ignition | [4] |
Thermodynamics of Hypergolic Reactions
The hypergolic reactions of this compound are intensely exothermic, releasing significant amounts of energy in the form of heat. This high heat of reaction contributes to the rapid temperature increase that sustains the combustion process.
Table 2: Enthalpy of Reaction of this compound with Various Reactants
| Reaction | Enthalpy of Reaction (ΔH) | Reference(s) |
| 2ClF₃(g) + 2NH₃(g) → N₂(g) + 6HF(g) + Cl₂(g) | -1196 kJ/mol | [10] |
| ClF₃(g) + 2H₂O(l) → 3HF(aq) + HCl(aq) + O₂(g) | Not directly available, but highly exothermic and violent | [1] |
| Standard Enthalpy of Formation (ΔfH°) of ClF₃(g) | -163.2 kJ/mol | [10] |
Note: The reaction with water is extremely violent and complex, with multiple possible products, making a single enthalpy value difficult to determine.
Reaction Pathways and Mechanisms
The reactions of this compound are characterized by rapid fluorination and oxidation of the fuel. The high electronegativity of the fluorine atoms in ClF₃ leads to the aggressive abstraction of atoms from other molecules, initiating a chain reaction.
Reaction with Hydrazine and Ammonia
The reaction with nitrogen-containing compounds like hydrazine and ammonia is particularly energetic. The primary products are nitrogen gas, hydrogen fluoride, and chlorine gas.
Caption: Reaction pathway of ClF₃ with hydrazine/ammonia.
Reaction with Hydrocarbons
With hydrocarbons, the reaction proceeds via a rapid and complete disruption of the carbon-hydrogen and carbon-carbon bonds. The primary products are typically carbon tetrafluoride (CF₄), hydrogen fluoride (HF), and chlorine (Cl₂). The exact mechanism is complex and believed to involve free radical intermediates.
Caption: General reaction pathway of ClF₃ with hydrocarbons.
Experimental Protocols
Due to the extreme hazards associated with this compound, all experimental work must be conducted in specialized facilities with robust safety protocols.
Material Compatibility and Passivation
This compound is compatible with certain metals, such as Monel, nickel, and stainless steel, due to the formation of a passivating metal fluoride layer that protects the bulk material from further attack.[11][12] Before use, all equipment must be thoroughly cleaned to remove any organic contaminants and then passivated.
Passivation Procedure:
-
Cleaning: The system is meticulously cleaned with appropriate solvents to remove all oils, greases, and particulate matter.
-
Drying: The system is thoroughly dried, often by purging with a dry, inert gas like nitrogen, to remove any residual moisture.[11]
-
Fluorination: A low concentration of a fluorinating agent (e.g., gaseous fluorine or a dilute mixture of this compound in nitrogen) is slowly introduced into the system.[3][13] This controlled reaction forms a stable, non-reactive metal fluoride layer on all wetted surfaces. The temperature of the system should be monitored during this process to ensure the reaction is proceeding in a controlled manner.[3]
Caption: Experimental workflow for material passivation.
Hypergolicity Testing: Drop Test
The drop test is a common method for observing the hypergolic ignition of propellants on a small scale.
Experimental Setup and Procedure:
-
A small, remotely operated apparatus is used, typically within a fume hood or a specialized test cell with blast shields.
-
A small quantity of the fuel is placed in a ceramic or compatible metal cup.
-
A drop of this compound is released from a remotely controlled dispenser and allowed to fall into the fuel.
-
High-speed cameras and other diagnostic equipment are used to record the event and attempt to measure the ignition delay.[14]
Caption: Experimental workflow for a hypergolic drop test.
Safety Considerations
This compound is extremely toxic and corrosive.[15] Its reaction with water produces hydrofluoric acid and other toxic gases.[1] Therefore, stringent safety precautions are mandatory:
-
All work must be conducted in a well-ventilated area, preferably within a dedicated enclosure.
-
Personnel must wear specialized personal protective equipment (PPE), including full-body suits, face shields, and appropriate gloves.
-
Emergency response equipment, such as a large supply of inert gas (nitrogen or argon) for fire suppression, must be readily available. Water should never be used to extinguish a this compound fire as it reacts violently.[1]
Conclusion
This compound stands as one of the most powerful and reactive hypergolic oxidizers known. Its ability to spontaneously and instantaneously ignite with a vast range of materials makes it a subject of both immense scientific interest and extreme caution. A thorough understanding of its reactivity, thermodynamics, and the stringent protocols required for its handling is paramount for any researcher or professional working with or considering the use of this formidable chemical. The data and protocols outlined in this guide provide a foundational understanding for the safe and informed study of the hypergolic nature of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. sesha.org [sesha.org]
- 4. discovery.com [discovery.com]
- 5. This compound [fourmilab.ch]
- 6. reddit.com [reddit.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. hmexassistant.com [hmexassistant.com]
- 10. atct.anl.gov [atct.anl.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. ClF3 [chm.bris.ac.uk]
An In-depth Technical Guide to the Physical Properties of Liquid vs. Gaseous Chlorine Trifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorine trifluoride (ClF₃) is a highly reactive and corrosive interhalogen compound.[1] At room temperature, it exists as a colorless gas but condenses into a pale greenish-yellow liquid under pressure.[1][2] Its extreme oxidizing capabilities, surpassing even elemental fluorine in some cases, make it a compound of significant interest in specialized industrial applications, including semiconductor manufacturing for cleaning chemical vapor deposition chambers and in nuclear fuel processing.[1][3] Given its high reactivity and hazardous nature, a thorough understanding of its physical properties in both liquid and gaseous states is critical for safe handling, process design, and modeling. This guide provides a detailed comparison of these properties, outlines the experimental methodologies for their determination, and presents logical workflows for characterization.
Comparative Physical Properties
The physical characteristics of this compound differ significantly between its liquid and gaseous phases. The following tables summarize key quantitative data for easy comparison.
Table 1: General Physical and Thermodynamic Properties
| Property | Liquid Phase | Gaseous Phase | Units | Conditions / Notes |
| Molecular Weight | 92.45 | 92.45 | g/mol | [1] |
| Appearance | Pale greenish-yellow liquid | Colorless gas | - | [1] |
| Odor | - | Sweet, pungent, suffocating | - | [1] |
| Boiling Point | 11.75 | - | °C | At 1 atm[1][3] |
| Melting Point | -76.34 | - | °C | [1][3] |
| Critical Temperature | 153 | - | °C | [3] |
| Critical Pressure | 57 | - | atm | [3] |
| Heat of Vaporization | 27.5 | - | kJ/mol | At 313 K[1] |
| Standard Enthalpy of Formation | - | -164.65 | kJ/mol | At 298.15 K[4] |
Table 2: Density and Viscosity
| Property | Liquid Phase | Gaseous Phase | Units | Temperature (°C) | Pressure (atm) |
| Density | 1.785 | 0.003913 | g/cm³ ( kg/L ) | 25 | 1 |
| 1.85 | - | g/cm³ | 11 | 1 | |
| Vapor Density | - | 3.21 | - | - | - |
| Viscosity | - | 91.82 | µPa·s | - | - |
Experimental Protocols
The extreme reactivity of this compound necessitates specialized equipment and protocols for the determination of its physical properties. Materials of construction must be carefully selected; metals like Monel, nickel, and stainless steel form a passive fluoride layer that resists further corrosion, making them suitable for handling ClF₃. All equipment must be scrupulously cleaned and passivated before use.
Density Measurement
-
Liquid Density: The density of liquid ClF₃ can be determined using a vibrating tube densitometer .[5] In this method, a U-shaped tube, constructed from a corrosion-resistant material, is filled with the liquid sample. The tube is then electromagnetically excited to oscillate at its natural frequency. This frequency is directly related to the mass of the liquid in the tube, and therefore its density. The instrument is calibrated using fluids of known density. Given the volatility and reactivity of ClF₃, the measurement must be conducted in a sealed, high-pressure system to maintain the liquid phase and ensure containment. Alternatively, pycnometry , which involves weighing a precise and known volume of the liquid, can be adapted for use with volatile and reactive liquids by employing a sealed, corrosion-resistant pycnometer.[5]
-
Gas Density: Gas density is typically determined by weighing a known volume of the gas in a bulb of known volume at a measured temperature and pressure.[6] The ideal gas law, with corrections for non-ideal behavior (compressibility), is used to calculate the density. The protocol involves:
-
Evacuating a gas bulb of known volume, constructed from passivated stainless steel or Monel, to a high vacuum and weighing it.
-
Filling the bulb with ClF₃ gas to a specific, measured pressure below its condensation point.
-
Recording the temperature of the gas.
-
Weighing the filled bulb. The difference in mass gives the mass of the gas.
-
Calculating the density (mass/volume). This procedure is repeated at several pressures to extrapolate the data to zero pressure for determining the molar mass accurately.[7]
-
Vapor Pressure Measurement
The vapor pressure of ClF₃ is measured using a static or dynamic method within a corrosion-resistant apparatus.[8][9]
-
Static Method: A sample of liquid ClF₃ is placed in a thermostatted, evacuated container made of a material like stainless steel. The sample is allowed to reach thermal and phase equilibrium, and the pressure of the vapor in the headspace is measured directly using a corrosion-resistant pressure transducer (e.g., a capacitance manometer).[10] Measurements are taken at various temperatures to generate a vapor pressure curve.
-
Dynamic Method (Ebulliometry): An ebulliometer is used to measure the boiling temperature of the liquid at a controlled, set pressure.[9] For a substance like ClF₃, the system must be completely enclosed and fabricated from passivated materials. By measuring the boiling point at various sub-atmospheric and atmospheric pressures, the vapor pressure as a function of temperature can be accurately determined.
Heat of Vaporization Measurement
The enthalpy (heat) of vaporization (ΔHvap) can be determined by Differential Scanning Calorimetry (DSC) .[11]
-
A small, precisely weighed amount of liquid ClF₃ is hermetically sealed in a specialized high-pressure crucible capable of withstanding the vapor pressure of the sample and resisting chemical attack.
-
The crucible is heated in the DSC instrument at a constant rate.
-
An endothermic peak is observed on the thermogram when the liquid boils.[11]
-
The area of this peak is integrated to determine the total heat absorbed during the vaporization process.
-
The molar enthalpy of vaporization is calculated by dividing the absorbed heat by the number of moles of the sample.
Alternatively, ΔHvap can be calculated from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of absolute temperature, using the Clausius-Clapeyron equation .[1]
Visualizations
Phase Transition and Property Diagram
Generalized Experimental Workflow
References
- 1. webqc.org [webqc.org]
- 2. flinnsci.com [flinnsci.com]
- 3. This compound: Structure, Properties & Key Uses [vedantu.com]
- 4. nfogm.no [nfogm.no]
- 5. calnesis.com [calnesis.com]
- 6. scranton.edu [scranton.edu]
- 7. youtube.com [youtube.com]
- 8. Vapor pressure - Wikipedia [en.wikipedia.org]
- 9. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]
- 10. youtube.com [youtube.com]
- 11. calnesis.com [calnesis.com]
A Guide to Chlorine Trifluoride: Properties, Hazards, and Safety Protocols
Disclaimer: The direct synthesis of chlorine trifluoride (ClF₃) is an exceptionally hazardous process that should only be attempted by highly trained professionals in specialized, controlled environments. Due to the extreme dangers associated with its production and handling, this document does not provide a synthesis protocol. Instead, this guide offers an in-depth overview of the known properties, reactivity, and critical safety procedures for this compound to support researchers, scientists, and professionals in understanding and mitigating its substantial risks.
Introduction to this compound
This compound (ClF₃) is an interhalogen compound first isolated in 1930 by Ruff and Krug.[1] It is a colorless, poisonous, and corrosive gas that condenses into a pale-greenish yellow liquid under pressure at room temperature.[1] The molecule's geometry is approximately T-shaped, a structure consistent with VSEPR theory predictions.[1]
Historically, ClF₃ has been explored for various high-energy applications, including as a military incendiary agent, a component in rocket propulsion systems, and in nuclear fuel processing.[1][2] Today, its primary use is in the semiconductor industry for cleaning chemical vapor deposition (CVD) chambers.[1][3] The extreme reactivity of ClF₃ allows for the efficient removal of solid residues without dismantling the equipment, thereby reducing downtime and potential personnel exposure to hazardous materials.[3]
The very properties that make ClF₃ useful also render it one of the most dangerous and reactive chemicals known.[2] It is a powerful oxidizing and fluorinating agent, capable of igniting materials that are typically considered non-flammable, such as asbestos, sand, and glass.[1]
Physicochemical and Hazard Data
The inherent risks of this compound are underscored by its physical properties and hazard ratings. All personnel must be thoroughly familiar with this data before entering any area where ClF₃ is handled or stored.
| Property | Value |
| Molecular Formula | ClF₃ |
| Molecular Weight | 92.45 g/mol [4] |
| Appearance | Colorless gas or pale greenish-yellow liquid[1] |
| Odor | Sweet and suffocating[5] |
| Boiling Point | 11.75 °C (53.2 °F)[4] |
| Melting Point | -76.3 °C (-105.4 °F)[4] |
| Vapor Pressure | 1.44 atm @ 21.1 °C (21.5 psia @ 70 °F)[3] |
| Vapor Density | 3.21 (Air = 1)[6] |
| IDLH | 12 ppm[6] |
| NFPA 704 Ratings | Health: 4, Flammability: 0, Instability: 3, Special: W, OX[6] |
The Chemistry of Extreme Reactivity
The formation of this compound involves the direct reaction of elemental chlorine and fluorine (Cl₂ + 3F₂ → 2ClF₃).[7] Fluorine, being the most electronegative element, is a more powerful oxidizer than chlorine, enabling it to oxidize chlorine itself.[2] This results in a molecule with extreme oxidizing potential, surpassing even that of elemental fluorine in some cases due to its liquid state at near-ambient temperatures.[2]
Reactivity with Materials
This compound reacts violently, often explosively, with a vast range of organic and inorganic materials.[1]
-
Water: The reaction with water is violent and can be explosive, producing highly toxic and corrosive byproducts including hydrofluoric acid (HF), hydrochloric acid (HCl), oxygen, and oxygen difluoride.[1][6]
-
Metals: It corrodes most metals, even noble metals like platinum and gold.[1] However, metals such as steel, copper, and nickel form a stable, passive metal fluoride layer that resists further reaction, allowing them to be used for storage containers after proper passivation.[1][8]
-
Organic Compounds: It is hypergolic with nearly all organic materials, meaning it ignites them on contact without an ignition source.[1] This includes fuels, cloth, wood, oils, and grease.[1][5]
-
Non-flammable Materials: In a testament to its extreme power, ClF₃ can ignite materials considered fully oxidized or non-combustible. Famously, it can set fire to sand, asbestos, glass, and even concrete.[1] In one industrial accident, a spill of 900 kg of ClF₃ burned through 30 cm of concrete and an additional 90 cm of gravel below it.[1][3]
The diagram below illustrates the hazardous reactivity pathways of this compound upon release.
Caption: Hazardous reaction pathways of ClF₃ with common materials.
Experimental Protocol: Emergency Spill Response
Due to the extreme danger, a detailed protocol for responding to a this compound leak is critical. This procedure prioritizes life safety and hazard containment.
Objective: To safely manage and mitigate a gaseous ClF₃ leak from a cylinder within an exhausted gas cabinet.
Materials:
-
Full-body, gas-tight, chemically resistant protective suit (Standard EN 943-2).[9]
-
Self-Contained Breathing Apparatus (SCBA) with a full facepiece, operated in pressure-demand mode (Standard EN 137).[9]
-
Chemically resistant gloves (Standard EN 374) and safety footwear (Standard EN ISO 20345).[9]
-
Portable gas detection equipment for ClF₃, HF, and HCl.
-
Emergency communication devices.
Procedure:
-
Immediate Evacuation and Alarm: Upon detection of a leak, all personnel must evacuate the immediate area. Activate the facility's toxic gas alarm and emergency response system.
-
Assemble Emergency Response Team (ERT): Only trained and properly equipped ERT personnel may approach the leak area. A minimum of two responders ("buddy system") is required for entry, with a fully equipped backup team on standby.
-
Donning PPE: The ERT must don full PPE as specified above in a safe, upwind location. Verify the operational status of SCBA and communication equipment.
-
Area Assessment: Cautiously approach the leak area, using portable detectors to monitor the concentration of ClF₃ and its hydrolysis byproducts.[9] The primary goal is to assess the situation without taking direct action initially. A ClF₃ leak contained within an exhausted gas cabinet is considered under control and does not pose an immediate external threat.[4]
-
Isolate the Source (If Safe):
-
If the leak is from a valve that can be safely closed remotely, do so. DO NOT attempt to manually tighten fittings or the valve on a leaking cylinder under pressure.
-
If the leak cannot be stopped, the safest course of action is often to allow the cylinder to vent within the exhausted enclosure. The leak will not worsen rapidly, and any initial fire from contact with combustible materials (e.g., plastic tubing, labels) will self-extinguish once those materials are consumed.[4]
-
-
Fire Control: DO NOT USE WATER OR CO₂ FIRE EXTINGUISHERS. These will react violently with ClF₃.[1] The only known effective method for controlling a ClF₃-fueled fire is to flood the area with an inert gas like nitrogen or argon to displace oxygen.[1] For fires involving surrounding materials, cool the area with flooding quantities of water from a safe, unmanned position, but avoid direct water contact with the leaking ClF₃.[10]
-
Decontamination: After the cylinder is empty and the area is ventilated, decontamination can begin. This process involves neutralizing acidic residues (primarily HF) and must be performed by trained hazardous materials teams.[8]
-
Medical Surveillance: All personnel involved in the response, regardless of perceived exposure, must undergo immediate medical evaluation, with special attention to delayed effects of HF exposure.[5]
The workflow for this emergency response is outlined in the diagram below.
Caption: Workflow for responding to a this compound cylinder leak.
Handling, Storage, and System Design
Strict engineering and administrative controls are mandatory for mitigating the risks of this compound.
-
Storage: Cylinders must be stored upright in a cool, dry, well-ventilated area, secured to prevent falling, and segregated from all combustible and reactive materials.[9][10] Storage areas should be equipped with leak detection and alarm systems.
-
Materials of Construction: Systems must be constructed from compatible materials, such as stainless steel, copper, or Monel, that have been properly cleaned and passivated.[8] Passivation involves treating the metal surfaces with a fluorinating agent to create a protective metal fluoride film.[2] The use of elastomers and mechanical connections should be minimized to limit potential leak and ignition points.[2]
-
Handling: Only experienced and properly trained personnel should handle ClF₃.[9] Cylinders should only be used to deliver gaseous ClF₃ unless specialized equipment is in place, as the liquid is significantly more reactive.[2][4] Systems must be purged with a dry inert gas (e.g., nitrogen) before introducing ClF₃ and when taking the system out of service.[9] Never use oil or grease on any fittings.[9]
By adhering to these stringent safety protocols and maintaining a profound respect for its extreme reactivity, professionals can reduce the significant risks associated with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sesha.org [sesha.org]
- 3. dogemicrosystems.ca [dogemicrosystems.ca]
- 4. hmexassistant.com [hmexassistant.com]
- 5. nj.gov [nj.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Chlorine gas reacts with fluorine gas to form this compound. - Tro 4th Edition Ch 5 Problem 79 [pearson.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 10. 50.63.130.170 [50.63.130.170]
thermodynamic properties of chlorine trifluoride at standard conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine trifluoride (ClF3) is a powerful and highly reactive interhalogen compound. Its extreme oxidizing capabilities make it a compound of interest in various industrial and research applications, including as a fluorinating agent, an incendiary, and in the semiconductor industry for cleaning chemical vapor deposition chambers. A thorough understanding of its thermodynamic properties is crucial for safe handling, process optimization, and for theoretical modeling of its reactivity. This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound at standard conditions (298.15 K and 1 bar), details the experimental methodologies used for their determination, and illustrates the fundamental relationships between these properties.
Core Thermodynamic Properties
The fundamental thermodynamic properties of this compound at standard conditions are summarized in the table below. These values are essential for calculating reaction energies, equilibrium constants, and predicting the spontaneity of processes involving ClF3.
| Thermodynamic Property | Symbol | Value | Units |
| Standard Molar Enthalpy of Formation (gas) | ΔfH° | -164.65 ± 5.14 | kJ/mol |
| Standard Molar Entropy (gas) | S° | 281.50 | J/(mol·K) |
| Standard Molar Gibbs Free Energy of Formation (gas) | ΔfG° | -123.0 | kJ/mol |
| Standard Molar Heat Capacity (gas) | C p,m ° | 66.44 | J/(mol·K) |
Experimental Protocols
The determination of the thermodynamic properties of a highly reactive and hazardous substance like this compound requires specialized and meticulous experimental techniques. Below are the methodologies employed to measure the core thermodynamic parameters.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of this compound has been determined with high precision using fluorine flame calorimetry .[1] This technique is well-suited for highly reactive fluorine compounds.
Experimental Workflow: Fluorine Flame Calorimetry
References
quantum chemical calculations of ClF3 electronic structure
An In-depth Technical Guide to the Quantum Chemical Calculation of Chlorine Trifluoride (ClF₃) Electronic Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (ClF₃) is a highly reactive interhalogen compound with a unique T-shaped molecular geometry, a consequence of its underlying electronic structure.[1][2][3][4] According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central chlorine atom is surrounded by five electron pairs: three bonding pairs and two lone pairs.[4][5] These arrange themselves in a trigonal bipyramidal geometry to minimize repulsion, with the two lone pairs occupying equatorial positions, resulting in the characteristic T-shape.[1][2][4] The central chlorine atom is considered to have an expanded octet, which is possible as it is a third-period element with accessible d-orbitals.[6]
Understanding the nuanced details of its bonding, molecular orbitals, and electronic properties requires more sophisticated methods than simple valence theories. Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide a powerful framework for elucidating these properties with high accuracy. This guide details the theoretical underpinnings, computational methodologies, and expected results from such calculations, serving as a resource for researchers investigating complex molecular systems.
Theoretical Background: Methods and Basis Sets
The electronic structure of ClF₃ can be investigated using a variety of quantum chemical methods. The choice of method represents a trade-off between computational cost and accuracy.
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[7][8] It calculates the average electron-electron repulsion but neglects the instantaneous electron correlation, which is a significant limitation.[8][9] Despite this, HF often provides a good first approximation of molecular geometry and orbitals.[10]
-
Density Functional Theory (DFT): DFT is a widely used method that offers a good balance of accuracy and computational cost.[7][9] Instead of the complex wavefunction, DFT uses the electron density as the fundamental variable. It includes electron correlation through an approximate exchange-correlation functional. Popular functionals for such analyses include B3LYP and ωB97xD.
-
Post-Hartree-Fock Methods: To systematically improve upon the HF approximation, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) can be employed. These methods explicitly include electron correlation, leading to more accurate results, particularly for energy calculations, but at a significantly higher computational expense.
The accuracy of any calculation is also dependent on the basis set , which is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but increase the computational time. Common choices include Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).
Computational Methodology
This section outlines a typical protocol for performing a quantum chemical analysis of the ClF₃ molecule.
3.1 Software Standard quantum chemistry software packages such as Gaussian, ORCA, GAMESS, or NWChem are used for these calculations. The general workflow is transferable between them, with minor syntax differences in the input files.
3.2 General Experimental Protocol
-
Construct Input File: Create a text file specifying the initial molecular geometry of ClF₃. This can be done using Cartesian coordinates or a Z-matrix. The T-shaped structure should be used as a starting point.
-
Define Calculation Parameters:
-
Charge and Multiplicity: For neutral ClF₃, the charge is 0 and the spin multiplicity is 1 (singlet state).
-
Level of Theory: Specify the desired method (e.g., HF, B3LYP, MP2) and basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ).
-
-
Perform Geometry Optimization: The first step is to find the lowest energy structure of the molecule. A geometry optimization calculation is performed, which systematically adjusts the bond lengths and angles to find the minimum on the potential energy surface.
-
Frequency Analysis: Following a successful optimization, a frequency calculation is essential. This computes the vibrational frequencies of the molecule. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. These frequencies can be compared with experimental infrared and Raman spectra.[11]
-
Single-Point Energy and Property Calculation: Once the optimized geometry is confirmed, a single-point energy calculation can be performed to obtain more accurate electronic properties, such as the molecular orbital energies, dipole moment, and atomic charges.
The logical workflow for these calculations is illustrated in the diagram below.
Caption: A flowchart illustrating the standard workflow for a quantum chemical analysis of ClF₃.
Results and Data Presentation
Quantum chemical calculations yield a wealth of quantitative data. The following tables summarize typical results obtained from different levels of theory compared to experimental values.
4.1 Molecular Geometry The T-shaped geometry of ClF₃ features two longer axial bonds and one shorter equatorial bond.[1] High-level calculations accurately reproduce this distinction.
| Parameter | Experimental | HF/6-31G * | B3LYP/6-311G(d) | MP2/aug-cc-pVDZ |
| Cl-F (axial) Bond Length (Å) | 1.698 | ~1.685 | ~1.705 | ~1.700 |
| Cl-F (equatorial) Bond Length (Å) | 1.598 | ~1.580 | ~1.602 | ~1.599 |
| F(axial)-Cl-F(equatorial) Angle (°) | 87.5 | ~87.2 | ~87.6 | ~87.5 |
Note: Calculated values are representative and may vary slightly with the specific software and version.
4.2 Vibrational Frequencies Vibrational analysis provides insight into the molecule's dynamic behavior and confirms the nature of the stationary point on the potential energy surface.
| Symmetry Mode | Experimental Frequency (cm⁻¹)[11] | B3LYP/6-311G(d) (Scaled) |
| A₁ (symmetric stretch) | 752 | ~745 |
| B₂ (asymmetric stretch) | 702 | ~695 |
| A₁ (bending) | 529 | ~520 |
| B₂ (bending) | 442 | ~435 |
| A₁/B₁ (bending/wagging) | 328 | ~320 |
Note: Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies and are typically scaled by an empirical factor (~0.96-0.98 for DFT) for better comparison.
4.3 Electronic Properties The electronic properties provide a deeper understanding of the bonding in ClF₃.
| Property | B3LYP/6-311G(d) Value | Description |
| Dipole Moment | ~0.6 - 0.8 Debye | Confirms the polar nature of the molecule due to its asymmetric T-shape. |
| HOMO Energy | ~ -13.5 eV | Energy of the Highest Occupied Molecular Orbital, related to ionization potential. |
| LUMO Energy | ~ -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |
| HOMO-LUMO Gap | ~ 12.0 eV | Indicates the molecule's kinetic stability and resistance to electronic excitation. |
Conceptual Framework of ClF₃ Bonding
The bonding in ClF₃ is best described as a combination of VSEPR theory, hybridization, and Molecular Orbital (MO) theory. The central chlorine atom undergoes sp³d hybridization to accommodate the five electron pairs.[1][2] However, a more accurate picture is provided by MO theory, which describes the formation of a three-center, four-electron (3c-4e) bond for the axial F-Cl-F atoms, a concept that avoids the explicit invocation of d-orbital participation.
Caption: Logical relationships between theories describing the structure and bonding in ClF₃.
Conclusion
Quantum chemical calculations provide an indispensable tool for the detailed investigation of the electronic structure of complex molecules like this compound. By employing methods such as DFT and post-Hartree-Fock theories with appropriate basis sets, researchers can accurately predict molecular geometries, vibrational spectra, and a host of electronic properties. These computational results not only corroborate experimental findings but also offer a deeper theoretical understanding of chemical bonding that goes beyond simple models, making them a cornerstone of modern chemical and materials science research.
References
- 1. ClF3 Molecular Geometry and Bond Angles [unacademy.com]
- 2. geometryofmolecules.com [geometryofmolecules.com]
- 3. youtube.com [youtube.com]
- 4. sarthaks.com [sarthaks.com]
- 5. VSEPR Theory: A closer look at this compound, ClF3. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
spectroscopic analysis of chlorine trifluoride vibrational modes
An In-depth Technical Guide to the Spectroscopic Analysis of Chlorine Trifluoride (ClF3) Vibrational Modes
Introduction
This compound (ClF3) is an interhalogen compound with a distinct T-shaped molecular geometry.[1][2][3][4][5] This geometry arises from the central chlorine atom being bonded to three fluorine atoms and possessing two lone pairs of electrons, as described by VSEPR theory.[5] The molecule belongs to the C2v point group, a classification that dictates its spectroscopic properties.[6][7] Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful analytical tool for elucidating the structural and bonding characteristics of molecules like ClF3. By probing the fundamental vibrational modes, researchers can gain insights into the forces holding the molecule together and its behavior at a molecular level. This guide provides a detailed examination of the vibrational modes of ClF3, supported by experimental data and protocols.
Theoretical Framework: Vibrational Modes and Symmetry
For a non-linear molecule, the number of fundamental vibrational modes is determined by the formula 3N-6, where N is the number of atoms. For this compound (N=4), this results in 6 fundamental vibrational modes.
The symmetry of these vibrational modes can be predicted using group theory. ClF3's T-shaped structure corresponds to the C2v point group.[6][7] The symmetry elements for this group include a C2 rotation axis and two perpendicular mirror planes (σv). The six vibrational modes of ClF3 are distributed among the symmetry species of the C2v point group as follows: 3A1 + 2B1 + B2.
Selection Rules for Spectroscopic Activity:
-
Infrared (IR) Spectroscopy: A vibrational mode is IR active if it causes a change in the molecule's dipole moment. For the C2v point group, modes with A1, B1, and B2 symmetry are all IR active.
-
Raman Spectroscopy: A vibrational mode is Raman active if it causes a change in the molecule's polarizability. For the C2v point group, modes with A1, B1, and B2 symmetry are also all Raman active.
Therefore, all six fundamental vibrational modes of ClF3 are expected to be observable in both IR and Raman spectra.
Data Presentation: Vibrational Frequencies of ClF3
The vibrational frequencies of ClF3 have been determined through various spectroscopic studies. The data presented below is a compilation from gas-phase infrared and Raman spectroscopy experiments.
| Mode Number | Symmetry Species | Description | Experimental Frequency (cm⁻¹) | Spectroscopic Activity |
| ν1 | A1 | Symmetric Cl-F (axial) stretch | 752.1[8][9][10], 752[1][2][3][11] | IR, Raman |
| ν2 | A1 | Symmetric Cl-F (equatorial) stretch | 529.3[8][9][10], 528[1][2][3] | IR, Raman |
| ν3 | A1 | Symmetric F-Cl-F bending | 328[8][9][10], 326[1][2][3] | IR, Raman |
| ν4 | B1 | Asymmetric Cl-F (axial) stretch | 702[8][9][10], 703[1][2][3] | IR, Raman |
| ν5 | B1 | Asymmetric F-Cl-F bending (in-plane) | 442[8][9][10], 434[1][2][3] | IR, Raman |
| ν6 | B2 | Asymmetric F-Cl-F bending (out-of-plane) | 328[8][9][10], 364[1][2][3] | IR, Raman |
Note: Discrepancies in reported frequencies can arise from different experimental conditions (e.g., gas phase vs. matrix isolation) and instrumentation.[12]
Visualization of Molecular Structure and Analysis Workflow
The following diagrams illustrate the molecular structure of ClF3 and the general workflow for its spectroscopic analysis.
Caption: Molecular structure and symmetry elements of ClF3.
Caption: General workflow for spectroscopic analysis of ClF3.
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific results. The following sections outline the typical experimental setups for IR and Raman spectroscopy of gaseous ClF3.
Infrared (IR) Spectroscopy Protocol
Infrared spectroscopy of ClF3 is typically performed using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Handling: Due to its high reactivity and toxicity, ClF3 must be handled in a vacuum-tight gas cell. The cell is typically constructed from materials resistant to fluoride corrosion, such as Monel or stainless steel, with IR-transparent windows (e.g., AgCl, KBr, or ZnSe).
-
Instrumentation: A standard FTIR spectrometer is used. The instrument consists of a broadband IR source (e.g., a globar), a Michelson interferometer, the sample compartment containing the gas cell, and a detector (e.g., a mercury cadmium telluride (MCT) detector).[13]
-
Data Acquisition:
-
Background Spectrum: A background spectrum is first collected with the evacuated gas cell to account for atmospheric absorptions (H2O, CO2) and instrumental responses.
-
Sample Spectrum: The gas cell is filled with ClF3 vapor at a controlled low pressure. The sample spectrum is then recorded.
-
Final Spectrum: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. This process removes interfering signals and provides a clean spectrum of the analyte.[14]
-
-
Data Analysis: The resulting spectrum, a plot of absorbance versus wavenumber (cm⁻¹), is analyzed to identify the positions and intensities of the absorption peaks corresponding to the IR-active vibrational modes.
Caption: Experimental workflow for FTIR spectroscopy of ClF3.
Raman Spectroscopy Protocol
Raman spectroscopy provides complementary information to IR spectroscopy and is essential for a complete vibrational analysis.
-
Sample Handling: Similar to IR spectroscopy, ClF3 is contained in a corrosion-resistant gas cell. The cell for Raman spectroscopy requires windows made of a material like quartz or sapphire that does not produce a strong fluorescence signal.
-
Instrumentation: A typical Raman spectrometer setup includes:
-
Excitation Source: A high-intensity monochromatic laser, such as a frequency-doubled Nd:YAG laser (532 nm) or an Argon ion laser.[15]
-
Sample Illumination: The laser beam is focused onto the gaseous ClF3 sample within the cell.
-
Collection Optics: The scattered light is collected, typically at a 90° angle to the incident laser beam, to minimize interference from the intense Rayleigh scattering.
-
Spectrometer: The collected light is passed through a filter to remove Rayleigh scattering and then dispersed by a diffraction grating.
-
Detector: A sensitive detector, such as a Charge-Coupled Device (CCD), records the dispersed Raman scattered light.[15][16]
-
-
Data Acquisition: The detector measures the intensity of the scattered light as a function of its frequency shift relative to the excitation laser. This frequency shift is known as the Raman shift (typically in cm⁻¹).
-
Data Analysis: The Raman spectrum is a plot of scattered intensity versus Raman shift. The peaks in the spectrum correspond to the Raman-active vibrational modes of ClF3.
Caption: Experimental workflow for Raman spectroscopy of ClF3.
Conclusion
The spectroscopic analysis of this compound provides a clear illustration of the synergy between experimental techniques and theoretical principles. Both Infrared and Raman spectroscopy confirm the T-shaped geometry and C2v symmetry of the molecule. The six fundamental vibrational modes are all active in both types of spectra, and their frequencies have been well-characterized.[1][2][3][8][9][10] This detailed vibrational data is fundamental for calculating thermodynamic properties, understanding the molecule's reactivity, and serving as a benchmark for computational chemistry models. The protocols and data presented herein offer a comprehensive guide for researchers and scientists engaged in the study of interhalogen compounds and molecular spectroscopy.
References
- 1. Vibrational Spectra and Thermodynamic Properties of ClF3 and BrF3 | Semantic Scholar [semanticscholar.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. topblogtenz.com [topblogtenz.com]
- 5. VSEPR Theory: A closer look at this compound, ClF3. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Solved Determine the point group of CIF3. O C2v O D3h O D2h | Chegg.com [chegg.com]
- 8. Infrared and Raman Spectra of ClF3 and BrF3 [ouci.dntb.gov.ua]
- 9. Infrared and Raman Spectra of ClF3 and BrF3 | Semantic Scholar [semanticscholar.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 12. Infrared Spectra of Matrix-Isolated ClF3, BrF3, and BrF5; Fluorine Exchange Mechanism of Liquid ClF3, BrF3, and SF4 [ouci.dntb.gov.ua]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. google.com [google.com]
- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 16. A Setup for Automatic Raman Measurements in High‐Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
A Volatile Legacy: The Historical Context of Chlorine Trifluoride in Rocket Propellant Research
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals.
Abstract
Chlorine trifluoride (ClF₃), an interhalogen compound, occupies a unique and cautionary chapter in the annals of rocket propellant research. Synthesized in the 1930s, its investigation as a high-performance storable oxidizer began in earnest in post-World War II America, building on earlier German interest.[1][2] Possessing a formidable combination of high density and extreme hypergolicity with all known fuels, ClF₃ promised significant performance gains.[3][4] However, its unparalleled reactivity, extreme toxicity, and corrosive nature presented insurmountable material and handling challenges, ultimately leading to its abandonment for mainstream rocketry applications. This technical guide delves into the historical context of ClF₃ research, presenting key quantitative data, detailing experimental protocols, and visualizing the logical frameworks that governed its brief but intense period of study.
Introduction: The Quest for Storable High-Energy Oxidizers
The mid-20th century witnessed a fervent search for liquid rocket propellants that were not only powerful but also "storable" – capable of being kept at ambient temperatures for extended periods. This was a critical requirement for military applications, where immediate readiness was paramount. While cryogenic oxidizers like liquid oxygen (LOX) offered high performance, their low boiling points necessitated complex and time-consuming handling procedures. This operational constraint drove research into high-energy-density, room-temperature storable oxidizers. Among the candidates, the halogen fluorides, and particularly this compound, emerged as a substance of immense interest and even greater peril.
Early German Research: N-Stoff and its Military Origins
The story of this compound as a potential energetic material begins in Nazi Germany. Under the codename "N-Stoff," it was investigated by the Kaiser Wilhelm Institute for military applications prior to World War II.[5] The Germans recognized its potent incendiary properties, conducting tests against mock-ups of the Maginot Line fortifications.[5] While primarily envisioned as a flamethrower agent and incendiary weapon due to its hypergolic nature with a vast array of materials, there is evidence to suggest that research was also conducted into its use in V2 rocket engines to enhance their thrust.[5][6] A large, semi-underground munitions factory was constructed at Falkenhagen to produce N-Stoff in significant quantities.[5] However, the extreme instability and hazardous nature of the compound ultimately prevented its widespread weaponization.[7]
Post-War American Research: A New Frontier for Rocketry
Following the war, American researchers, including the National Advisory Committee for Aeronautics (NACA), began a systematic evaluation of various high-energy propellant combinations. This compound's properties as a high-density, storable oxidizer made it a prime candidate for investigation.[2] The initial tests in the United States commenced in 1948, using a 100-pound-thrust rocket engine with hydrazine as the fuel.[2][8] These early experiments yielded promising results, demonstrating smooth engine operation and near-theoretical energy output.[2] The immediate ignition upon contact with fuels was so rapid that no ignition delay could be measured, a highly desirable characteristic for reliable engine starts.[2]
Quantitative Performance Data
The performance of this compound as a rocket propellant oxidizer was extensively studied, primarily in combination with hydrazine-based fuels. The data from these tests highlighted its potential but also underscored the challenges.
| Property | Value | Notes |
| Chemical Formula | ClF₃ | |
| Molar Mass | 92.45 g/mol | [5] |
| Liquid Density | 1.77 g/mL (at 12°C) | [5] |
| Boiling Point | 11.75 °C | [5] |
| Melting Point | -76 °C | [5] |
| Specific Impulse (Vacuum) with Hydrazine | 247 s (corrected for heat rejection) | From 1948 NACA tests with a 100-pound-thrust engine.[4] |
| Specific Impulse (Vacuum) with Hydrazine | ~338 s | Later theoretical and experimental values.[9][10] |
| Hypergolicity | Instantaneous with all known fuels | No measurable ignition delay.[2][5] |
Table 1: Physical and Performance Properties of this compound
For comparison, the table below presents the performance of ClF₃/Hydrazine against other common storable and cryogenic bipropellant systems.
| Bipropellant Combination | Oxidizer Density (g/mL) | Specific Impulse (Vacuum, s) | Storability | Key Hazards |
| ClF₃ / Hydrazine | 1.77 | ~247-338 | Storable | Extreme reactivity, toxicity, corrosivity |
| Nitrogen Tetroxide (NTO) / Hydrazine | 1.44 | ~340 | Storable | Toxicity, corrosivity |
| Liquid Oxygen (LOX) / RP-1 (Kerosene) | 1.14 | ~353 | Cryogenic | Cryogenic temperatures, flammability |
| Liquid Oxygen (LOX) / Liquid Hydrogen (LH₂) | 1.14 (LOX), 0.071 (LH₂) | ~450 | Cryogenic | Cryogenic temperatures, flammability |
Table 2: Comparative Performance of Selected Bipropellant Systems
Experimental Protocols: Taming a Chemical Demon
The extreme reactivity of this compound necessitated the development of highly specialized handling and experimental procedures. The overarching principle was the prevention of any contact between ClF₃ and incompatible materials, including moisture and organic contaminants.
Materials Compatibility
The selection of materials for constructing storage tanks, transfer lines, and engine components was critical. While ClF₃ reacts with most materials, certain metals were found to be suitable for service due to the formation of a passivating metal fluoride layer on their surface. This thin, non-reactive film protected the bulk of the material from further attack.[11]
-
Compatible Metals: Monel, Copper, Stainless Steel, Nickel.[12]
-
Incompatible Metals: Molybdenum, Tungsten, Titanium (form volatile fluorides).[11]
-
Non-metallic Materials: Generally incompatible. Teflon and Kel-F showed limited resistance but were prone to ignition if contaminated or subjected to flow.[12]
Passivation Procedure
Before introducing this compound into a system, a meticulous passivation process was mandatory. This procedure aimed to create the protective metal fluoride layer in a controlled manner.
Static Firing Test Protocol (Synthesized from Historical Accounts)
A typical static firing test of a ClF₃-fueled rocket engine would have involved the following stringent steps:
-
System Preparation:
-
Thorough cleaning and passivation of all propellant lines, tanks, and the engine itself as per the protocol in Figure 1.
-
Leak testing of the entire system with an inert gas (typically helium).
-
-
Propellant Loading:
-
Loading of this compound and fuel (e.g., hydrazine) into their respective run tanks, often under a blanket of inert gas to prevent atmospheric contamination.
-
Extreme caution was exercised to prevent any cross-contamination of fuel and oxidizer lines.
-
-
Test Execution:
-
Remotely operated valves would be opened to allow the propellants to flow into the combustion chamber.
-
Due to the hypergolic nature of the propellants, ignition would occur spontaneously upon contact.
-
Thrust, chamber pressure, and other performance parameters were recorded for the duration of the burn.
-
-
Post-Test Safing:
-
The entire system was then purged with a high-pressure inert gas to expel any residual propellants and reaction products.
-
Decontamination of the test stand and surrounding area was often necessary.
The Inevitable Abandonment: A Substance Too Dangerous to Handle
Despite its promising performance characteristics, the research into this compound as a rocket propellant was relatively short-lived. The very properties that made it a potent oxidizer also rendered it exceptionally dangerous and impractical for operational use.
The extreme reactivity of ClF₃ is legendary. It is hypergolic with materials typically considered non-flammable, including asbestos, sand, and even concrete.[5] A notorious industrial accident involved a spill of one ton of liquid ClF₃, which burned through 12 inches of concrete and three feet of gravel below.[2][13] The toxic byproducts of its reactions, particularly hydrogen fluoride (HF), posed a severe health hazard to personnel.[2] These insurmountable safety and handling challenges ultimately led to the cessation of its development as a primary rocket propellant.
Conclusion: A Lesson in the Limits of Chemical Power
The historical investigation of this compound in rocket propellant research serves as a stark reminder of the trade-offs between performance and practicality. While ClF₃ offered the tantalizing prospect of a high-density, storable, and hypergolic oxidizer, its extreme and indiscriminate reactivity proved to be its downfall. The lessons learned from the "taming" of this chemical demon, however, were not in vain. They contributed to a deeper understanding of materials science, passivation techniques, and the critical importance of safety protocols in the handling of hazardous materials. While no longer considered a viable rocket propellant, the story of this compound remains a compelling case study in the relentless pursuit of performance and the ultimate deference to the laws of chemistry and safety.
References
- 1. hmexassistant.com [hmexassistant.com]
- 2. sesha.org [sesha.org]
- 3. webqc.org [webqc.org]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. This compound Formula [softschools.com]
- 6. quora.com [quora.com]
- 7. balseal.com [balseal.com]
- 8. dogemicrosystems.ca [dogemicrosystems.ca]
- 9. ClF3/Hydrazine [astronautix.com]
- 10. space.stackexchange.com [space.stackexchange.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. discovery.com [discovery.com]
An In-depth Technical Guide to the Molecular Geometry of Chlorine Trifluoride (ClF3) based on VSEPR Theory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular geometry of Chlorine Trifluoride (ClF3), a potent fluorinating agent, through the lens of Valence Shell Electron Pair Repulsion (VSEPR) theory. Understanding the three-dimensional structure of molecules is paramount in predicting their reactivity, polarity, and interaction with biological systems, forming a cornerstone of rational drug design and chemical synthesis.
Core Principles of VSEPR Theory
Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model in chemistry used to predict the geometry of individual molecules from the number of electron pairs surrounding their central atoms.[1] The core tenet of VSEPR is that electron pairs in the valence shell of a central atom will arrange themselves in three-dimensional space to be as far apart as possible, thereby minimizing electrostatic repulsion.[1]
A critical distinction is made between two types of geometry:
-
Electron Geometry: Describes the arrangement of all electron pairs (both bonding and non-bonding, or lone pairs) around the central atom.[2]
-
Molecular Geometry: Describes the arrangement of only the atoms in the molecule, which can differ from the electron geometry if lone pairs are present.[2][3]
The repulsive forces between electron pairs follow a specific hierarchy: Lone Pair-Lone Pair repulsion is the strongest, followed by Lone Pair-Bonding Pair repulsion, and finally, Bonding Pair-Bonding Pair repulsion is the weakest. This hierarchy is crucial for accurately predicting bond angle deviations from ideal geometries.
Deducing the Structure of ClF3
The molecular geometry of ClF3 can be systematically determined using the VSEPR model in a stepwise manner.[2][3]
Lewis Structure and Electron Counting
-
Central Atom Identification: Chlorine (Cl) is the central atom as it is less electronegative than Fluorine (F).[3]
-
Valence Electron Calculation:
-
Electron Pair Distribution: The 28 valence electrons form 14 electron pairs. The resulting Lewis structure shows the central chlorine atom bonded to three fluorine atoms and possessing two lone pairs of electrons.[3][5] This arrangement means the central chlorine atom has an expanded octet.[5]
Electron and Molecular Geometry
-
Electron Domain Determination: The central chlorine atom in ClF3 has a total of five electron domains: three bonding pairs (from the Cl-F bonds) and two lone pairs.[3][6]
-
Electron Geometry: With five electron domains, VSEPR theory predicts a trigonal bipyramidal arrangement to minimize repulsion.[6][7]
-
Lone Pair Placement and Molecular Geometry: In a trigonal bipyramidal geometry, there are two distinct positions: axial and equatorial. The two lone pairs occupy the equatorial positions to maximize their separation (120° apart) and minimize repulsion, particularly the strong lone pair-lone pair interactions.[8] This leaves one fluorine atom in an equatorial position and two fluorine atoms in the axial positions.[8] The resulting arrangement of the atoms (three fluorine atoms and one chlorine atom) forms a T-shaped molecular geometry.[4][8] This is classified as an AX3E2 molecule according to VSEPR notation.[2][9]
Hybridization
To accommodate five electron domains (three bonding pairs and two lone pairs), the central chlorine atom undergoes sp³d hybridization .[4][8] This involves the mixing of one 3s orbital, three 3p orbitals, and one 3d orbital to form five equivalent hybrid orbitals, which then arrange themselves in a trigonal bipyramidal geometry.
Quantitative Structural Data
The presence of lone pairs significantly distorts the ideal bond angles of a perfect trigonal bipyramid. The lone pair-bonding pair repulsions are greater than bonding pair-bonding pair repulsions, pushing the axial and equatorial fluorine atoms closer together.
| Parameter | Value | Reference |
| Electron Geometry | Trigonal Bipyramidal | [7] |
| Molecular Geometry | T-shaped | [8] |
| VSEPR Notation | AX₃E₂ | [2][9] |
| Hybridization | sp³d | [8] |
| F(axial)-Cl-F(equatorial) Bond Angle | ~87.5° | [4] |
| F(axial)-Cl-F(axial) Bond Angle | ~175° | [8] |
| Axial Bond Length (Cl-F) | 1.698 Å | [8] |
| Equatorial Bond Length (Cl-F) | 1.598 Å | [8] |
Experimental Protocols for Structure Determination
The precise bond lengths and angles of molecules like ClF3 are determined experimentally. Gas-phase electron diffraction is a primary technique for such molecules.
Methodology: Gas Electron Diffraction (GED)
Gas electron diffraction is an experimental method used to determine the structure of molecules in the gaseous phase, free from intermolecular forces present in liquids and solids.[8]
-
Sample Introduction: A gaseous sample of the molecule (e.g., ClF3) is effused through a fine nozzle into a high-vacuum chamber.[8]
-
Electron Beam Interaction: A high-energy, monochromatic beam of electrons is directed to intersect the gas stream. The electrons are scattered by the electrostatic potential of the atoms within the molecules.[4][8]
-
Diffraction Pattern Generation: The scattering of electrons by the randomly oriented gas molecules produces a diffraction pattern of concentric rings. This pattern is a result of the constructive and destructive interference of the electron waves scattered by different pairs of atoms in the molecule.[4]
-
Data Collection: The intensity of the scattered electrons is measured as a function of the scattering angle using a detector, such as a photographic plate or a charge-coupled device (CCD).[8]
-
Structural Analysis: The total scattering intensity is composed of atomic and molecular scattering components.[4] The molecular scattering component, which contains the structural information, is extracted from the total intensity data. By analyzing the frequency and amplitude of the oscillations in the molecular scattering curve, internuclear distances (bond lengths) and bond angles can be calculated with high precision.[8] This experimental data is then used to refine a structural model of the molecule.[8]
Visualization of VSEPR Logic for ClF3
The logical workflow for determining the molecular geometry of ClF3 using VSEPR theory is illustrated below.
Caption: VSEPR workflow for determining ClF3 geometry.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. brainly.in [brainly.in]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Chlorine Trifluoride (ClF3) in Silicon Etching for MEMS Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine trifluoride (ClF3) is a powerful interhalogen compound utilized in the fabrication of Micro-Electro-Mechanical Systems (MEMS) as a gaseous etchant for silicon.[1] Its primary advantage lies in its ability to spontaneously and isotropically etch silicon at or near room temperature without the need for plasma activation.[2][3] This plasmaless, dry etching process offers high selectivity for silicon over materials commonly used for masking, such as silicon dioxide (SiO2) and silicon nitride (SiNx), making it a valuable tool for sacrificial etching and device release in MEMS manufacturing.[1][2][3]
This document provides detailed application notes, experimental protocols, and safety guidelines for the use of ClF3 in silicon etching for MEMS fabrication.
Key Applications in MEMS
-
Sacrificial Layer Removal: ClF3 is highly effective for removing sacrificial silicon layers to release intricate mechanical structures.[1]
-
Bulk Silicon Etching: It can be employed for the bulk micromachining of silicon substrates.
-
Device Structuring: The isotropic nature of the etch can be leveraged for creating specific device geometries.
-
In-situ Chamber Cleaning: Due to its high reactivity, ClF3 is also used for cleaning chemical vapor deposition (CVD) chambers.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for ClF3 etching of silicon and related materials based on reported experimental findings.
Table 1: Etch Rates and Selectivity of ClF3
| Material | Etch Rate | Temperature (°C) | Pressure (Torr) | ClF3 Flow Rate (sccm) | Notes | Reference |
| Silicon (Si) | > 20 µm/min | Not specified | Not specified | Not specified | Rate is proportional to ClF3 flow. | [5] |
| Silicon (n-type, low resistivity) | Enhanced rate | Room Temperature | 1.5 | 20 | Compared to other silicon types. | [2] |
| Silicon Nitride (SiNx) | > 800 Å/min | Room Temperature | Not specified | Not specified | Using ClF3 remote plasma. | [6] |
| Silicon Nitride (SiNx) | ~8 nm/min | Not specified | 200 mTorr | Not specified | With 15% Cl2 addition for higher selectivity. | [7] |
| Silicon Dioxide (SiO2) | Low | Room Temp - 400 | 1.5 | 20 | Selectivity of Si to SiO2 is 100-300. | [2] |
Table 2: Activation Energies for ClF3 Etching
| Material | Activation Energy (eV) | Temperature Range (°C) | Reference |
| Silicon (Si) | 0.18 | Above Room Temperature | [1][2][3] |
| Silicon Dioxide (SiO2) | 0.12 ± 0.01 | Below 400 | [1][2][3] |
Experimental Protocol: Isotropic Silicon Etching
This protocol outlines a general procedure for isotropic silicon etching using ClF3 in a suitable reaction chamber.
4.1. Materials and Equipment
-
This compound (ClF3) gas (99.9% purity or higher)[2]
-
Argon (Ar) or other inert gas for purging and dilution
-
Silicon wafer with patterned mask (e.g., SiO2, SiNx)
-
Reaction chamber suitable for corrosive gases
-
Mass flow controllers (MFCs) for precise gas control
-
Vacuum pump (multistage dry pump recommended)[2]
-
Pressure gauge
-
Heated substrate holder (optional, for temperature control)
-
Appropriate safety equipment (see Section 6)
4.2. Pre-Etch Preparation
-
Wafer Cleaning: If necessary, perform a pre-clean to remove any organic residues or native oxide from the exposed silicon areas. A brief dip in a buffered hydrofluoric acid (HF) solution can be used to remove native oxide.[8]
-
System Purge: Thoroughly purge the reaction chamber and gas lines with an inert gas (e.g., Argon) to remove any residual moisture or reactive gases. ClF3 reacts violently with water.[9]
4.3. Etching Procedure
-
Load Sample: Place the silicon wafer onto the substrate holder within the reaction chamber.
-
Evacuate Chamber: Pump down the chamber to the desired base pressure.
-
Set Temperature: If temperature control is being used, set the substrate holder to the target temperature. Etching can be performed at room temperature.[2]
-
Introduce Gases:
-
Control Pressure: Adjust the throttle valve of the vacuum pump to maintain the desired total pressure within the chamber (e.g., 1.5 Torr).[2]
-
Etch Duration: Allow the etching to proceed for the predetermined time required to achieve the desired etch depth. The etch rate is dependent on ClF3 flow rate and pressure.[5][8]
-
Terminate Etch:
-
Stop the flow of ClF3.
-
Continue the inert gas flow to purge the chamber of any remaining ClF3.
-
-
Post-Etch Purge: Continue to purge the chamber with inert gas for a sufficient period to ensure all reactive gases are removed.
-
Unload Sample: Bring the chamber back to atmospheric pressure with the inert gas and carefully remove the etched wafer.
4.4. Post-Etch Analysis
-
The etch depth can be measured using a surface profiler after removing any remaining mask material.[2]
Visualizations
Caption: Experimental workflow for ClF3 silicon etching.
Caption: Logical relationships in ClF3 silicon etching.
Safety Protocols and Handling
WARNING: this compound is an extremely reactive and hazardous material.[4] It is a strong oxidizing agent and is toxic and corrosive.[4] All handling must be performed by trained personnel in a controlled environment with appropriate safety measures in place.
6.1. Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses and a face shield are mandatory.
-
Gloves: Wear chemically resistant gloves (consult manufacturer for specific recommendations).[9]
-
Protective Clothing: A lab coat or chemical-resistant suit should be worn.[9]
-
Respiratory Protection: In case of a leak or potential exposure, a self-contained breathing apparatus (SCBA) is essential.[10]
6.2. Handling and Storage
-
Ventilation: All work with ClF3 must be conducted in a well-ventilated fume hood or a gas cabinet with a dedicated exhaust system.[9]
-
Cylinder Storage: Store ClF3 cylinders upright in a cool, well-ventilated area, away from combustible materials and sources of ignition.[10][11]
-
Material Compatibility: ClF3 reacts violently with water, organic materials, and many other substances.[9] Ensure all components of the gas delivery system are made of compatible materials (e.g., stainless steel, Monel) and have been properly cleaned and passivated.
-
Leak Detection: Use alarm detectors for toxic gases.[10] Small leaks may form a corrosive liquid.[12]
6.3. Emergency Procedures
-
Leak: In case of a leak, evacuate the area immediately.[10] If it is safe to do so, attempt to stop the gas flow.[9] Ventilate the area to disperse the gas.[9]
-
Skin Contact: Immediately wash the affected area with copious amounts of water.[9] If liquefied gas comes into contact with the skin, immerse the affected body part in warm water.[9]
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
6.4. Waste Disposal
-
ClF3 must be disposed of as hazardous waste according to local regulations.[9] Wet scrubbers are recommended for treating exhaust gas.[11]
By adhering to these guidelines, researchers can safely and effectively utilize this compound for advanced silicon etching applications in MEMS fabrication. Always consult the Safety Data Sheet (SDS) for ClF3 before use.
References
- 1. researchgate.net [researchgate.net]
- 2. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. sesha.org [sesha.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. swb.skku.edu [swb.skku.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. nj.gov [nj.gov]
- 10. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 11. dogemicrosystems.ca [dogemicrosystems.ca]
- 12. hmexassistant.com [hmexassistant.com]
Chlorine Trifluoride as a Fluorinating Agent in Organic Synthesis: Application Notes and Protocols
Introduction
Chlorine trifluoride (ClF3) is an interhalogen compound renowned for its extreme reactivity and potent oxidizing and fluorinating capabilities.[1][2][3] First synthesized in 1930, it is a colorless, toxic, and corrosive gas that condenses into a pale-greenish yellow liquid.[1][4] While its primary industrial applications are in the semiconductor industry for cleaning chemical vapor deposition chambers and in nuclear fuel processing, its utility in organic synthesis is severely limited by its violent and often uncontrollable reactivity with organic compounds.[1][5][6] Most organic materials, including those generally considered non-flammable, will combust upon contact with ClF3 without an ignition source.[4][7] Consequently, ClF3 is generally considered too reactive for practical and selective use in modern organic synthesis, and detailed protocols are scarce in the chemical literature.[8] This document outlines the known applications, safety protocols, and handling procedures for ClF3, drawing from the limited available data.
Safety and Handling Precautions
Extreme Hazard Warning: this compound is an exceptionally hazardous substance. It is highly toxic, corrosive, and reacts explosively with water and most organic materials.[2][9] Direct contact with ClF3 can cause severe thermal and chemical burns, and its hydrolysis products, such as hydrofluoric acid (HF), are also extremely dangerous.[1] All personnel must be extensively trained on its properties and emergency procedures before handling. Work must be conducted in a specialized, well-ventilated laboratory, typically within a fume hood designed for hazardous gases, and with continuous monitoring. A safety shower and eyewash station must be immediately accessible.[8]
Materials Compatibility: Due to its extreme reactivity, only a limited number of materials are suitable for constructing a ClF3 handling apparatus. Metals such as steel, copper, and nickel form a passive fluoride layer that protects them from further attack.[1][3] All equipment must be scrupulously cleaned and "passivated" with a dilute stream of fluorine or ClF3 before use to establish this protective layer.[8][10] Organic materials, including most plastics and elastomers, are incompatible and will ignite on contact.[2]
Fire Suppression: Standard fire extinguishing agents like water or carbon dioxide are ineffective and can exacerbate a ClF3 fire.[1] The only recommended method for controlling a ClF3-related fire is to flood the area with an inert gas, such as nitrogen or argon, and to cool the surrounding area until the reaction ceases.[1]
General Experimental Workflow for Handling this compound
The following diagram outlines a general workflow for the safe handling and reaction of a hazardous gas like this compound. This is a generalized representation and must be adapted to specific laboratory and experimental conditions by qualified researchers.
Caption: General workflow for handling ClF3 in a laboratory setting.
Applications in Organic Synthesis
The use of ClF3 in organic synthesis is not widespread due to its high reactivity and lack of selectivity. However, a few specific applications have been reported.
Fluorination of Perfluoroalkyl Iodides
This compound is particularly effective for the oxidation of perfluoroalkyl iodides to produce perfluoroalkyliodine(III) difluorides (RFIF2) and perfluoroalkyliodine(V) tetrafluorides (RFIF4).[11] These reactions are typically conducted at low temperatures, ranging from -78°C to 20°C, in a perfluorinated solvent such as perfluorohexane or without a solvent.[11] The stoichiometry of ClF3 determines the final product.
Reaction Scheme:
RFI + ClF3 → RFIF2 + ClF RFI + 2 ClF3 → RFIF4 + 2 ClF
Experimental Protocol: Synthesis of Perfluoroalkyliodine(V) Tetrafluoride (General)
Caution: This is a generalized protocol and requires adaptation by experienced chemists working in a facility equipped for handling highly reactive and toxic gases.
-
Apparatus: A reactor constructed from compatible materials (e.g., nickel or Monel) equipped with a low-temperature cooling bath, a gas inlet for ClF3, a gas outlet connected to a scrubber system, a pressure-equalizing dropping funnel for the substrate, and a magnetic stirrer is required. The entire system must be leak-tested and passivated before use.
-
Reagents:
-
Perfluoroalkyl iodide (RFI)
-
This compound (ClF3)
-
Inert solvent (e.g., perfluorohexane), if necessary.
-
-
Procedure: a. The reactor is cooled to the desired temperature (e.g., -78°C). b. The perfluoroalkyl iodide, optionally dissolved in an inert solvent, is added to the reactor. c. A controlled flow of gaseous this compound (stoichiometrically calculated) is slowly introduced into the reactor with vigorous stirring. The reaction is highly exothermic and the temperature must be carefully controlled. d. Upon completion of the ClF3 addition, the reaction mixture is stirred for a specified period. e. The system is purged with an inert gas (e.g., nitrogen) to remove any unreacted ClF3 and volatile byproducts, which are passed through a scrubber. f. The product, a perfluoroalkyliodine(V) tetrafluoride, is isolated. These compounds can be unstable, and purification methods must be chosen carefully.
Quantitative Data:
Reaction with Aromatic Compounds
The reaction of ClF3 with aromatic compounds like benzene is aggressive and typically leads to a mixture of products, including substitution of hydrogen with both fluorine and chlorine, as well as addition to the aromatic ring.[11] For example, the reaction of benzene with ClF3 can yield a mixture of chlorofluorocyclohexanes.[11] The lack of selectivity makes this method generally unsuitable for the synthesis of specific aromatic fluorides.
Logical Relationship for Reagent Selection
For researchers in drug development and organic synthesis, the choice of a fluorinating agent is critical. The following diagram illustrates the decision-making process, highlighting why ClF3 is rarely the reagent of choice.
Caption: Decision tree for selecting a fluorinating agent.
Conclusion
This compound is a fluorinating agent of immense power, but its utility in organic synthesis is severely hampered by its indiscriminate reactivity, which often leads to complex product mixtures and the potential for explosive reactions. Its application is largely confined to specific inorganic transformations and industrial processes where extreme reactivity is required and can be safely managed. For the vast majority of applications in pharmaceutical and fine chemical synthesis, researchers should opt for modern, selective, and safer fluorinating reagents. The protocols and information presented here are for informational purposes and to underscore the extreme caution required when dealing with such a hazardous material.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. This compound [fourmilab.ch]
- 4. This compound | ClF3 | CID 24637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. This compound - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. sesha.org [sesha.org]
- 9. ClF3 [chm.bris.ac.uk]
- 10. hmexassistant.com [hmexassistant.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for Chlorine Trifluoride (ClF3) in CVD Chamber Cleaning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine trifluoride (ClF3) is a highly reactive interhalogen compound utilized in the semiconductor industry for the in-situ cleaning of Chemical Vapor Deposition (CVD) chambers.[1][2] This process is critical for removing unwanted film depositions from chamber walls and components, which accumulate during thin film deposition processes.[1] Failure to remove these residues can lead to particle contamination, affecting device performance and reducing manufacturing yield.[1] ClF3 offers several advantages over traditional cleaning gases, such as perfluorocarbons (PFCs), including higher cleaning efficiency at lower temperatures and the elimination of the need for plasma activation.[3][4] However, its extreme reactivity and toxicity necessitate stringent safety protocols.[3][5]
These application notes provide a comprehensive overview of the use of ClF3 for cleaning CVD chambers, including detailed protocols, quantitative data, and safety considerations.
Principle of Operation
The cleaning process with ClF3 relies on its powerful fluorinating and chlorinating properties. It reacts vigorously with a wide range of materials used in semiconductor manufacturing, including silicon, silicon dioxide, tungsten, and titanium nitride, converting them into volatile fluoride and chloride compounds.[6][7] These volatile byproducts are then easily removed from the chamber by the vacuum system.[6]
A key advantage of ClF3 is that it does not require plasma to be dissociated into reactive species; thermal energy from the heated chamber is sufficient to initiate the cleaning reactions.[2][3] This reduces potential damage to chamber components that can occur with plasma-based cleaning methods.[4] The cleaning process is typically performed in-situ, without the need to dismantle the CVD chamber, which significantly reduces equipment downtime.[2][3]
Quantitative Data
The efficiency of the ClF3 cleaning process is influenced by several parameters, including temperature, pressure, ClF3 concentration, and the material being etched. The following tables summarize key quantitative data for the ClF3 cleaning process.
Table 1: Process Parameters for ClF3 Chamber Cleaning
| Parameter | Typical Range | Notes |
| Temperature | 200°C - 600°C | Higher temperatures generally lead to faster etch rates.[6][8] The optimal temperature depends on the material being cleaned and the chamber components' thermal tolerance.[8] |
| Pressure | 1 - 10 Torr | The chamber pressure is controlled to maintain an effective concentration of the cleaning gas.[6] |
| ClF3 Concentration | 0.5% - 20% in an inert gas (e.g., Argon, Nitrogen) | Diluting ClF3 with an inert gas helps to control the reaction rate and moderate the exothermic heat generated.[6][9] |
| Flow Rate | 100 - 1000 sccm | The flow rate of the ClF3/inert gas mixture depends on the chamber volume and the desired cleaning time.[6] |
Table 2: Etch Rates of Various Materials with ClF3
| Material | Temperature (°C) | ClF3 Concentration | Etch Rate (µm/min) |
| Tungsten Silicide (WSix) | 475 | 20% in Argon | ~1.5 |
| Silicon Carbide (SiC) | 460 | 100% | >1 (particle removal) |
| Silicon Carbide (SiC) | 500-570 | 100% | Effective cleaning |
| Purified Pyrolytic Carbon (PyC) | < 570 | 100% | Minimal damage |
Note: Etch rates can vary significantly based on specific process conditions and the morphology of the deposited material.
Experimental Protocols
The following protocols outline the general steps for performing a ClF3 clean of a CVD chamber. These should be adapted to the specific equipment and process requirements.
Pre-Cleaning and System Preparation
-
Wafer Removal: Ensure all substrates have been removed from the process chamber.
-
Chamber Purge: Purge the chamber with an inert gas, such as nitrogen (N2) or argon (Ar), to remove any residual process gases.
-
Temperature Ramp: Heat the chamber to the desired cleaning temperature. For tungsten silicide removal, a susceptor temperature of around 475°C is common.[6]
-
System Passivation: Before introducing ClF3 for the first time, the gas delivery lines and chamber should be passivated. This involves flowing a low concentration of ClF3 or another fluorine source to form a protective metal fluoride layer on the surfaces, which prevents further reaction with the equipment.[4]
ClF3 Cleaning Process
-
Inert Gas Flow: Establish a stable flow of the inert diluent gas (e.g., 800 sccm of Argon) into the chamber.[6]
-
Chamber Pressure Stabilization: Adjust the throttle valve to achieve the target chamber pressure (e.g., 3 Torr).[6]
-
ClF3 Introduction: Introduce a controlled flow of ClF3 (e.g., 200 sccm for a 20% concentration) into the inert gas stream.[6]
-
Cleaning Duration: Maintain the ClF3 flow for the predetermined cleaning time, which can range from a few minutes to over an hour depending on the deposit thickness.[6][8] The endpoint of the clean can be detected by monitoring the concentration of volatile byproducts using a residual gas analyzer (RGA) or Fourier-transform infrared spectroscopy (FTIR).[10]
-
ClF3 Flow Stop: Shut off the ClF3 supply.
Post-Cleaning Purge and System Recovery
-
Inert Gas Purge: Continue to flow the inert gas to purge any remaining ClF3 and reaction byproducts from the chamber.
-
Pump Down: Evacuate the chamber to its base pressure.
-
Temperature Cool-Down: Cool the chamber down to the temperature required for the next deposition process.
-
System Leak Check: It is good practice to perform a leak check after the cleaning process to ensure the integrity of all seals.
Visualizations
Experimental Workflow
Caption: Experimental workflow for CVD chamber cleaning using ClF3.
Chemical Reaction Pathway
Caption: Simplified chemical reaction pathway for ClF3 cleaning.
Safety Precautions
This compound is an extremely hazardous substance that is highly toxic, corrosive, and a powerful oxidizer.[3][5] It reacts violently with water and most organic materials.[3] Improper handling can result in severe injury or death, as well as significant equipment damage.[3]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a full-face shield, chemical-resistant gloves, and a self-contained breathing apparatus (SCBA) when working with or near ClF3.
-
Material Compatibility: All materials in contact with ClF3 must be carefully selected. Carbon steel and stainless steel are suitable materials for cylinders and delivery systems, provided they are properly cleaned and passivated.[4]
-
Ventilation and Gas Detection: ClF3 should only be used in well-ventilated areas with continuous gas monitoring systems to detect any leaks immediately.[5]
-
Emergency Preparedness: An emergency response plan must be in place, and personnel must be trained in the proper procedures for handling a ClF3 leak or exposure.[11] This includes having appropriate fire suppression materials (do not use water) and first aid supplies readily available.
-
Cylinder Handling and Storage: ClF3 cylinders should be stored upright in a secure, well-ventilated area, protected from weather and direct sunlight.[3]
-
Disposal: Disposal of ClF3 is extremely hazardous and should only be performed by qualified personnel following strict protocols.[3]
Conclusion
This compound is a highly effective cleaning agent for CVD chambers in the semiconductor industry, offering significant advantages in terms of efficiency and process integration.[2] However, its extreme reactivity and toxicity demand a thorough understanding of its properties and strict adherence to safety protocols. By following the guidelines outlined in these application notes, researchers and professionals can safely and effectively utilize ClF3 for maintaining the cleanliness and performance of their CVD equipment.
References
- 1. Chlorotrifluoride For In-Situ Cleaning Of CVD Chambers In Semiconductor Manufacturing: Disadvantages And Advantages [samaterials.co.uk]
- 2. inhancetechnologies.com [inhancetechnologies.com]
- 3. dogemicrosystems.ca [dogemicrosystems.ca]
- 4. sesha.org [sesha.org]
- 5. researchgate.net [researchgate.net]
- 6. US5926743A - Process for this compound chamber cleaning - Google Patents [patents.google.com]
- 7. TW471083B - Systems and methods for dry cleaning process chambers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. electrochem.org [electrochem.org]
- 11. hmexassistant.com [hmexassistant.com]
Application of Chlorine Trifluoride (ClF3) in Nuclear Fuel Reprocessing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine trifluoride (ClF₃) is a highly reactive interhalogen compound with significant applications in the nuclear industry, particularly in the reprocessing of spent nuclear fuel.[1] Its extreme oxidizing properties are harnessed in the fluoride volatility process to separate uranium from plutonium and fission products.[2][3] This method relies on the formation of volatile uranium hexafluoride (UF₆), which can be readily separated from the less volatile fluorides of other elements present in spent fuel.[2][4] This document provides detailed application notes and protocols for the use of ClF₃ in a laboratory and pilot-plant setting for nuclear fuel reprocessing research.
WARNING: this compound is an extremely hazardous substance. It is highly toxic, corrosive, and reacts explosively with water and most organic materials.[1][5] All handling and experimental procedures must be conducted in specialized facilities with appropriate personal protective equipment (PPE) and safety protocols in place.
Principle of Operation: Fluoride Volatility
The core of the ClF₃-based reprocessing lies in the fluoride volatility method. This process leverages the differences in the volatility of various metal fluorides. ClF₃ acts as a potent fluorinating agent, converting uranium compounds in spent fuel into the highly volatile UF₆.[1] The boiling point of UF₆ is 56.5 °C (sublimes), allowing for its separation from the non-volatile fluorides of plutonium (PuF₄) and most fission products.[2]
The primary chemical reaction involves the fluorination of uranium oxides (UO₂ or U₃O₈), which are the main components of spent nuclear fuel:
-
For Uranium Dioxide (UO₂): UO₂(s) + 3ClF₃(g) → UF₆(g) + ClF(g) + ClO₂F(g) (Note: Byproducts can vary based on reaction conditions)
-
For Triuranium Octoxide (U₃O₈): U₃O₈(s) + 9ClF₃(g) → 3UF₆(g) + 3ClF(g) + 4ClO₂F(g) (Note: Byproducts can vary based on reaction conditions)
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Physical State at STP | Hazards |
| This compound | ClF₃ | 92.45 | 11.75 | Colorless gas/Pale-yellow liquid | Toxic, Corrosive, Highly Reactive |
| Uranium Hexafluoride | UF₆ | 352.02 | 56.5 (sublimes) | White crystalline solid | Toxic, Corrosive, Radioactive |
| Plutonium Tetrafluoride | PuF₄ | 316.06 | 1037 | Pinkish-brown solid | Toxic, Radioactive |
| Chlorine Monofluoride | ClF | 54.45 | -100.1 | Colorless gas | Toxic, Corrosive |
Table 2: Typical Operating Conditions for Fluorination of Uranium Oxides with ClF₃
| Parameter | Value | Reference |
| Starting Material | UO₂, U₃O₈ powder | [6] |
| Fluorinating Agent | Gaseous ClF₃ | [1] |
| Temperature Range | 400 - 600 °C | [6] |
| Pressure | Atmospheric or slightly above | [7] |
| ClF₃ Concentration | Varies, often diluted with an inert gas (e.g., Nitrogen) | [8] |
| Reaction Time | Dependent on batch size and reaction scale | |
| Uranium Recovery Efficiency | > 90% as volatile UF₆ | [4] |
Table 3: Decontamination Factors (DF) in Fluoride Volatility Reprocessing
| Element/Group | Typical Decontamination Factor (DF) | Reference |
| Uranium (from Plutonium) | > 10³ | [2] |
| Uranium (from Fission Products) | 10⁵ - 10⁸ | [9][10] |
| Plutonium (from Uranium) | High (due to non-volatility of PuF₄) | [4] |
Decontamination Factor (DF) is the ratio of the initial concentration of a contaminant to its final concentration.
Experimental Protocols
Laboratory-Scale Fluorination of Uranium Dioxide (UO₂)
Objective: To convert a small sample of UO₂ powder to UF₆ gas using ClF₃ and to observe the reaction characteristics.
Materials:
-
UO₂ powder (depleted or natural uranium for non-nuclear testing)
-
This compound (ClF₃) gas cylinder
-
Nitrogen (N₂) gas cylinder (for purging and dilution)
-
Reactor tube (material compatible with ClF₃, e.g., Nickel or Monel)
-
Tube furnace with temperature controller
-
Gas flow meters and controllers
-
Cold trap (e.g., liquid nitrogen cooled) for UF₆ collection
-
Scrubber system for effluent gas treatment (e.g., soda-lime or potassium hydroxide solution)
-
Appropriate PPE: full-face respirator with acid gas/fluoride cartridge, chemical resistant suit, gloves (e.g., neoprene over butyl), and boots.
Procedure:
-
System Preparation:
-
Assemble the reactor system in a certified fume hood or glove box.
-
Ensure all connections are leak-tight.
-
Passivate the entire system by slowly introducing a low concentration of ClF₃ gas at an elevated temperature to form a protective metal fluoride layer.[8]
-
Purge the system thoroughly with dry nitrogen gas to remove any residual moisture and air.[11]
-
-
Sample Loading:
-
Weigh a precise amount of UO₂ powder and place it in the center of the reactor tube.
-
-
Reaction:
-
Heat the reactor to the desired temperature (e.g., 450 °C).
-
Initiate a flow of nitrogen gas through the reactor.
-
Slowly introduce a controlled flow of ClF₃ gas, diluted with nitrogen.
-
Monitor the reaction temperature and pressure. The reaction is exothermic.
-
Continue the gas flow for a predetermined duration to ensure complete reaction.
-
-
Product Collection:
-
Pass the effluent gas stream through the cold trap to condense the volatile UF₆.
-
The non-volatile reaction products, including any unreacted UO₂ and fission product simulants, will remain in the reactor tube.
-
-
System Shutdown and Neutralization:
-
Stop the ClF₃ flow and continue purging with nitrogen to sweep all reactive gases into the scrubber system.
-
Allow the system to cool to room temperature under a nitrogen atmosphere.
-
Carefully dismantle the apparatus. The collected UF₆ and the reactor residue should be handled and analyzed according to established laboratory procedures.
-
All effluent gases must be passed through a scrubber to neutralize unreacted ClF₃ and acidic byproducts.[5]
-
Pilot-Scale Reprocessing Workflow
Objective: To outline the major steps in a pilot-scale fluoride volatility process for reprocessing simulated spent nuclear fuel.
Major Process Stages:
-
Fuel Decladding and Preparation:
-
Mechanical or chemical removal of the fuel cladding.
-
Oxidation of UO₂ to U₃O₈ powder to increase the surface area for fluorination.
-
-
Fluorination:
-
The prepared fuel powder is fed into a fluidized-bed or flame fluorinator.[10]
-
A controlled stream of gaseous ClF₃, often mixed with an inert gas, is introduced into the reactor at elevated temperatures (400-600 °C).[6]
-
Uranium is converted to volatile UF₆. Plutonium is converted to non-volatile PuF₄. Most fission products form non-volatile fluorides.
-
-
Separation and Purification of UF₆:
-
The gaseous stream containing UF₆, unreacted ClF₃, and volatile fission product fluorides (e.g., of technetium and molybdenum) exits the reactor.
-
The gas is passed through a series of cold traps and sorption beds (e.g., NaF pellets) to separate and purify the UF₆.[9]
-
Thermal decomposition can be employed to separate any volatilized PuF₆ from the UF₆ stream.[4]
-
-
Conversion of UF₆:
-
The purified UF₆ is converted back to UO₂ for potential reuse in new fuel fabrication.
-
-
Plutonium and Fission Product Management:
-
The non-volatile PuF₄ and fission product fluorides remaining in the reactor are removed and sent for further processing or waste vitrification.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Workflow of the Fluoride Volatility Process using ClF₃.
Caption: Chemical reaction pathway for the fluorination of UO₂ with ClF₃.
Safety Considerations
The extreme reactivity and toxicity of ClF₃ necessitate stringent safety protocols.
-
Materials Compatibility: Reactors and handling equipment should be constructed from materials resistant to ClF₃, such as nickel, Monel, and certain stainless steels, which form a passivating fluoride layer.[1][11]
-
Exclusion of Water: The entire system must be scrupulously dried before the introduction of ClF₃ to prevent explosive reactions and the formation of highly corrosive hydrofluoric acid.[5]
-
Ventilation and Containment: All operations should be performed in a high-integrity containment, such as a glove box or a specially designed and ventilated enclosure.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble, including a full-face respirator with appropriate cartridges, a chemical-resistant suit, and specialized gloves, is mandatory.[2]
-
Emergency Preparedness: Emergency showers, eyewash stations, and a dry chemical fire suppression system (water is contraindicated) must be readily available. Personnel must be thoroughly trained in emergency procedures.[11]
-
Effluent Treatment: A robust scrubber system is essential to neutralize all unreacted ClF₃ and toxic gaseous byproducts before release.[5]
Conclusion
The use of this compound in the fluoride volatility process presents a viable, albeit challenging, method for the reprocessing of spent nuclear fuel. The high efficiency of uranium separation and the potential for a compact process are significant advantages. However, the extreme hazards associated with ClF₃ demand meticulous attention to safety protocols, materials selection, and process control. The information and protocols provided herein are intended as a guide for research and development professionals working to advance nuclear fuel reprocessing technologies. Further detailed studies are required to optimize process parameters and ensure safe and efficient operation on an industrial scale.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. inis.iaea.org [inis.iaea.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pnnl.gov [pnnl.gov]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
- 8. sesha.org [sesha.org]
- 9. trace.tennessee.edu [trace.tennessee.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Plasmaless Etching of Silicon Wafers with Chlorine Trifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the plasmaless, isotropic dry etching of silicon wafers using chlorine trifluoride (ClF₃) gas. This technique is particularly valuable for applications requiring high selectivity to masking materials such as silicon dioxide and for the fabrication of microelectromechanical systems (MEMS) and other three-dimensional structures.
Introduction
Plasmaless etching of silicon with this compound is a spontaneous chemical process that offers significant advantages over traditional plasma-based and wet etching techniques. The absence of plasma eliminates the risk of ion-induced damage to the substrate, while the gaseous nature of the etchant circumvents issues related to surface tension that can arise in wet etching processes.[1] ClF₃ is a potent etching agent for silicon, exhibiting high etch rates and excellent selectivity over silicon dioxide and other materials.[2][3][4]
The etching process is based on the chemical reaction between gaseous ClF₃ and the silicon surface, which produces volatile silicon tetrafluoride (SiF₄) and chlorine (Cl₂) as byproducts. The primary reaction can be summarized as:
4ClF₃ + 3Si → 3SiF₄↑ + 2Cl₂↑
This process is isotropic, meaning it etches equally in all directions, leading to undercutting of the mask layer.[2] This characteristic is often beneficial for creating suspended microstructures.[2]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various studies on the plasmaless etching of silicon with ClF₃.
Table 1: Etch Rates and Selectivity of ClF₃ for Silicon (Si) and Silicon Dioxide (SiO₂) at Various Temperatures
| Substrate Temperature (°C) | ClF₃ Partial Pressure (Torr) | Si Etch Rate (Å/min) | SiO₂ Etch Rate (Å/min) | Selectivity (Si:SiO₂) | Reference |
| Room Temperature | 1.0 | Varies | Low | 100 - 300 | [2] |
| 100 | 1.0 | Increases with temp | Low | ~200 | [2] |
| 200 | 1.0 | Continues to increase | Increases slightly | ~250 | [2] |
| 300 | 1.0 | Peaks | Increases | ~300 | [2] |
| 400 | 1.0 | Decreases from peak | Continues to increase | Maximum selectivity (~300) | [2] |
Note: Etch rates can be influenced by factors such as reactor geometry, gas flow rates, and the doping level of the silicon. An enhanced etch rate is observed for n-type silicon with low resistivity near room temperature.[2]
Table 2: Activation Energies for ClF₃ Etching
| Material | Temperature Range (°C) | Activation Energy (eV) | Reference |
| Silicon (Si) | > Room Temperature | 0.18 | [2] |
| Silicon Dioxide (SiO₂) | < 400 | 0.12 ± 0.01 | [2] |
Experimental Protocols
The following protocols are synthesized from common experimental practices described in the literature.[2][5]
Wafer Preparation Protocol
-
Substrate Selection: Begin with a (100)-oriented, p-type single crystalline silicon wafer.
-
Masking: Deposit a masking layer of thermally grown silicon dioxide (SiO₂) or a metal mask such as chromium (Cr) or nickel (Ni).[1][2] Pattern the mask using standard photolithography techniques to expose the silicon areas to be etched.
-
Cleaning:
-
Boil the wafer in an alkali solution (e.g., NH₄OH:H₂O₂:H₂O at a 1:1:6 ratio) for 10 minutes to remove organic residues.
-
Rinse the wafer with flowing deionized (DI) water for 3 minutes.
-
Dip the wafer in a diluted hydrofluoric acid (HF) solution (e.g., 4% HF) for 1 minute to remove the native oxide from the exposed silicon surfaces.[5]
-
Rinse again with DI water and spin-dry the wafer.[5]
-
Plasmaless Etching Protocol
-
System Preparation:
-
Load the prepared wafer into a vacuum reaction chamber. A cold-wall reactor is often used to control the substrate temperature independently of the chamber walls.[6]
-
Evacuate the chamber to a base pressure typically in the range of 10⁻³ to 10⁻⁶ Torr.
-
-
Etching Process:
-
Set the desired substrate temperature using a substrate heater and temperature controller.
-
Introduce this compound (ClF₃) gas into the chamber at a controlled flow rate (e.g., 20 sccm).[2] An inert carrier gas, such as Argon (Ar), can be used to stabilize the pressure and flow (e.g., 10 sccm of Ar).[2]
-
Maintain a constant total pressure within the chamber (e.g., 1.5 Torr) using a throttle valve and a vacuum pump.[2] The partial pressure of ClF₃ will be a fraction of the total pressure.
-
Continue the gas flow for the desired etching time to achieve the target etch depth.
-
-
Post-Etch Processing:
-
Stop the flow of ClF₃ and purge the chamber with an inert gas (e.g., Ar or N₂).
-
Vent the chamber to atmospheric pressure and unload the wafer.
-
Measure the etch depth using a surface profiler. To do this, a portion of the masking material may need to be removed (e.g., with a buffered HF solution for SiO₂) to create a step.[2]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for plasmaless silicon etching.
Chemical Reaction Pathway
Caption: Simplified chemical reaction pathway for silicon etching with ClF₃.
References
Synthesis of Metal Fluorides Using Chlorine Trifluoride Gas: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various metal fluorides utilizing chlorine trifluoride (ClF₃) gas. This compound is an exceptionally potent fluorinating agent, capable of converting metal oxides and chlorides into their corresponding fluorides, often with high efficiency. The protocols and data presented herein are intended to guide researchers in the safe and effective synthesis of these valuable compounds, with a particular focus on their potential applications in catalysis and radiopharmaceutical development.
Critical Safety Precautions
This compound is a toxic, corrosive, and extremely reactive oxidizing gas.[1] It can react violently and sometimes explosively with a vast range of materials, including water, organic compounds, and many metals without an ignition source.[2] All personnel must be thoroughly trained on its properties and handling procedures before commencing any work.
-
Personal Protective Equipment (PPE): A full-face shield, chemical-resistant gloves, and a flame-resistant lab coat are mandatory. All work must be conducted in a well-ventilated fume hood with a blast shield.[3] Emergency shower and eyewash stations must be readily accessible.[3]
-
Material Compatibility: All components of the reaction system (reactor, tubing, valves) must be made of compatible materials such as nickel, Monel, or stainless steel that have been scrupulously cleaned, dried, and passivated.[4] Passivation involves treating the metal surfaces with a dilute stream of the fluorinating agent to form a protective metal fluoride layer.[5]
-
Reaction Scale and Conditions: Reactions involving ClF₃ are highly exothermic and can be explosive, especially when scaled up.[1] Initial experiments should always be performed on a small scale. The reaction should be initiated at low temperatures and the ClF₃ flow rate increased gradually.
-
Handling and Storage: ClF₃ should be stored and handled in cylinders designed for corrosive gases.[6] It is typically used as a vapor to limit its reactivity.[1] Care must be taken to prevent condensation of the gas in the system.[1]
-
Emergency Procedures: In case of a leak, the area should be evacuated immediately.[3] If the leak is from a cylinder that cannot be stopped, the cylinder should be moved to a safe, open-air location to empty.[3] Spills should not be neutralized with water, as the reaction is violent.[2][3]
General Reaction Principles
This compound reacts with metal oxides and chlorides to produce the corresponding metal fluoride, chlorine, and in the case of oxides, oxygen. The general reactions can be represented as:
-
With Metal Oxides: y M₂Oₓ + 2x ClF₃ → 2y MFₓ + x Cl₂ + (3x/2) O₂
-
With Metal Chlorides: MClₓ + (x/3) ClF₃ → MFₓ + (2x/3) Cl₂
A key observation is the difference in reactivity between metal oxides and metal chlorides. Metal chlorides can be fluorinated with ease, often at room temperature, whereas metal oxides typically require elevated temperatures (above 300°C) to achieve complete conversion.[7][8] This is attributed to the higher bond energy of the metal-oxygen bond compared to the metal-chlorine bond.[3]
Data Presentation: Synthesis of Various Metal Fluorides
The following table summarizes the results from the fluorination of various metal oxides and chlorides with this compound gas at different temperatures. The data represents the concentration of the desired metal fluoride in the final product as determined by X-ray Photoelectron Spectroscopy (XPS).
| Element | Starting Material | Product | Temp. (°C) | Fluoride Conc. (%) |
| Scandium (Sc) | Sc₂O₃ | ScF₃ | Room Temp. | 56 |
| 300 | 99 | |||
| 500 | 99 | |||
| ScCl₃·6H₂O | ScF₃ | Room Temp. | 99 | |
| 500 | 99 | |||
| 700 | 99 | |||
| Lanthanum (La) | La₂O₃ | LaF₃ | Room Temp. | 23 |
| 300 | 89 | |||
| 500 | 99 | |||
| LaCl₃·7H₂O | LaF₃ | Room Temp. | 99 | |
| 700 | 99 | |||
| Strontium (Sr) | SrO | SrF₂ | Room Temp. | 45 |
| 500 | 37 | |||
| 700 | 73 | |||
| Barium (Ba) | BaO | BaF₂ | Room Temp. | 41 |
| BaCl₂·2H₂O | BaF₂ | Room Temp. | 99 | |
| 700 | 99 | |||
| Magnesium (Mg) | MgO | MgF₂ | Room Temp. | 32 |
| 500 | 99 | |||
| MgCl₂·6H₂O | MgF₂ | Room Temp. | 99 | |
| 700 | 99 | |||
| Aluminum (Al) | Al₂O₃ | AlF₃ | Room Temp. | 99 |
| 500 | 99 | |||
| 700 | 99 | |||
| AlCl₃ | AlF₃ | Room Temp. | 99 |
Data summarized from Matsuda, H., et al. (2015). Metal Fluorides Produced Using this compound Gas.[3][7]
Experimental Protocols
The following are generalized protocols for the synthesis of metal fluorides from their oxide and chloride precursors. Caution: These reactions must be performed within a dedicated, passivated reaction system located inside a suitable fume hood.
General Experimental Setup
The reaction is typically carried out in a horizontal tube furnace containing a quartz or nickel reaction tube. A gas delivery system with mass flow controllers is used to introduce nitrogen (for purging) and this compound into the reactor. The exhaust gas must be passed through a scrubber containing a suitable neutralizing agent (e.g., sodium fluoride or soda lime).[9]
Protocol 1: Fluorination of Metal Oxides
-
Preparation: Place a weighed amount of the finely powdered metal oxide precursor in a nickel or alumina boat.
-
System Purge: Insert the boat into the center of the reaction tube. Seal the reactor and purge the system with a steady flow of dry nitrogen gas for at least 30 minutes to remove air and moisture.
-
Heating: While maintaining the nitrogen flow, heat the furnace to the desired reaction temperature (e.g., 300°C, 500°C, or 700°C).[7]
-
Fluorination Reaction: Once the target temperature is stable, stop the nitrogen flow and introduce this compound gas into the reactor at a controlled flow rate (e.g., 50-100 sccm).[7] The reaction time will vary depending on the precursor and scale but is typically in the range of 30-60 minutes.
-
Termination and Purge: After the desired reaction time, stop the flow of ClF₃ and immediately reintroduce a flow of dry nitrogen to purge the reactor of any unreacted ClF₃ and gaseous byproducts.
-
Cooling and Recovery: While maintaining the nitrogen flow, allow the furnace to cool to room temperature.
-
Sample Handling: Once cooled, carefully remove the boat containing the metal fluoride product. The product should be handled in a dry environment (e.g., a glovebox) as some metal fluorides can be hygroscopic.
Protocol 2: Fluorination of Metal Chlorides
The procedure is similar to that for metal oxides, with the key difference being the reaction temperature.
-
Preparation: Place a weighed amount of the anhydrous or hydrated metal chloride precursor in a suitable boat.
-
System Purge: Purge the sealed reactor with dry nitrogen for at least 30 minutes.
-
Heating (Optional): For room temperature reactions, no heating is required. For higher temperature reactions, heat the furnace as described in Protocol 1.
-
Fluorination Reaction: Stop the nitrogen flow and introduce ClF₃ gas at a controlled rate. As indicated by the data, many metal chlorides react efficiently even at room temperature.[7][8]
-
Termination, Purge, and Recovery: Follow steps 5-7 from Protocol 1 to terminate the reaction and recover the product.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and a key application in drug development.
Caption: General experimental workflow for the synthesis of metal fluorides.
Caption: Application of synthesized AlF₃ in [¹⁸F] radiolabeling for PET imaging.
Applications in Drug Development
The anhydrous metal fluorides produced via this method have significant potential in pharmaceutical research and development, primarily as catalysts and as precursors for radiolabeling.
Precursors for [¹⁸F]Radiopharmaceuticals
Positron Emission Tomography (PET) is a critical imaging tool in clinical diagnostics and drug development, and fluorine-18 is a widely used radionuclide.[7] A significant challenge in PET agent development is the rapid and efficient incorporation of ¹⁸F into biomolecules. The "Aluminum-[¹⁸F]Fluoride" method has emerged as a revolutionary technique for this purpose.[1]
In this approach, anhydrous aluminum fluoride (AlF₃), which can be synthesized with high purity using the ClF₃ method, is reacted with cyclotron-produced [¹⁸F]fluoride in an aqueous buffer.[7][10] This forms a stable [Al¹⁸F]²⁺ complex. This complex can then be readily chelated by specific ligands that have been conjugated to a biomolecule of interest, such as a peptide or antibody.[10] This method simplifies the radiolabeling process, avoiding the harsh, anhydrous conditions often required for direct C-¹⁸F bond formation.[10]
Catalysis in Organic Synthesis
Many of the metal fluorides synthesized are potent Lewis acids and can serve as catalysts in organic reactions crucial for the synthesis of active pharmaceutical ingredients (APIs).
-
Aluminum Fluoride (AlF₃): High-surface-area AlF₃ is an exceptionally strong solid Lewis acid.[11] It can catalyze a variety of reactions, including hydrodefluorination and hydroarylation, which are important transformations in medicinal chemistry.[11]
-
Scandium Fluoride (ScF₃): Scandium trifluoride is also recognized for its catalytic properties in organic synthesis, facilitating reactions that are vital in pharmaceutical research.[2][9]
The synthesis of high-purity, anhydrous metal fluorides via the ClF₃ method provides access to these valuable catalysts, which can enable the development of novel synthetic routes to complex drug molecules.
References
- 1. The aluminium-[18F]fluoride revolution: simple radiochemistry with a big impact for radiolabelled biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scandium Fluoride: Properties, Applications, and Future Prospects [stanfordmaterials.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. noahchemicals.com [noahchemicals.com]
- 5. US2673139A - Manufacture of aluminum fluoride catalyst - Google Patents [patents.google.com]
- 6. Radiofluorination using aluminum-fluoride (Al18F) | springermedizin.de [springermedizin.de]
- 7. Frontiers | Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography [frontiersin.org]
- 8. chemimpex.com [chemimpex.com]
- 9. How to Choose Scandium Fluoride Powder for Your Project? | Scandium [scandium.org]
- 10. Radiofluorination using aluminum-fluoride (Al18F) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aluminium fluoride – the strongest solid Lewis acid: structure and reactivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Selective Etching of Silicon nitride with Chlorine Trifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine trifluoride (ClF₃) is a powerful etching agent utilized for the highly selective and isotropic removal of silicon nitride (SiNₓ) films, a critical step in the fabrication of advanced semiconductor devices such as 3D NAND flash memory.[1][2][3][4][5][6][7] This document provides detailed application notes and experimental protocols for the selective etching of silicon nitride over silicon dioxide (SiO₂) using ClF₃-based plasma processes. The methodologies described herein are based on remote plasma etching techniques, which minimize ion bombardment and offer high control over the etching process.[2][8][9]
Etching Mechanism and Selectivity
The high selectivity of ClF₃ for silicon nitride over silicon dioxide is rooted in the difference in bond energies. The Si-N bond (355 kJ/mol) is weaker than the Si-O bond (452 kJ/mol).[1] In a ClF₃ plasma, the generated fluorine (F) and chlorine (Cl) radicals readily react with the SiNₓ surface.
The etching of SiNₓ proceeds through the breaking of Si-N bonds and the formation of volatile products like SiF₄ and N₂. The presence of chlorine radicals can also contribute to the etching process by forming Si-Cl bonds, which are then more easily converted to Si-F bonds by fluorine radicals.[1][2][3]
Conversely, the stronger Si-O bonds in SiO₂ are much more resistant to attack by F and Cl radicals at lower temperatures, leading to a significantly lower etch rate and thus high selectivity.[1][2][3] The activation energy for etching SiO₂ with a ClF₃ plasma is higher than that for SiNₓ, further contributing to the selectivity, especially at or near room temperature.[1]
The chemical reaction pathway can be visualized as follows:
Process Parameters and Their Effects
The selective etching of SiNₓ can be finely tuned by adjusting various process parameters. The addition of other gases to the ClF₃ plasma, such as hydrogen (H₂) or chlorine (Cl₂), has been shown to significantly enhance selectivity.
Effect of Additive Gases
-
Hydrogen (H₂): Adding H₂ to the ClF₃ plasma can increase the etch selectivity of SiNₓ over SiO₂ to over 200.[4][5][6][7] The hydrogen radicals (H*) are believed to scavenge fluorine radicals, forming HF. This reduction in available F radicals has a more pronounced effect on the already slow etching of SiO₂, thereby increasing the selectivity. However, this comes at the cost of a reduced SiNₓ etch rate.[4][5][6][7][8]
-
Chlorine (Cl₂): The addition of Cl₂ to the ClF₃ plasma can dramatically increase selectivity, with values exceeding 500 and even 1000 being reported.[2][3][9] The increased concentration of chlorine radicals favors the etching of SiNₓ, while the etching of SiO₂ remains limited due to the strength of the Si-O bond.[2][3] Similar to the addition of H₂, increasing the Cl₂ percentage also leads to a decrease in the SiNₓ etch rate.[3][9]
Effect of RF Power
Increasing the RF power in an inductively coupled plasma (ICP) system generally leads to a higher dissociation of ClF₃, resulting in a higher density of F and Cl radicals.[8] This, in turn, increases the etch rates of both SiNₓ and SiO₂. However, the selectivity often remains relatively constant over a range of RF powers.[8]
Effect of Substrate Temperature
The etching process is temperature-dependent. Increasing the substrate temperature generally increases the etch rates of both SiNₓ and SiO₂. However, as previously mentioned, the activation energy for SiO₂ etching is higher, meaning its etch rate increases more significantly with temperature, which can lead to a decrease in selectivity at elevated temperatures.[1] For optimal selectivity, room temperature processing is often preferred.[1][4][5][6][8]
Quantitative Data
The following tables summarize the etch rates and selectivities obtained under different process conditions as reported in the literature.
Table 1: Etch Performance with ClF₃ Remote Plasma
| RF Power (W) | SiNₓ Etch Rate (nm/min) | SiO₂ Etch Rate (nm/min) | Selectivity (SiNₓ:SiO₂) | Reference |
| 100 - 400 | ~90 | ~0.8 | ~120 | [8] |
| 300 | >80 | ~0.6 | ~130 | [4][5][6][8] |
Table 2: Effect of H₂ Addition to ClF₃ Plasma
| H₂ Flow (sccm) | SiNₓ Etch Rate (nm/min) | SiO₂ Etch Rate (nm/min) | Selectivity (SiNₓ:SiO₂) | Reference |
| 0 | ~83 | ~0.64 | ~130 | [6] |
| 40 | ~23 | ~0.11 | ~200 | [6][8] |
Table 3: Effect of Cl₂ Addition to ClF₃ Plasma
| Cl₂ Percentage in ClF₃/Cl₂ | SiNₓ Etch Rate (nm/min) | Selectivity (SiNₓ:SiO₂) | Reference |
| 15% | ~8 | >500 | [2][3][9] |
| 20% | <8 | >1000 | [2][3][9] |
Experimental Protocols
The following are generalized protocols for the selective etching of silicon nitride using a remote plasma system. The specific parameters should be optimized for the particular equipment and desired outcome.
Protocol 1: High Etch Rate with Good Selectivity using ClF₃
This protocol is suitable for applications where a relatively high SiNₓ etch rate is desired with good selectivity.
-
Substrate Preparation:
-
Ensure the silicon nitride-coated substrate is clean and free of organic contaminants. A standard cleaning procedure (e.g., with piranha solution followed by a deionized water rinse and drying) is recommended.
-
Load the substrate into the process chamber.
-
-
Process Chamber Setup:
-
Evacuate the chamber to a base pressure of less than 40 mTorr.[2]
-
Set the substrate holder to room temperature.
-
-
Etching Process:
-
Post-Etch Processing:
-
Turn off the RF power and gas flows.
-
Purge the chamber with an inert gas (e.g., N₂ or Ar).
-
Vent the chamber and unload the substrate.
-
Analyze the etched substrate using appropriate metrology tools (e.g., ellipsometer, profilometer, or scanning electron microscope) to determine the etch depth and profile.
-
Protocol 2: Ultra-High Selectivity using ClF₃/H₂ Mixture
This protocol is designed for applications requiring extremely high selectivity, where a lower etch rate is acceptable.
-
Substrate Preparation: Follow the same procedure as in Protocol 1.
-
Process Chamber Setup: Follow the same procedure as in Protocol 1.
-
Etching Process:
-
Post-Etch Processing: Follow the same procedure as in Protocol 1.
Protocol 3: Extreme Selectivity using ClF₃/Cl₂ Mixture
This protocol is for applications demanding the highest possible selectivity, such as in the fabrication of advanced 3D NAND structures.
-
Substrate Preparation: Follow the same procedure as in Protocol 1.
-
Process Chamber Setup: Follow the same procedure as in Protocol 1.
-
Etching Process:
-
Post-Etch Processing: Follow the same procedure as in Protocol 1.
The experimental workflow can be summarized in the following diagram:
Troubleshooting and Optimization
The following decision tree can aid in optimizing the selective etching process:
Safety Precautions
This compound is a highly reactive and toxic gas. All experiments should be conducted in a well-ventilated area with appropriate safety equipment, including personal protective equipment (PPE) and gas monitoring systems. Ensure that the gas handling and exhaust systems are designed to handle corrosive and toxic gases. Always follow established safety protocols for handling hazardous materials.
References
- 1. researchgate.net [researchgate.net]
- 2. swb.skku.edu [swb.skku.edu]
- 3. Highly selective etching of SiNxover SiO2using ClF3/Cl2remote plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective etching of silicon nitride over silicon oxide using ClF3/H2 remote plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semiengineering.com [semiengineering.com]
- 6. Selective etching of silicon nitride over silicon oxide using ClF3/H2 remote plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective etching of silicon nitride over silicon oxide using ClF3/H2 remote plasma: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Low-Temperature Deposition of Thin Films Using ClF₃ Precursors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of Chlorine Trifluoride (ClF₃) as a precursor for the controlled deposition of high-purity, uniform thin films, particularly for advanced electronics or pharmaceutical applications, is not a widely documented or standard process. The primary application of ClF₃ in the semiconductor industry is as a highly reactive etchant and cleaning agent for Chemical Vapor Deposition (CVD) chambers.[1][2][3][4] However, its potent fluorinating properties can be utilized to synthesize fluoride films and coatings from various solid precursors at relatively low to moderate temperatures. These application notes focus on this synthesis aspect.
Introduction to ClF₃ for Fluoride Film Synthesis
This compound (ClF₃) is an interhalogen compound known for its extreme reactivity and strong oxidizing and fluorinating capabilities.[3] It is a colorless, toxic, and corrosive gas that condenses into a pale-greenish yellow liquid.[3] While not a conventional thin film precursor, ClF₃ can react with solid materials such as metal oxides, metal chlorides, and carbon to form a surface layer of the corresponding fluoride. This process can be considered a form of chemical vapor deposition where the substrate itself is one of the reactants. The high reactivity of ClF₃ allows these fluorination reactions to occur at lower temperatures compared to other fluorinating agents.[2]
Key Characteristics of ClF₃:
-
High Reactivity: Reacts with most organic and inorganic materials, often without an ignition source.[2]
-
Powerful Fluorinating Agent: Readily donates fluorine atoms to other materials.[1][4]
-
Low-Temperature Activation: Does not require plasma activation for its reactions to proceed; thermal energy is often sufficient.[3][4]
Applications in Material Synthesis
The primary application of ClF₃ in this context is the formation of protective fluoride coatings and the synthesis of fluoride materials.
-
Formation of Metal Fluoride Films: ClF₃ can be used to convert metal oxides and metal chlorides into their corresponding fluorides. These fluoride layers can serve as protective coatings in corrosive, high-temperature environments.[5][6]
-
Surface Modification of Carbonaceous Materials: ClF₃ can react with carbon surfaces to form a carbon mono-fluoride layer, altering the surface properties of the material.[7]
-
Potential for Doping: There is a suggestion that ClF₃ may be suitable for the deliberate fluorination of semiconductors for surface transfer doping of thin films.[8]
Experimental Data for Fluoride Film Synthesis
The following tables summarize the conditions for the synthesis of various fluoride films using ClF₃ as a reactive gas.
Table 1: Synthesis of Metal Fluoride Films from Metal Oxides and Chlorides [5][6]
| Precursor Material | Target Film | Substrate/Precursor Form | ClF₃ Exposure Temperature (°C) | Observations |
| Scandium Oxide (Sc₂O₃) | Scandium Fluoride (ScF₃) | Powder | 300 - 700 | Fluorination begins around 300°C. |
| Scandium Chloride (ScCl₃·6H₂O) | Scandium Fluoride (ScF₃) | Powder | Room Temperature - 700 | Easily fluorinated even at room temperature. |
| Lanthanum Oxide (La₂O₃) | Lanthanum Fluoride (LaF₃) | Powder | 300 - 700 | Requires elevated temperatures for fluorination. |
| Lanthanum Chloride (LaCl₃·7H₂O) | Lanthanum Fluoride (LaF₃) | Powder | Room Temperature - 700 | Easily fluorinated at room temperature. |
| Strontium Oxide (SrO) | Strontium Fluoride (SrF₂) | Powder | 300 - 700 | Requires elevated temperatures for fluorination. |
| Strontium Chloride (SrCl₂·6H₂O) | Strontium Fluoride (SrF₂) | Powder | Room Temperature - 700 | Easily fluorinated at room temperature. |
| Barium Oxide (BaO) | Barium Fluoride (BaF₂) | Powder | 300 - 700 | Requires elevated temperatures for fluorination. |
| Barium Chloride (BaCl₂·2H₂O) | Barium Fluoride (BaF₂) | Powder | Room Temperature - 700 | Easily fluorinated at room temperature. |
| Magnesium Oxide (MgO) | Magnesium Fluoride (MgF₂) | Powder | 300 - 700 | Requires elevated temperatures for fluorination. |
| Magnesium Chloride (MgCl₂·6H₂O) | Magnesium Fluoride (MgF₂) | Powder | Room Temperature - 700 | Easily fluorinated at room temperature. |
| Aluminum Oxide (Al₂O₃) | Aluminum Fluoride (AlF₃) | Powder | 500 - 700 | Higher temperatures are needed for efficient fluorination. |
| Aluminum Chloride (AlCl₃) | Aluminum Fluoride (AlF₃) | Powder | Room Temperature - 700 | Easily fluorinated at room temperature. |
Table 2: Synthesis of Carbon Mono-fluoride Film [7]
| Precursor Material | Target Film | Substrate Form | ClF₃ Exposure Temperature (°C) | Observations |
| Glass-like Carbon (GC) | Carbon Mono-fluoride (-(CF)n-) | Solid Substrate | > 400 | A (CF)n film is grown on the surface. The thickness is temperature-dependent. |
Experimental Protocols
Protocol 1: General Protocol for the Synthesis of Metal Fluoride Coatings from Solid Precursors
Objective: To synthesize a metal fluoride film on the surface of a metal oxide or to convert a metal chloride powder into a metal fluoride powder using ClF₃ gas.
Materials:
-
Target precursor material (e.g., metal oxide powder, metal chloride powder).
-
This compound (ClF₃) gas of appropriate purity.
-
Inert gas (e.g., Nitrogen (N₂), Argon (Ar)) for purging.
-
A vacuum-compatible tube furnace or reaction chamber made of ClF₃-compatible materials (e.g., Monel, Nickel, or passivated Stainless Steel).
-
Gas handling system with mass flow controllers for ClF₃ and inert gas.
-
Pressure gauges.
-
Exhaust system with a scrubber for hazardous gas abatement.
-
Appropriate personal protective equipment (PPE).
Procedure:
-
System Preparation: Ensure the reaction chamber and gas lines are clean, dry, and leak-tight. It is crucial to prevent any moisture from entering the system, as ClF₃ reacts explosively with water.[3]
-
Precursor Loading: Place the precursor material into a suitable container (e.g., a nickel boat) and load it into the center of the reaction chamber.
-
System Purge: Evacuate the reaction chamber to a base pressure and then purge with an inert gas. Repeat this cycle multiple times to remove residual air and moisture.
-
Heating: Heat the reaction chamber to the desired reaction temperature (refer to Table 1) under a continuous flow of inert gas.
-
ClF₃ Introduction: Once the temperature is stable, introduce a controlled flow of ClF₃ gas into the reaction chamber. The ClF₃ can be diluted with an inert carrier gas.
-
Reaction: Allow the reaction to proceed for the desired duration. The reaction time will depend on the precursor material, temperature, and desired film thickness.
-
Post-Reaction Purge: Stop the flow of ClF₃ and purge the reaction chamber thoroughly with an inert gas to remove all unreacted ClF₃ and volatile byproducts.
-
Cool Down: Cool the reaction chamber to room temperature under a continuous flow of inert gas.
-
Sample Retrieval: Once at room temperature, vent the chamber with inert gas and safely remove the fluorinated sample.
Protocol 2: Synthesis of a Carbon Mono-fluoride Film on a Glass-like Carbon Substrate
Objective: To grow a thin film of carbon mono-fluoride on the surface of a glass-like carbon substrate.
Materials:
-
Glass-like carbon (GC) substrate.
-
This compound (ClF₃) gas.
-
Inert gas (e.g., N₂, Ar).
-
High-temperature reaction chamber compatible with ClF₃.
-
Gas delivery and exhaust system as described in Protocol 1.
-
Surface analysis equipment (e.g., XPS, AES) for film characterization.
Procedure:
-
Substrate Preparation: Clean the glass-like carbon substrate to remove any surface contaminants.
-
System Preparation and Loading: Follow steps 1 and 2 from Protocol 1 to prepare the reaction system and load the GC substrate.
-
System Purge: Perform the purge cycle as described in step 3 of Protocol 1.
-
Heating: Heat the reaction chamber to a temperature above 400°C under an inert gas flow.[7]
-
ClF₃ Exposure: Introduce ClF₃ gas into the chamber and maintain the temperature for the desired growth period.
-
Purge and Cool Down: Follow steps 7 and 8 from Protocol 1 to stop the ClF₃ flow, purge the chamber, and cool it down.
-
Sample Analysis: After retrieval, the sample should be analyzed using surface-sensitive techniques to confirm the formation and properties of the -(CF)n- film.
Visualizations
Caption: Workflow for fluoride film synthesis using ClF₃.
Caption: Reaction of ClF₃ with a metal oxide to form a metal fluoride film.
Safety Considerations
This compound is an extremely hazardous material and requires stringent safety protocols.
-
Toxicity and Corrosivity: ClF₃ is highly toxic and corrosive. Inhalation can cause severe irritation and pulmonary edema. Contact with skin and eyes can cause severe burns.[1]
-
Reactivity and Flammability: It is hypergolic with many materials, meaning it can cause them to ignite without an external ignition source. It reacts explosively with water and organic compounds.
-
Handling: All work with ClF₃ must be conducted in a well-ventilated area, preferably within a fume hood or a gas cabinet. A dedicated scrubber system is required to neutralize the exhaust gas.
-
Materials Compatibility: Systems for handling ClF₃ must be constructed from compatible materials. While materials like Monel, nickel, and passivated stainless steel form a protective fluoride layer, others like molybdenum and tungsten are not suitable as their fluorides are volatile.[2]
-
Personal Protective Equipment (PPE): A full complement of PPE is required, including a full-face shield, chemical-resistant gloves, and a fire-retardant lab coat. A self-contained breathing apparatus (SCBA) should be available for emergencies.
Emergency Procedures:
-
In case of a leak, evacuate the area immediately.
-
Do not use water or CO₂ to extinguish a ClF₃-related fire, as it will react violently. Flooding the area with an inert gas like nitrogen is the recommended method of fire control.
References
- 1. sesha.org [sesha.org]
- 2. dogemicrosystems.ca [dogemicrosystems.ca]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. inhancetechnologies.com [inhancetechnologies.com]
- 5. Metal Fluorides Produced Using this compound Gas [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Gas-Phase Reactions with Chlorine Trifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine trifluoride (ClF₃) is a powerful and highly reactive fluorinating agent, finding applications in various fields, including materials science, semiconductor manufacturing, and chemical synthesis.[1] Its extreme reactivity, however, necessitates carefully designed experimental setups and stringent safety protocols.[2][3] These application notes provide a comprehensive overview of the experimental setup, protocols, and safety considerations for conducting gas-phase reactions with ClF₃ in a research and development setting.
Safety First: Handling this compound
Extreme Hazard Warning: this compound is hypergolic with most organic and many inorganic materials, meaning it can ignite spontaneously on contact without an external ignition source.[3][4] It reacts violently with water and water-containing materials.[5] Personnel must be thoroughly trained on its properties and handling procedures before commencing any work.
Key Safety Considerations:
-
Dedicated Ventilated Enclosure: All experiments involving ClF₃ must be conducted in a well-ventilated fume hood or a gas cabinet specifically designed for hazardous gases.[2]
-
Material Compatibility: All components of the experimental setup in contact with ClF₃ must be made of compatible materials. Passivation of the system is crucial before introducing ClF₃.[2]
-
Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including chemical-resistant gloves, a lab coat, and a full-face shield. A self-contained breathing apparatus (SCBA) should be readily available for emergencies.
-
Emergency Preparedness: An emergency response plan must be in place, including procedures for leaks, spills, and accidental exposure. Emergency shower and eyewash stations are essential.[6]
Experimental Setup
A typical experimental setup for gas-phase reactions with ClF₃ is a flow system that allows for precise control of reactant delivery, reaction conditions, and product analysis. The core components are outlined below.
Gas Delivery System
The gas delivery system is responsible for the controlled introduction of ClF₃ and other reactant gases into the reactor.
-
Gas Source: this compound is supplied in specialized cylinders. These cylinders should be stored and handled according to the manufacturer's recommendations.
-
Pressure Regulation: A two-stage pressure regulator constructed from compatible materials (e.g., Monel or stainless steel 316L) is required to safely reduce the cylinder pressure to the desired working pressure.
-
Mass Flow Controllers (MFCs): MFCs are essential for precise control and monitoring of the flow rates of ClF₃ and other reactant gases. Materials for MFCs must be carefully selected for ClF₃ compatibility.
-
Valves and Tubing: All valves and tubing in the gas delivery system must be made of compatible materials. Swagelok-type fittings are commonly used to ensure leak-tight connections.
Reactor System
The choice of reactor depends on the specific reaction being studied. A common choice for gas-phase reactions is a tubular flow reactor.[7]
-
Reactor Material: The reactor must be constructed from materials resistant to attack by ClF₃ at the desired reaction temperature. Nickel, Monel, and alumina are suitable choices.
-
Temperature Control: The reactor is typically housed in a tube furnace with a programmable temperature controller to maintain a precise and uniform reaction temperature. A thermocouple should be placed in close proximity to the reaction zone to monitor the temperature accurately.
-
Pressure Monitoring: A pressure transducer compatible with corrosive gases should be installed to monitor the pressure within the reactor.
Post-Reaction Handling
-
Trapping and Neutralization: Unreacted ClF₃ and corrosive byproducts must be trapped and neutralized before venting to the atmosphere. A common method is to use a series of traps containing materials like soda lime or alumina, followed by a bubbler with a neutralizing solution.
-
Vacuum System: A vacuum pump may be required for evacuating the system before introducing reactants and for certain analytical techniques. The pump oil must be inert to ClF₃ (e.g., perfluoropolyether-based oils).
Analytical Instrumentation
In-situ or ex-situ analytical techniques are employed to monitor the reaction progress and identify products.
-
Mass Spectrometry (MS): A quadrupole mass spectrometer can be coupled to the reactor outlet to provide real-time analysis of the gas-phase composition.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Gas-phase FTIR can be used to identify and quantify reactants and products with characteristic infrared absorption bands.
-
Gas Chromatography (GC): GC can be used for the separation and analysis of volatile products. The GC system must be configured for handling corrosive gases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Gas-phase ¹⁹F NMR spectroscopy is a powerful tool for studying fluorine-containing compounds and can provide detailed structural information.[9]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for a typical gas-phase reaction involving this compound.
Caption: Experimental workflow for gas-phase reactions with ClF₃.
Experimental Protocols
The following are generalized protocols for conducting a gas-phase reaction with ClF₃. Specific parameters will need to be optimized for each reaction.
System Preparation Protocol
-
Leak Check: Pressurize the entire system with an inert gas (e.g., nitrogen or argon) to the maximum expected operating pressure. Monitor for any pressure drop over a significant period (e.g., 1 hour).
-
Purge: Thoroughly purge the system with a high flow of inert gas to remove any residual air and moisture. This is critical to prevent unwanted reactions with ClF₃.
-
Passivation: Passivate the reactor and all wetted surfaces by flowing a dilute mixture of fluorine or this compound in an inert gas at an elevated temperature. This forms a protective metal fluoride layer.[2] Gradually increase the concentration of the passivating agent.
Reaction Protocol
-
Set Reaction Conditions: Set the desired reactor temperature using the furnace controller. Set the desired operating pressure using a back-pressure regulator.
-
Establish Gas Flows: Using the mass flow controllers, establish a stable flow of the inert carrier gas and any other gaseous reactants.
-
Introduce this compound: Slowly and carefully introduce this compound into the reactor at the desired flow rate.
-
Monitor Reaction: Continuously monitor the reaction progress using in-situ analytical techniques such as mass spectrometry or FTIR. Record all relevant data, including temperatures, pressures, and flow rates.
-
Reaction Termination: Once the reaction is complete, stop the flow of all reactive gases, including ClF₃.
-
Purge System: Purge the reactor and the entire system with a high flow of inert gas to remove all traces of ClF₃ and reactive products.
-
Cool Down: Safely cool the reactor to room temperature.
-
Sample Collection: If required, collect product samples for ex-situ analysis.
Post-Reaction and Shutdown Protocol
-
Continued Purging: Continue to purge the system with inert gas until all reactive species have been removed.
-
Effluent Neutralization: Ensure that all effluent gases are safely neutralized in the trapping system.
-
System Shutdown: Once the system is clean and at room temperature, it can be safely shut down. Close all gas cylinder valves.
Data Presentation
Quantitative data from gas-phase reactions with ClF₃ should be organized for clarity and ease of comparison.
Table 1: Material Compatibility with this compound
| Material Category | Compatible Materials | Materials for Limited Service | Incompatible Materials |
| Metals | Monel, Nickel, Copper, Stainless Steel (300 series), Carbon Steel | Aluminum | Molybdenum, Tungsten, Titanium, Precious Metals (e.g., Platinum, Gold)[1] |
| Polymers | - | Teflon® (PTFE), Kel-F® (PCTFE) - Note: Must be free of impurities and not used in direct flow conditions | Most elastomers and plastics |
| Other | - | - | Water, Organic Compounds, Asbestos, Sand, Glass (at elevated temperatures)[1] |
Table 2: Typical Experimental Parameters for Gas-Phase Fluorination
| Parameter | Typical Range | Units | Notes |
| Reactor Temperature | 25 - 500 | °C | Reaction specific, higher temperatures increase reaction rates but may also lead to decomposition of ClF₃. |
| System Pressure | 1 - 10 | atm | Can influence reaction kinetics and product distribution. |
| ClF₃ Flow Rate | 1 - 100 | sccm | Dependent on reactor volume and desired residence time. |
| Substrate Flow Rate | 1 - 200 | sccm | Stoichiometry of the reaction should be considered. |
| Inert Gas Flow Rate | 10 - 500 | sccm | Used as a carrier gas and to control residence time. |
| Residence Time | 0.1 - 60 | seconds | Calculated based on reactor volume and total gas flow rate. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the key relationships and considerations in designing and executing a gas-phase experiment with this compound.
Caption: Logical relationships in a ClF₃ gas-phase experiment.
Conclusion
Gas-phase reactions with this compound offer unique opportunities for the synthesis of novel fluorinated compounds. However, the extreme reactivity and hazardous nature of ClF₃ demand a meticulous approach to experimental design, material selection, and safety. The protocols and guidelines presented in these application notes provide a framework for conducting such experiments safely and effectively. Researchers are strongly encouraged to consult additional safety resources and conduct a thorough hazard analysis before initiating any work with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sesha.org [sesha.org]
- 3. dogemicrosystems.ca [dogemicrosystems.ca]
- 4. hmexassistant.com [hmexassistant.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 5400 Continuous Flow Tubular Reactors - Parr Instrument Company [parrinst.com]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
Application Notes and Protocols for Chlorine Trifluoride as an Igniter in Propulsion Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine trifluoride (ClF₃) is a formidable interhalogen compound recognized for its extreme reactivity and potent oxidizing capabilities.[1] Historically explored as a high-performance storable oxidizer in rocket propulsion systems, its primary application in this field has transitioned towards its use as a hypergolic igniter.[1][2] Hypergolic propellants ignite spontaneously upon contact, eliminating the need for a separate ignition system and offering rapid and reliable engine start-up. ClF₃ is hypergolic with all known fuels, exhibiting ignition delays so brief they have often been considered immeasurable.[1][3][4][5][6] This characteristic, while advantageous for ignition, is also indicative of the compound's hazardous nature, necessitating stringent handling protocols.
These application notes provide a comprehensive overview of this compound's properties, performance data as an igniter, detailed experimental and safety protocols, and visual representations of key processes and concepts.
Data Presentation
The following tables summarize the key performance and physical characteristics of this compound and its use in propulsion systems.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | ClF₃ | [1] |
| Molar Mass | 92.45 g/mol | [1] |
| Appearance | Colorless gas, pale-greenish yellow liquid | [1] |
| Boiling Point | 11.75 °C (53.15 °F) | [1] |
| Melting Point | -76.34 °C (-105.41 °F) | [1] |
| Density (liquid) | 1.830 g/cc | [7][8] |
| Vapor Pressure | 1.55 kg/cm ² at 21°C (22 psia at 70°F) | [9] |
| Hazards | Extremely reactive, corrosive, toxic, strong oxidizer | [1][9] |
Table 2: Performance Characteristics of ClF₃ with Various Fuels
| Fuel | Specific Impulse (Vacuum) | Specific Impulse (Sea Level) | Optimum Oxidizer to Fuel Ratio | Combustion Temperature | References |
| Hydrazine (N₂H₄) | 338 s | 294 s | 2.77 | 3,895 K | [8][10] |
| Kerosene (RP-1) | 301 s | 258 s | 3.26 | 3,505 K | [7] |
Table 3: Reported Ignition Delay Times for this compound
| Fuel/Material | Condition | Ignition Delay | Reference |
| Solid Propellant Components | Gas-phase, approaching 14 psi | < 50 milliseconds | [11] |
| Solid Propellant Formulations | Liquid-phase | < 3 milliseconds | [11] |
| General Statement | With all known fuels | "so rapidly hypergolic that no ignition delay has ever been measured" | [1][3][4][5][6] |
Experimental Protocols
The extreme reactivity of this compound demands meticulous and stringent adherence to safety and handling protocols. The following sections outline procedures for laboratory handling and a general protocol for ignition testing.
Laboratory Handling and Safety Protocol
1. Personal Protective Equipment (PPE):
-
Body Protection: A full-body suit made of ClF₃-resistant material (e.g., specialized fluorinated polymers) is mandatory.
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) or a positive-pressure airline respirator is essential.
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Hand Protection: Use specialty gloves rated for handling highly reactive fluorinating agents.
2. Materials Compatibility:
-
Recommended Materials: Nickel, Monel, stainless steel (316), and copper are generally considered compatible due to the formation of a passivating metal fluoride layer.[1][12]
-
Materials to Avoid: Molybdenum, tungsten, titanium, and their alloys are unsuitable.[1] Most organic materials, plastics, and elastomers are incompatible and will react violently.
3. Equipment Preparation:
-
Cleaning: All components of the experimental setup must be meticulously cleaned to remove any organic residues, moisture, or other contaminants. A multi-step cleaning process involving solvent rinsing and drying with an inert gas is recommended.[13]
-
Passivation: Before introducing ClF₃, the system must be passivated. This involves exposing the system to a low concentration of a fluorinating agent (e.g., gaseous fluorine or ClF₃ itself) to form a protective fluoride film on all wetted surfaces.[2]
-
Leak Testing: The entire system must be leak-tested with an inert gas (e.g., helium or dry nitrogen) before use.
4. Handling Procedures:
-
Ventilation: All work with ClF₃ must be conducted in a well-ventilated fume hood or a glovebox with an inert atmosphere.
-
Inert Atmosphere: Operations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.
-
Spill and Leak Management: In case of a leak, the area must be evacuated immediately. The only known effective fire suppression method is to flood the area with nitrogen or other inert gases.[1] Water or carbon dioxide-based extinguishers must never be used as they react violently with ClF₃.[1]
General Protocol for Hypergolic Ignition Testing
This protocol outlines the general steps for conducting a hypergolic ignition test with this compound in a controlled laboratory or test-stand environment.
1. Pre-Test Preparations: a. Ensure all safety systems, including emergency ventilation, fire suppression (inert gas flood), and personnel safety showers/eyewash stations, are operational. b. Verify that all components of the test apparatus are properly cleaned, passivated, and leak-checked. c. Calibrate all instrumentation, including pressure transducers, thermocouples, and high-speed cameras. d. Conduct a thorough review of the test plan and emergency procedures with all personnel involved.
2. Propellant Loading: a. Load the fuel and ClF₃ into their respective run tanks under controlled conditions (e.g., inert gas blanket). b. Ensure that the propellant loading system is isolated and purged with an inert gas after loading.
3. Test Execution: a. Initiate data acquisition systems. b. Start the high-speed camera recording. c. Open the main propellant valves in the desired sequence (typically, the fuel is introduced slightly before the oxidizer in some test configurations). d. The hypergolic ignition of ClF₃ and the fuel will occur spontaneously upon contact. e. Continue the propellant flow for the planned test duration.
4. Post-Test Procedures: a. Shut down the propellant flow. b. Purge the entire system with a high-flow-rate inert gas to remove any residual propellants and reaction products. c. Allow the system to cool down to ambient temperature. d. Safely vent any residual pressure in the system. e. Analyze the collected data (pressure, temperature, ignition delay from high-speed video) to evaluate the ignition performance.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound as an igniter.
Caption: Experimental workflow for hypergolic ignition testing with ClF₃.
Caption: Simplified proposed signaling pathway for ClF₃ hypergolic ignition.
Caption: Logical relationships in this compound safety protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sesha.org [sesha.org]
- 3. reddit.com [reddit.com]
- 4. news.ycombinator.com [news.ycombinator.com]
- 5. This compound [fourmilab.ch]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. ClF3/Kerosene [astronautix.com]
- 8. ClF3/Hydrazine [astronautix.com]
- 9. dogemicrosystems.ca [dogemicrosystems.ca]
- 10. rockets - What would be the performances of this compound as an oxydizer? - Space Exploration Stack Exchange [space.stackexchange.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Chlorine Trifluoride (ClF3) Safe Handling and Storage
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with chlorine trifluoride (ClF3). Given its extreme reactivity and toxicity, strict adherence to these procedures is critical to ensure personnel safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound (ClF3) is an exceptionally hazardous substance due to its extreme reactivity and toxicity.[1][2] The main hazards include:
-
Extreme Reactivity: It is a powerful oxidizing and fluorinating agent that can ignite many materials, including some considered non-flammable, without an ignition source.[2][3] It reacts violently with water, organic compounds, and most metals at elevated temperatures.[1][4]
-
Toxicity: ClF3 is toxic upon inhalation, causing severe irritation to the respiratory tract, which can lead to delayed effects like pulmonary edema.[4][5]
-
Corrosivity: The compound is highly corrosive to tissues, and skin or eye contact can cause severe chemical burns.[4][5][6] Its reaction with moisture produces other toxic and corrosive compounds, including hydrofluoric acid (HF).[3][7]
Q2: What materials are compatible with this compound?
A2: While extremely reactive, ClF3 can be handled in systems made of specific materials, provided they are thoroughly cleaned and passivated.[1][3] This passivation process forms a protective metal fluoride layer that resists further attack.[1][3][8]
-
Recommended Metals: Stainless steel (types 304, 316, 321, 347), Monel, copper, and nickel are generally compatible after proper passivation.[1][3]
-
Limited Service Materials: Carbon steel, lead, and Teflon may be used for limited service, but their use is not generally recommended as they can be attacked under certain conditions.[1]
-
Incompatible Materials: A wide range of materials are incompatible and can react violently or explosively. These include water, oils, grease, organic compounds, acids, and certain metals like molybdenum and tungsten whose fluorides are volatile.[2][9][10]
Q3: What are the essential storage requirements for ClF3 cylinders?
A3: Proper storage of ClF3 is crucial to prevent accidents. Key requirements include:
-
Location: Store in a cool, dry, well-ventilated area designated specifically for ClF3, away from combustible materials and incompatible substances.[3][10][11] The storage location should be free from fire risk and sources of heat or ignition.[10]
-
Cylinder Orientation and Security: Cylinders must be stored upright and securely fastened to prevent them from falling over.[10]
-
Temperature: Keep the container temperature below 50°C (122°F).[10]
-
Valves: Container valve guards or caps must be in place.[10]
-
Inspection: Stored containers should be periodically checked for general condition and leaks.[10]
Q4: What Personal Protective Equipment (PPE) is required when working with ClF3?
A4: A comprehensive PPE ensemble is mandatory. This includes:
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) is recommended, especially where exposure may be unknown or during maintenance.[10][12] For lower, known concentrations, a supplied-air respirator with a full facepiece may be appropriate.[4][12][13]
-
Eye and Face Protection: Safety goggles and a face shield are necessary.[10][14]
-
Skin Protection: Chemically resistant gloves (consult manufacturer data for suitability) and a full protective suit are required.[4][10][14] Standard EN 943-1 or 943-2 compliant gas-tight chemical protective suits are recommended for emergency response.[10]
-
Footwear: Safety shoes are required when handling cylinders.[10]
Troubleshooting Guide
Problem: I suspect a leak from a ClF3 cylinder or connection.
Solution:
-
Evacuate: Immediately evacuate all personnel from the affected area.[4][10]
-
Isolate: If it can be done safely, try to stop the flow of gas.[4] If the leak is from a cylinder that cannot be stopped, move the cylinder to a safe, open-air location and allow it to empty.[4]
-
Ventilate: Increase ventilation in the area to disperse the gas.[4]
-
PPE: Do not re-enter the area without appropriate PPE, including an SCBA.[10]
-
Detection: Use appropriate gas detectors to monitor the concentration of the released product.[10] Note that ClF3 vapors are colorless in low humidity and may not provide a visual indication of a leak.[15]
-
Emergency Contact: Contact your institution's emergency response team.
Problem: The pressure in the ClF3 system is fluctuating unexpectedly.
Solution:
-
Cease Operations: Immediately and safely shut down the gas flow from the source.
-
Check for Leaks: A pressure drop could indicate a leak. Follow the leak detection protocol.
-
Check for Condensation: ClF3 is shipped as a liquefied gas.[3] If the temperature in a part of the system drops below its boiling point (11.75°C or 53.2°F), it can condense, leading to pressure drops.[15] Gently warm the suspected area of condensation while monitoring the pressure.
-
Purge System: Before any maintenance, the system must be thoroughly purged with a dry, inert gas like nitrogen.[3][10]
Problem: Discoloration or corrosion is observed on system components.
Solution:
-
System Shutdown: Safely shut down the system and purge it with inert gas.
-
Material Incompatibility: The observed corrosion may indicate that an incompatible material was used in the system's construction. Verify that all wetted components are made of compatible materials like stainless steel or Monel.
-
Passivation Failure: The protective fluoride layer may have been compromised. This can happen due to mechanical shock, exposure to moisture, or improper initial passivation.[16] The affected component may need to be replaced and the system re-passivated.
-
Contamination: Contaminants like moisture or organic residues can lead to corrosion and even ignition.[1][3] The system may require thorough cleaning and re-passivation.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | ClF3 |
| Molecular Weight | 92.45 g/mol [15] |
| Boiling Point | 11.75°C (53.2°F)[7][15] |
| Melting Point | -76.3°C (-105.4°F)[15] |
| Vapor Pressure | 1.4 atm @ 21.1°C (70°F)[3][7] |
| Appearance | Colorless gas / Pale greenish-yellow liquid[1][2] |
| Odor | Sweet and suffocating[4] |
Table 2: Exposure Limits for this compound
| Organization | Limit | Value |
| NIOSH | IDLH (Immediately Dangerous to Life or Health) | 12 ppm[7] |
| ACGIH | TLV-C (Threshold Limit Value - Ceiling) | 0.1 ppm |
Experimental Protocols
Protocol 1: System Passivation for this compound Service
Objective: To create a stable, protective metal-fluoride layer on the interior surfaces of the handling system to prevent reaction with this compound.
Materials:
-
This compound or fluorine gas source
-
Dry, hydrocarbon-free nitrogen gas
-
High-capacity vacuum pump
-
System to be passivated (constructed of compatible materials)
Procedure:
-
Cleaning: Ensure all system components are meticulously cleaned to remove any grease, oils, or other contaminants. This can be done by immersing components in a suitable aqueous solution (e.g., 45-55% nitric acid for stainless steel) followed by thorough rinsing and drying.[1]
-
Drying: Purge the entire system with dry, hydrocarbon-free nitrogen gas or heat it in an oven at 60-70°C (140-160°F) to remove all moisture.[1]
-
Evacuation: Connect the system to a high-capacity vacuum pump and evacuate for a minimum of two hours to remove any residual volatile contaminants and water vapor.[1]
-
Inert Gas Purge: Break the vacuum by introducing dry, hydrocarbon-free nitrogen gas to a slight positive pressure.[1]
-
Passivation Gas Introduction: Slowly introduce a low concentration of the passivating gas (e.g., a fluorine/inert gas mixture or ClF3 vapor) into the system.[3][17]
-
Monitoring: Carefully monitor the system for any signs of excessive reaction, such as unexpected overheating of components.[3][17] This indicates a reaction with remaining contaminants.
-
Concentration Increase: Gradually increase the concentration of the passivating gas.
-
Final Purge: Once the passivation is complete (indicated by a lack of further reaction), shut off the passivating gas supply and thoroughly purge the system with dry, inert nitrogen gas to remove any residual ClF3 or fluorine.[10]
Protocol 2: Leak Testing of a this compound System
Objective: To ensure the integrity of a system before introducing this compound.
Materials:
-
Dry, inert gas (e.g., helium or nitrogen)
-
Pressure gauge
-
Leak detection solution (e.g., Snoop) or a helium mass spectrometer leak detector
Procedure:
-
System Assembly: Assemble the complete gas handling system as it will be used.
-
Pressurization: Pressurize the system with the inert gas to its maximum expected operating pressure. Do not exceed the pressure rating of any component.
-
Initial Check: Close the supply valve and monitor the system pressure using a pressure gauge. A noticeable drop in pressure over a short period indicates a significant leak.
-
Leak Pinpointing (Bubble Method): a. Apply a leak detection solution to all joints, fittings, and potential leak points. b. Look for the formation of bubbles, which indicates a gas leak. c. If a leak is found, depressurize the system, tighten or repair the connection, and repeat the test.
-
Leak Pinpointing (Helium Mass Spectrometer - for high-sensitivity applications): a. Evacuate the system. b. Introduce helium as the test gas. c. Use the mass spectrometer probe to "sniff" around all potential leak points. The detector will alarm when a leak is detected.
-
Final Purge: Once the system is confirmed to be leak-tight, depressurize and purge thoroughly with dry nitrogen before introducing this compound.[10]
Visualizations
Caption: Decision workflow for responding to a suspected this compound leak.
Caption: Core principles for the safe storage of this compound cylinders.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. dogemicrosystems.ca [dogemicrosystems.ca]
- 4. nj.gov [nj.gov]
- 5. Honeywell SPS Community [sps-support.honeywell.com]
- 6. canyoncomponents.com [canyoncomponents.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 10. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 11. echemi.com [echemi.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 13. restoredcdc.org [restoredcdc.org]
- 14. 50.63.130.170 [50.63.130.170]
- 15. hmexassistant.com [hmexassistant.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. sesha.org [sesha.org]
Technical Support Center: Chlorine Trifluoride (ClF3) Reactor Passivation
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective passivation of reactors using chlorine trifluoride (ClF3).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of passivating a reactor for this compound (ClF3) service?
A1: Passivation is a critical step to ensure the safe use of reactors with the highly reactive ClF3. It involves creating a thin, protective metal fluoride layer on the internal surfaces of the reactor and associated pipework.[1][2] This layer is resistant to further reaction with ClF3, preventing corrosion and potential ignition of the reactor materials.[1][2]
Q2: What materials are suitable for constructing a reactor for ClF3 use?
A2: Most common metals like stainless steel, carbon steel, copper, and nickel can be used for ClF3 service, provided they are properly cleaned and passivated.[1] However, some metals such as molybdenum, tungsten, and titanium are unsuitable because they form volatile fluorides, which do not create a stable protective layer.[1]
Q3: Is it possible to use non-metallic components in a ClF3 system?
A3: The use of elastomers and other non-metallic materials should be minimized due to their potential reactivity with ClF3.[1] If necessary, fully fluorinated polymers like Polytetrafluoroethylene (PTFE) can be used for applications such as valve seats and seals, but direct exposure to liquid ClF3 should be avoided.[1]
Q4: What are the primary hazards associated with ClF3?
A4: ClF3 is an extremely vigorous oxidizing agent, toxic, and corrosive.[2] It reacts violently with water and most organic materials.[2] The byproducts of its reactions are often also toxic.[2] Therefore, stringent safety protocols must be followed when handling ClF3.
Q5: How can I be sure that my passivation process was successful?
A5: A successful passivation is indicated by a stable system with no signs of excessive reaction, such as unexpected temperature increases in any components during the process.[1][2] Post-passivation, the reactor should exhibit enhanced resistance to corrosion when exposed to ClF3.
Experimental Protocols
Detailed Methodology for Reactor Passivation
This protocol outlines the general steps for passivating a stainless steel reactor system for use with gaseous ClF3. Parameters should be adjusted based on the specific reactor volume and materials.
1. Pre-Passivation Cleaning and Assembly:
-
Solvent Cleaning: Thoroughly clean all reactor components (vessel, tubing, valves, fittings) with a suitable solvent (e.g., isopropyl alcohol) to remove any organic residues like oils and grease.
-
Drying: Completely dry all components. This can be achieved by purging with a stream of dry, inert gas (e.g., nitrogen) or by heating in an oven. It is critical to remove all moisture, as ClF3 reacts violently with water.[2]
-
Assembly: Assemble the reactor system, ensuring all connections are secure to prevent leaks. It is advisable to minimize the number of mechanical connections.[1]
2. System Purging and Leak Checking:
-
Inert Gas Purge: Purge the entire system with a high-purity, dry inert gas (e.g., nitrogen or argon) to remove any residual air and moisture. Heating the system components during the purge can help remove any low-volatility cleaning agents.[1]
-
Leak Check: Pressurize the system with the inert gas and perform a leak check. This can be done using a pressure decay test or an appropriate leak detection solution. Address any leaks before proceeding.
3. Passivation with Diluted this compound:
-
Introduction of Passivating Gas: Introduce a low concentration of ClF3 (e.g., 5-10%) diluted in an inert gas into the reactor system at a controlled flow rate.
-
Gradual Concentration Increase: Gradually increase the concentration of ClF3 in a stepwise manner. This allows for a controlled reaction with any remaining contaminants and the formation of a stable fluoride layer.[2]
-
Monitoring: Throughout the process, carefully monitor the temperature of all system components for any unexpected increases, which could indicate an excessive reaction.[1][2]
-
Final Passivation Step: Once the desired ClF3 concentration is reached, maintain the flow for a specific duration to ensure complete passivation.
-
Final Purge: After the passivation is complete, thoroughly purge the system with a dry, inert gas to remove all residual ClF3.
Quantitative Data
The following table summarizes typical parameters for reactor cleaning and passivation using this compound. Note that these values can vary depending on the reactor size, material, and the extent of contamination.
| Parameter | Value | Application Context | Source |
| Passivating Gas | ClF3, Fluorine, or a mixture with an inert gas | Reactor Passivation | [2] |
| ClF3 Concentration | Start with low concentrations, gradually increase | Reactor Passivation | [2] |
| ClF3 Flow Rate | ~200 sccm (for a specific chamber volume) | Chamber Cleaning | [3] |
| Diluent Gas | Argon, Nitrogen | Chamber Cleaning/Passivation | [3][4] |
| Diluent Flow Rate | ~800 sccm (for a 20% ClF3 concentration) | Chamber Cleaning | [3] |
| Operating Temperature | Ambient to moderately elevated (e.g., up to 300°C) | Chamber Cleaning | [3] |
| Operating Pressure | Typically low pressure (e.g., 3 Torr) | Chamber Cleaning | [3] |
| Duration | Dependent on reactor volume and contamination level | Chamber Cleaning/Passivation | [3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Sudden temperature spike during passivation | - Presence of contaminants (e.g., organic residues, moisture).- Reaction with incompatible materials. | 1. Immediately stop the flow of ClF3.2. Purge the system with a high flow of inert gas.3. Allow the system to cool down completely.4. Re-evaluate the cleaning procedure to ensure all contaminants are removed.5. Verify the compatibility of all reactor components. |
| Visible corrosion or discoloration after passivation | - Incomplete passivation.- Presence of moisture during passivation.- Use of unsuitable materials. | 1. Repeat the passivation procedure, ensuring a gradual increase in ClF3 concentration and sufficient duration.2. Thoroughly dry the system before re-passivating.3. Confirm that all materials in the reactor are compatible with ClF3. |
| Persistent leaks in the system | - Improperly tightened fittings.- Damaged seals or gaskets.- Stress cracks in tubing or components. | 1. Systematically check all fittings and tighten as necessary.2. Replace any damaged seals or gaskets with compatible materials (e.g., PTFE).3. Inspect all tubing and components for any signs of physical damage. |
| Low or inconsistent flow of ClF3 | - Clogged gas lines or filters.- Malfunctioning mass flow controller or regulator.- Low pressure in the ClF3 cylinder. | 1. Check for any blockages in the gas delivery system.2. Verify the proper functioning of all flow control devices.3. Check the pressure of the ClF3 source cylinder. |
Visualizations
Caption: Workflow for this compound Reactor Passivation.
Caption: Troubleshooting Logic for ClF3 Passivation Issues.
References
Technical Support Center: Materials Compatibility with Liquid Chlorine Trifluoride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on materials compatibility testing with liquid chlorine trifluoride (ClF₃). Given the extreme reactivity and hazardous nature of ClF₃, scrupulous attention to material selection and experimental protocol is paramount for ensuring laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ClF₃), and why is it so reactive?
A1: this compound (ClF₃) is an interhalogen compound that is a colorless, poisonous, and extremely reactive gas at room temperature, which condenses into a pale-greenish yellow liquid.[1][2] Its extreme reactivity stems from its powerful oxidizing and fluorinating capabilities, surpassing even elemental fluorine in some cases.[1][2][3] It is hypergolic with a vast array of materials, meaning it can cause them to ignite spontaneously on contact without an external ignition source.[4]
Q2: What are some materials generally considered compatible with liquid ClF₃?
A2: Certain metals can be used with liquid ClF₃ after a critical cleaning and passivation process. This process forms a protective metal fluoride layer that resists further reaction.[1][2] Commonly used compatible metals under specific conditions include:
Q3: What materials are strictly incompatible with liquid ClF₃?
A3: A wide range of materials are incompatible and will react violently, often explosively, with liquid ClF₃. These include:
-
Most organic compounds (including oils, greases, and many polymers)[4][5]
-
Asbestos, sand, and glass[2]
-
Titanium, Molybdenum, and Tungsten, as their fluorides are volatile[2]
Q4: What is passivation and why is it critical for working with ClF₃?
A4: Passivation is a chemical treatment that forms a protective, non-reactive film on the surface of a metal. For ClF₃ service, this involves creating a thin, adherent metal fluoride layer.[1][3] This layer is crucial as it protects the bulk of the metal from the extreme corrosive and reactive nature of ClF₃.[1] Without proper passivation, even seemingly compatible metals can ignite and burn.
Q5: Can any plastics or elastomers be used with ClF₃?
A5: Extreme caution is advised. Only fully fluorinated polymers, such as Teflon (PTFE), may exhibit some resistance, but they must be free of any contaminants.[1] However, even Teflon can be eroded or attacked by ClF₃.[1] It is generally recommended to avoid elastomers and plastics in ClF₃ systems wherever possible and to use metal-to-metal seals.[4]
Troubleshooting Guide
Problem: I've observed unexpected corrosion or discoloration on a supposedly compatible metal component in my ClF₃ system.
| Question | Possible Cause & Explanation | Recommended Action |
| Was the component properly cleaned and passivated before use? | The most common cause of failure is inadequate surface preparation. The protective metal fluoride layer may not have formed correctly or may have been compromised.[1][4][5] | Immediately and safely shut down the system. The component must be removed, thoroughly cleaned, and re-passivated. Review and verify your entire cleaning and passivation procedure. |
| Is there any possibility of organic or moisture contamination in the system? | Contaminants like oils, greases, or even microscopic water droplets can initiate a violent reaction with ClF₃, which can generate enough heat to compromise the passivation layer and attack the metal itself.[4][5] | A thorough system purge with a dry, inert gas is necessary. Identify and eliminate the source of contamination. The affected section may need to be replaced. |
| Are there any signs of mechanical damage, such as scratches or gouges, on the component? | Physical damage can scrape off the protective fluoride layer, exposing the reactive bare metal underneath to ClF₃. | Replace the damaged component. Ensure that handling and assembly procedures do not introduce mechanical damage to passivated surfaces. |
| Is the system operating at a higher temperature than specified for the material? | Corrosion rates increase significantly with temperature. A material compatible at ambient temperature may fail at elevated temperatures. | Verify the operating temperature is within the safe limits for all system components. If necessary, upgrade the material to one with a higher temperature resistance, such as Nickel or Monel.[4] |
Problem: A leak has been detected in the ClF₃ system.
| Question | Possible Cause & Explanation | Recommended Action |
| Where is the leak located (e.g., valve, fitting, weld)? | Leaks often occur at mechanical connections or seals. Elastomeric seals are particularly prone to failure.[4] | IMMEDIATE EVACUATION of the area is the first priority. Follow established emergency protocols. From a safe, remote location, attempt to shut down the source of ClF₃. Do not attempt to repair a leak while the system is pressurized. Use appropriate personal protective equipment (PPE) when responding. |
| Is there visible fuming or discoloration around the leak? | ClF₃ reacts with atmospheric moisture to produce corrosive and toxic fumes, including hydrofluoric acid (HF).[3] Discoloration may indicate a reaction with surrounding materials. | Neutralize any spilled material and decontaminate the area according to your safety procedures. The leaking component must be replaced. Investigate the cause of the leak (e.g., over-pressurization, material fatigue, improper assembly). |
| Could the leak be due to accidental liquefaction of ClF₃ vapor? | If a part of the system is cooler than the ClF₃ source, the vapor can condense. Liquid ClF₃ is significantly more reactive than its vapor phase and can lead to material failure.[4] | Ensure all parts of the system are maintained at a temperature that prevents ClF₃ condensation. Heat tracing may be necessary for downstream components.[5] |
Quantitative Data on Material Compatibility
The following tables summarize available data on the corrosion rates of various metals in liquid this compound. It is crucial to note that these rates can be significantly influenced by factors such as temperature, pressure, purity of the ClF₃, and the cleanliness and passivation of the material.
Table 1: Corrosion Rates of Metals in Liquid ClF₃
| Material | Temperature (°C) | Corrosion Rate (mil/year) | Notes |
| Aluminum Alloys | 30 | < 0.1 | Stressed and unstressed samples. |
| Nickel Alloys | 30 | < 0.1 | Stressed and unstressed samples. |
| Stainless Steel | 30 | < 0.1 | Stressed and unstressed samples. |
| Type 410 Stainless Steel | 66 | 1.2 - 2.2 | Higher corrosion rate observed at elevated temperature. |
| Other Aluminum & Nickel Alloys | 66 | < 0.1 | Generally good resistance at this temperature. |
Data sourced from a technical report on the compatibility of welded structural materials with this compound.
Experimental Protocols
Detailed Methodology: Static Immersion Test for Metal Compatibility with Liquid ClF₃
This protocol outlines a general procedure for evaluating the compatibility of a metallic material with liquid this compound through static immersion. This procedure must be performed in a specialized, high-hazard laboratory with appropriate safety infrastructure and by personnel highly trained in handling extremely reactive and toxic substances.
1. Material Preparation:
- Test coupons of the desired metal should be fabricated to a standard size (e.g., 25mm x 50mm x 2mm) with a small hole for suspension.
- Thoroughly degrease the coupons using a suitable solvent (e.g., acetone, isopropyl alcohol) in an ultrasonic bath.
- Rinse the coupons with deionized water and dry them completely with a stream of dry, inert gas (e.g., nitrogen, argon).
- Measure and record the initial mass of each coupon to at least four decimal places.
2. Passivation:
- The cleaned and dried coupons must be passivated. A common method for stainless steel involves controlled exposure to increasing concentrations of fluorine gas or ClF₃ vapor in an inert gas stream.
- The passivation chamber should be slowly heated to a specified temperature while monitoring for any signs of an exothermic reaction, which would indicate the presence of contaminants.
- After the passivation cycle, the coupons should be allowed to cool under a purge of dry, inert gas.
3. Experimental Setup:
- The experiment must be conducted within a high-integrity containment vessel (e.g., a pressure-rated metal autoclave) located inside a fume hood or an appropriately ventilated and scrubbed enclosure.
- The passivated test coupon is suspended within the vessel using a hook made from a known compatible material (e.g., Monel).
- The vessel is sealed and leak-tested.
- The system is purged multiple times with a high-purity, dry inert gas to remove all traces of air and moisture.
4. Exposure to Liquid ClF₃:
- Liquid ClF₃ is carefully transferred from a supply cylinder into the test vessel. The vessel may need to be cooled to facilitate the condensation of ClF₃.
- The amount of liquid ClF₃ should be sufficient to fully immerse the test coupon.
- The vessel is then brought to the desired experimental temperature and pressure, which must be carefully monitored and controlled throughout the test.
- The coupon remains immersed for a predetermined duration (e.g., 24 hours, 72 hours).
5. Post-Exposure Analysis:
- At the end of the exposure period, the liquid ClF₃ is safely vented through a scrubbing system to neutralize it.
- The vessel is purged multiple times with a dry, inert gas to remove all residual ClF₃ vapor.
- The test coupon is carefully removed in a controlled environment.
- The coupon is visually inspected for any changes in appearance (e.g., discoloration, pitting, cracking).
- The coupon is cleaned of any loose corrosion products according to standard procedures (e.g., ASTM G1).
- The final mass of the coupon is measured and recorded.
- The corrosion rate is calculated based on the mass loss, surface area of the coupon, and exposure time.
- Further analysis, such as Scanning Electron Microscopy (SEM) or X-ray Photoelectron Spectroscopy (XPS), can be performed to characterize the surface morphology and the composition of the corrosion products.
Visualizations
Caption: Troubleshooting workflow for material incompatibility issues.
Caption: Experimental workflow for a static immersion test.
References
Technical Support Center: Mitigation of Corrosive Effects of ClF3 on Stainless Steel
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the corrosive effects of Chlorine Trifluoride (ClF3) on stainless steel laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: Why is stainless steel considered compatible with the highly reactive ClF3?
A1: Stainless steel's compatibility with ClF3 is not inherent. It relies on the formation of a stable, thin layer of metal fluorides on the steel's surface.[1] This "passivation" layer acts as a barrier, protecting the underlying metal from further attack by ClF3. Without this protective film, ClF3 would readily corrode the steel.
Q2: What is the difference between traditional acid passivation (e.g., with nitric or citric acid) and fluoride passivation?
A2: Traditional acid passivation aims to enhance the natural chromium oxide layer on stainless steel, which protects against common aqueous corrosion.[2][3] This oxide layer is ineffective against ClF3. Fluoride passivation, on the other hand, specifically creates a metal fluoride film that is resistant to ClF3.[4] This is achieved by treating the steel with a fluorinating agent like dilute fluorine gas or ClF3 itself under controlled conditions.
Q3: Which grades of stainless steel are recommended for ClF3 service?
A3: Austenitic stainless steels such as Types 304, 316, 321, and 347 have been found to be compatible with ClF3 when properly cleaned and passivated.[1]
Q4: Can I use liquid ClF3 with my stainless steel equipment?
A4: It is strongly recommended to use ClF3 in its vapor phase.[4][5] Liquid ClF3 is considerably more reactive and poses a much higher risk of initiating a runaway corrosive reaction, even with passivated stainless steel.[5] Care must be taken to prevent condensation of ClF3 vapor in piping or equipment.[4]
Q5: Are there any materials that are completely incompatible with ClF3?
A5: Yes. Molybdenum, tungsten, and titanium are unsuitable for ClF3 service because their resulting metal fluorides are volatile, meaning the protective layer evaporates, exposing fresh metal to attack.[6] Additionally, no lubricants or non-metallic materials are completely compatible with ClF3, although some, like Teflon, may be used in limited applications if free of contaminants.[1]
Troubleshooting Guide
Issue 1: Discoloration or etching observed on stainless steel surfaces after ClF3 exposure.
| Possible Cause | Recommended Action |
| Incomplete or failed passivation layer. | The protective fluoride layer may not have formed correctly or may have been compromised. The system needs to be safely purged of ClF3, thoroughly cleaned, and the passivation procedure must be repeated. Ensure all steps of the passivation protocol are followed precisely. |
| Presence of contaminants. | Organic materials (oils, greases) or moisture can react with ClF3, leading to localized corrosion.[1] The system must be decommissioned, meticulously cleaned to remove all foreign material, and re-passivated before reintroducing ClF3. |
| Use of liquid ClF3. | Accidental condensation or direct use of liquid ClF3 can lead to aggressive corrosion.[5] Review your experimental setup to ensure ClF3 remains in the vapor phase. This may involve adjusting temperature and pressure parameters. |
Issue 2: A sudden temperature increase in a section of the stainless steel apparatus during an experiment.
| Possible Cause | Recommended Action |
| Localized corrosive reaction. | This is a critical situation that could indicate a breach in the passivation layer and a reaction between ClF3 and the stainless steel. Immediately stop the flow of ClF3, initiate emergency shutdown procedures, and purge the system with an inert gas like nitrogen. The affected component should be inspected and likely replaced. The entire system should be re-evaluated for cleanliness and passivation integrity. |
| Reaction with a contaminant. | A contaminant has likely entered the system and is reacting exothermically with ClF3. Follow the same emergency shutdown and purging procedures as above. A thorough cleaning and re-passivation of the entire system is required. |
Issue 3: A suspected leak in the system (e.g., unusual odor, pressure drop).
| Possible Cause | Recommended Action |
| Mechanical failure (e.g., valve, fitting). | Leaks are extremely hazardous due to the toxicity and reactivity of ClF3.[1] Immediately stop the experiment and follow established emergency protocols. The area should be evacuated. ClF3 reacts with moisture in the air to form corrosive acids like hydrofluoric acid.[7] Do not attempt to repair a leak while the system is pressurized with ClF3. The system must be fully purged with an inert gas before any maintenance is performed. |
Quantitative Data: Corrosion Rates
The following table summarizes the corrosion rates of various stainless steel alloys when exposed to ClF3 at different temperatures. It is important to note that these rates are low, demonstrating the effectiveness of the protective fluoride film.
| Alloy | Temperature (°C) | Corrosion Rate (mils/year) |
| Stainless Steel (Generic) | 30 | < 0.1 |
| Type 410 S.S. | 66 | 1.0 - 2.2 |
| Other Stainless Steels | 66 | < 0.1 |
| Data sourced from Grigger, J.C., & Miller, H.C. (1964). THE COMPATIBILITY OF WELDED STRUCTURAL MATERIALS WITH this compound, PERCHLORYL FLUORIDE AND A MIXTURE OF THESE.[6] |
Experimental Protocols
Key Experiment: Fluoride Passivation of Stainless Steel for ClF3 Service
This protocol describes a three-step process to form a protective fluoride layer on stainless steel surfaces.[8]
Objective: To create a stable, passive metal-fluoride film on stainless steel that is resistant to this compound.
Materials:
-
Stainless steel component(s) to be passivated.
-
High-purity nitrogen (N2) gas.
-
Fluorine (F2) gas, diluted in an inert gas (e.g., 10% F2 in N2).
-
Airtight, temperature-controlled reaction chamber or furnace.
-
Appropriate safety equipment for handling hazardous gases.
Methodology:
-
Step 1: Cleaning and Baking (Degassing)
-
Thoroughly clean all components with appropriate solvents to remove any organic residues (oils, greases) and particulates. This is the most critical step as contaminants can lead to violent reactions with fluorinating agents.[5]
-
Place the cleaned components into the reaction chamber.
-
Purge the chamber with high-purity nitrogen gas to remove air and moisture.
-
Heat the components under a nitrogen atmosphere. A typical baking process might be at 250-350°C for several hours. This step removes adsorbed water and other volatile impurities from the steel surface.
-
-
Step 2: Direct Fluoridation
-
After baking and while maintaining an elevated temperature (e.g., 220-320°C), introduce the diluted fluorine gas mixture into the chamber.[8] The reaction between fluorine and the stainless steel surface begins, forming a layer of iron fluoride (FeF2).[8]
-
The duration of this step depends on the desired film thickness and reaction kinetics. A typical duration might be 60-90 minutes.[8]
-
Continuously monitor the temperature, as the reaction is exothermic. A rapid temperature rise may indicate a reaction with contaminants.
-
-
Step 3: Thermal Modification
-
After the direct fluoridation step, stop the flow of fluorine gas and purge the chamber with nitrogen gas.
-
Increase the temperature of the components to a higher level (e.g., 400°C) for a set period (e.g., 1-3 hours).[8] This thermal treatment helps to stabilize and densify the fluoride film, improving its protective properties.
-
After the thermal modification, allow the components to cool down to room temperature under a continuous nitrogen purge.
-
-
Post-Passivation Handling:
-
Once cooled, the components are ready for assembly. Maintain a clean, dry, inert atmosphere during assembly to prevent contamination of the passivated surfaces.
-
Visualizations
Caption: Workflow for Fluoride Passivation of Stainless Steel.
Caption: Troubleshooting Flowchart for ClF3 Systems.
References
Technical Support Center: Chlorine Trifluoride Gas Leak Emergency Response
This guide provides emergency response procedures, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with chlorine trifluoride (ClF₃).
Frequently Asked Questions (FAQs) - Emergency Response
Q1: What are the immediate first signs of a this compound leak?
A1: this compound is a colorless gas or a pale-greenish yellow liquid with a pungent, sweet, and suffocating odor.[1][2] While the vapor itself may be colorless, it reacts violently with moisture in the air, which can produce visible fumes.[3] A significant leak in a gas cabinet may also etch the glass window, making it difficult to see inside.[3]
Q2: What is the first thing I should do if I suspect a ClF₃ leak?
A2: Your immediate priority is personal safety. Evacuate the area immediately and activate the nearest emergency alarm. Move uphill and upwind from the leak location. Do not attempt to handle the leak without proper training and personal protective equipment.
Q3: What are the major hazards of this compound?
A3: ClF₃ is an extremely reactive and powerful oxidizing agent.[4] Its primary hazards are:
-
Extreme Reactivity: It is hypergolic (ignites spontaneously on contact) with most organic materials, including cloth, wood, and oils.[3][4] It also reacts violently and sometimes explosively with water and ice.[2][5]
-
High Toxicity: Inhalation can cause severe irritation to the nose, throat, and lungs, potentially leading to a life-threatening buildup of fluid in the lungs (pulmonary edema).[2] The Immediately Dangerous to Life or Health (IDLH) concentration is 12 ppm.[5]
-
Severe Corrosivity: Contact with skin or eyes causes severe chemical and thermal burns, which can result in permanent damage.[2] The hydrolysis of ClF₃ produces hydrofluoric acid (HF) and hydrochloric acid (HCl), which are also extremely hazardous.[1][4]
Q4: What type of fire extinguisher should be used on a fire involving ClF₃?
A4: Do NOT use water, CO₂, or dry chemical extinguishers.[2][4] ClF₃ reacts violently with water and will not be suppressed by standard extinguishers. The only known effective method is to flood the area with an inert gas like nitrogen or argon to displace oxygen.[4] If that is not possible, the recommended strategy is to let the fire burn out while keeping the surrounding area and any nearby containers cool from a safe distance, ideally using unmanned monitors.[4][5]
Q5: What Personal Protective Equipment (PPE) is required for responding to a ClF₃ leak?
A5: Responding to a ClF₃ leak requires the highest level of protection. This includes:
-
Respiratory Protection: A positive-pressure, self-contained breathing apparatus (SCBA) is mandatory.[6][7] Gas filters are not sufficient.[6]
-
Body Protection: A gas-tight, fully encapsulating chemical protective suit is required.[6] Standard lab coats, safety glasses, and gloves offer no protection.
-
Gloves: Wear chemically resistant gloves, consulting the manufacturer's data for compatibility with this compound.[6]
-
Footwear: Chemical-resistant safety footwear is necessary.[6]
Troubleshooting Guides
Scenario 1: Alarm activation from a gas cabinet.
-
Problem: The gas monitoring system for a ClF₃ cylinder cabinet has gone into alarm.
-
Troubleshooting Steps:
-
Do Not Approach: Do not open the cabinet or attempt to investigate closely.
-
Immediate Evacuation: Treat it as a genuine leak. Evacuate the laboratory and the immediate vicinity.
-
Alert Emergency Response: Activate the facility's emergency alarm and notify the designated emergency response team.
-
Remote Assessment: If possible and safe to do so from a remote location (e.g., control room), check system readouts for cylinder pressure and flow rates. A drop in pressure could confirm a leak. A ClF₃ leak contained within an exhausted gas cabinet is considered under control and does not pose an immediate danger to the surroundings, allowing time for a safe mitigation plan.[3]
-
Await Trained Responders: Only trained and properly equipped emergency personnel should approach the cabinet to assess and mitigate the situation.
-
Scenario 2: Visible fumes or audible hissing near ClF₃ equipment.
-
Problem: A hissing sound or visible white cloud is detected near a ClF₃ process line or connection.
-
Troubleshooting Steps:
-
Evacuate Immediately: This indicates a breach in the system. All personnel must evacuate the area immediately.
-
Isolate the Source (If Possible and Safe): If an emergency gas shut-off valve can be activated remotely from a safe location, do so. Do not attempt to manually close any valves in the vicinity of the leak.
-
Follow Emergency Procedures: Activate alarms and notify the emergency response team with the exact location and nature of the incident.
-
Ventilation: The area's emergency ventilation system should be running. Ensure it is not deactivated. Proper ventilation is crucial to disperse the gas.[2]
-
Quantitative Data Summary
| Property / Parameter | Value | Source(s) |
| Chemical Formula | ClF₃ | [8] |
| Appearance | Colorless gas or greenish-yellow liquid | [1][3] |
| Odor | Sweet, pungent, suffocating | [1][2] |
| Boiling Point | 11.75 °C (53.2 °F) | [3] |
| Vapor Density (vs. Air) | 3.21 (Heavier than air) | [5] |
| IDLH Concentration | 12 ppm | [5] |
| ERPG-1 | 0.1 ppm | [5] |
| ERPG-2 | 1 ppm | [5] |
| ERPG-3 | 10 ppm | [5] |
| Initial Isolation Distance (Small Leak) | At least 100 meters (330 feet) in all directions | [5] |
| Water Reactivity | Violent, potentially explosive reaction | [2][5] |
ERPG (Emergency Response Planning Guidelines) define airborne concentration guidelines for public protection.
Experimental Protocol: Simulated Small-Scale Leak Response Drill
Objective: To train laboratory personnel in the correct initial response to a suspected this compound leak in a controlled and safe manner. This protocol does not involve the release of actual ClF₃.
Methodology:
-
Pre-Drill Briefing:
-
Assemble all participating personnel.
-
Review the Safety Data Sheet (SDS) for this compound, focusing on hazards, PPE, and first aid.
-
Clearly state that this is a drill and no actual chemical release will occur.
-
Identify the simulated leak location (e.g., a specific gas cabinet or process line marked with brightly colored tape).
-
Review the facility's specific evacuation routes and the location of emergency alarms and safety showers/eyewash stations.[5][9]
-
-
Initiation of Drill:
-
A designated drill supervisor will announce the start of the drill and the simulated scenario (e.g., "This is a drill. A this compound leak is suspected at gas cabinet C"). A strobe light or non-audible alarm can be used to simulate the gas detection alarm.
-
-
Personnel Response:
-
Personnel in the immediate vicinity of the simulated leak should verbally announce the emergency to others ("Emergency, ClF₃ leak!") and proceed immediately to the nearest exit.
-
All other personnel in the lab should cease work and evacuate via the designated routes. The "buddy system" should be employed to ensure everyone is accounted for.[9]
-
One designated person (or the last person out) should activate the main emergency alarm button located near the exit.
-
-
Assembly and Accountability:
-
All personnel will gather at the pre-determined emergency assembly point, located upwind from the building.
-
A roll call will be conducted by the lab supervisor or designated safety officer to ensure all personnel are accounted for.
-
-
Communication:
-
The supervisor will simulate a call to the facility's emergency response team, providing the location of the incident and confirming that all personnel have been evacuated and accounted for.
-
-
Post-Drill Debrief:
-
Once the drill is complete, the supervisor will conduct a debriefing session.
-
Discuss what went well and identify areas for improvement.
-
Verify that all participants understood the evacuation routes and their roles during the emergency.
-
Document the drill, including participants, timeline, and any corrective actions identified.
-
Visualizations
Caption: Workflow for this compound Leak Response.
References
- 1. This compound | ClF3 | CID 24637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. hmexassistant.com [hmexassistant.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 8. fast-act.com [fast-act.com]
- 9. tdi.texas.gov [tdi.texas.gov]
Technical Support Center: Optimizing ClF₃ Flow Rate for Uniform Silicon Etching
Welcome to the Technical Support Center for optimizing your chlorine trifluoride (ClF₃) silicon etching processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experiments for achieving highly uniform silicon etching.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ClF₃ flow rate in silicon etching?
The ClF₃ flow rate is a critical parameter that directly influences the etch rate and uniformity of silicon. It determines the supply of reactant species to the silicon surface. The relationship is generally understood to operate in two primary regimes:
-
Reactant-Limited Regime: At lower flow rates, the etch rate is directly proportional to the ClF₃ flow rate. In this regime, the reaction consumes the available ClF₃ as soon as it reaches the surface.
-
Diffusion-Limited Regime: At higher flow rates, the etch rate may become limited by the diffusion of ClF₃ through a surface layer or by the desorption of reaction byproducts. In this regime, simply increasing the flow rate may not increase the etch rate and could potentially lead to non-uniformity.
Q2: How does ClF₃ flow rate affect etch uniformity?
Etch uniformity across a silicon wafer is highly sensitive to the spatial distribution of ClF₃. Non-uniform flow can lead to variations in the concentration of the etchant across the wafer, resulting in different etch rates at the center and the edge.
-
Low Flow Rates: Can lead to "bull's-eye" or center-fast etching, where the center of the wafer etches faster than the edges due to the depletion of ClF₃ as it flows radially outward.
-
High Flow Rates: Can sometimes cause edge-fast etching, potentially due to gas flow dynamics at the wafer's edge or temperature gradients.
Q3: What are the typical signs of a non-optimized ClF₃ flow rate?
Common indicators of a suboptimal ClF₃ flow rate include:
-
Poor wafer-to-wafer etch rate reproducibility.
-
Noticeable center-to-edge variations in etch depth.
-
Rough or uneven surface morphology post-etching.
-
Inconsistent etch profiles across the wafer.
Q4: Can adjusting the ClF₃ flow rate compensate for other process variations?
While optimizing the ClF₃ flow rate is crucial, it is not a panacea for all process issues. Other parameters such as pressure, temperature, and chamber geometry also play a significant role in etch uniformity. However, fine-tuning the ClF₃ flow rate can often be the most direct way to address uniformity problems stemming from reactant supply.
Troubleshooting Guide: Non-Uniform Silicon Etching
This guide will help you diagnose and resolve common etch uniformity issues related to ClF₃ flow rate.
| Observed Issue | Potential Cause Related to ClF₃ Flow | Troubleshooting Steps |
| Center of Wafer Etching Faster (Bull's-eye Effect) | Reactant depletion at the wafer edge due to a low ClF₃ flow rate. | 1. Gradually increase the ClF₃ flow rate in small increments (e.g., 5-10% of the current flow).2. Consider introducing a diluent gas (e.g., Ar or N₂) to improve the uniformity of the gas mixture.[1] |
| Edge of Wafer Etching Faster | High ClF₃ flow rate leading to complex gas flow dynamics at the wafer periphery or oversaturation of reactants. | 1. Systematically decrease the ClF₃ flow rate.2. If using a showerhead for gas delivery, ensure it is clean and providing a uniform gas distribution. |
| Random, Localized Areas of Faster/Slower Etching | Inconsistent ClF₃ delivery to the wafer surface, possibly due to a partially clogged gas inlet or showerhead. | 1. Inspect and clean the gas delivery system.2. Verify the proper functioning of the mass flow controller (MFC) for ClF₃. |
| Overall Low Etch Rate and Poor Uniformity | The process is likely in the reactant-limited regime with insufficient ClF₃ supply. | 1. Significantly increase the ClF₃ flow rate to transition towards a more stable etching regime.2. Ensure that the chamber pressure is appropriate for the chosen flow rate. |
Experimental Protocols
Detailed Methodology for Optimizing ClF₃ Flow Rate for Uniform Etching
This protocol outlines a systematic approach to determine the optimal ClF₃ flow rate for uniform silicon etching in your specific system.
1. Materials and Equipment:
-
Silicon wafers (specify orientation, e.g., (100)) with a patterned mask (e.g., SiO₂) for etch depth measurement.[1]
-
This compound (ClF₃) gas (99.9% purity or higher).[1]
-
Inert gas (e.g., Argon) for chamber purging and potential dilution.[1]
-
Etch chamber with a mass flow controller (MFC) for ClF₃.
-
Surface profiler or scanning electron microscope (SEM) for etch depth and uniformity measurements.
2. Pre-Etch Wafer Preparation:
-
Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove any organic and metallic contaminants.
-
If a native oxide layer is present, a brief dip in a dilute hydrofluoric acid (HF) solution may be necessary, followed by a deionized water rinse and drying.
3. Experimental Procedure (Design of Experiments - DOE):
-
Objective: To investigate the effect of ClF₃ flow rate on silicon etch rate and uniformity.
-
Fixed Parameters:
-
Chamber Pressure: Maintain a constant pressure (e.g., 1.5 Torr).[1]
-
Temperature: Keep the substrate at a constant temperature (e.g., room temperature).
-
Etch Time: Use a fixed etch time for all experiments to allow for comparable etch depth measurements.
-
-
Variable Parameter:
-
ClF₃ Flow Rate: Vary the flow rate across a range relevant to your system (e.g., 10 sccm to 100 sccm) in systematic steps.
-
-
Experimental Steps:
-
Load the prepared silicon wafer into the etch chamber.
-
Purge the chamber with an inert gas (e.g., Ar).
-
Set the chamber pressure and substrate temperature to the desired fixed values.
-
Introduce ClF₃ at the first flow rate setpoint and etch for the predetermined time.
-
Stop the ClF₃ flow and purge the chamber with the inert gas.
-
Vent the chamber and remove the wafer.
-
Repeat steps 1-6 for each ClF₃ flow rate in your experimental design.
-
4. Post-Etch Analysis:
-
Measure the etch depth at multiple points across the wafer (e.g., center and four points towards the edge) using a surface profiler or SEM.
-
Calculate the average etch rate for each flow rate.
-
Determine the etch uniformity for each flow rate. A common metric is the percent non-uniformity, calculated as:
-
Non-uniformity (%) = ((Max Etch Depth - Min Etch Depth) / (2 * Average Etch Depth)) * 100
-
5. Data Analysis and Optimization:
-
Create a table summarizing the ClF₃ flow rate, average etch rate, and percent non-uniformity.
-
Plot the average etch rate and percent non-uniformity as a function of the ClF₃ flow rate.
-
Identify the ClF₃ flow rate that provides an acceptable etch rate with the lowest non-uniformity. This is your optimized flow rate.
Data Presentation
Table 1: Example Data for ClF₃ Flow Rate Optimization
| ClF₃ Flow Rate (sccm) | Average Etch Rate (nm/min) | Non-Uniformity (%) |
| 10 | 50 | 15 |
| 20 | 100 | 8 |
| 30 | 150 | 4 |
| 40 | 180 | 2 |
| 50 | 200 | 3 |
| 60 | 210 | 5 |
| 70 | 215 | 7 |
| 80 | 218 | 10 |
Note: This is example data and actual results will vary depending on the specific etching system and process parameters.
Mandatory Visualizations
Troubleshooting Workflow for Non-Uniform Etching
References
Technical Support Center: Quenching Unreacted Chlorine Trifluoride (ClF₃) in a Laboratory Setting
Disclaimer: Chlorine Trifluoride (ClF₃) is an extremely reactive and hazardous material. The information provided here is intended for experienced researchers, scientists, and drug development professionals with a thorough understanding of handling dangerous goods. A comprehensive, site-specific risk assessment must be conducted before any procedure involving ClF₃ is attempted. This guide is not a substitute for professional consultation and adherence to all applicable safety regulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of quenching unreacted this compound?
A1: The primary hazards stem from the hypergolic nature of ClF₃, meaning it can ignite spontaneously on contact with most materials.[1] The reaction with quenching agents, particularly water-based solutions, is extremely exothermic and can be explosive.[2][3] This reaction generates highly toxic and corrosive byproducts, including hydrofluoric acid (HF), hydrochloric acid (HCl), and chlorine dioxide (ClO₂).[4][5][6][7][8] Direct contact with ClF₃ liquid or vapor can cause severe thermal and chemical burns.[2]
Q2: Can I use water to quench a small amount of residual ClF₃?
A2: No. Direct contact between liquid ClF₃ and water is extremely violent and can be explosive.[2][3] While controlled hydrolysis is the basis for neutralization, it must be done under carefully controlled conditions, such as introducing gaseous ClF₃ into a large volume of a suitable quenching solution.
Q3: What personal protective equipment (PPE) is required when working with ClF₃?
A3: A comprehensive PPE ensemble is mandatory. This typically includes a full-body chemical resistant suit, positive-pressure self-contained breathing apparatus (SCBA), cryogenic gloves (if handling liquefied gas), and a face shield. All PPE must be made of materials known to be resistant to ClF₃ and its reaction products.
Q4: What are the signs of a leak in a ClF₃ system?
A4: ClF₃ vapor is a colorless gas, but it will fume in moist air due to its reaction with atmospheric water, producing visible white fumes.[9] A pungent, irritating odor may also be detectable at very low concentrations. Electronic gas detectors calibrated for ClF₃ or its primary hydrolysis product, hydrogen fluoride (HF), are essential for early leak detection.[6]
Q5: What should I do in case of an uncontrolled ClF₃ release or fire?
A5: Immediately evacuate the area and activate emergency protocols. Do not attempt to extinguish a ClF₃ fire with conventional fire extinguishers like water or CO₂, as this will intensify the reaction.[2] The only recommended fire suppression method is to flood the area with an inert gas, such as nitrogen or argon, to displace oxygen.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Violent, uncontrolled reaction during quenching | - Introduction rate of ClF₃ is too high.- Concentration of quenching solution is too low.- Inadequate cooling of the reaction vessel. | - Immediately stop the flow of ClF₃.- If safe to do so, increase the flow of inert gas to the reaction vessel.- Monitor the temperature and pressure of the reaction vessel from a safe distance.- Be prepared for a potential pressure increase and emergency venting. |
| Corrosion or failure of equipment | - Incompatible materials of construction.- Compromise of the passivated metal fluoride layer.- Presence of moisture in the system leading to acid formation.[10] | - Use only certified compatible and properly passivated materials (e.g., Monel, nickel, stainless steel).[2][8][10]- Ensure all components are scrupulously cleaned and dried before use.- Regularly inspect equipment for signs of corrosion. |
| Clogging of gas delivery lines | - Formation of solid byproducts in the delivery line.- Condensation and freezing of ClF₃ at cold spots. | - Gently warm the affected section of the delivery line with a nitrogen stream.- Ensure the entire gas path is maintained at a consistent temperature above the boiling point of ClF₃ (11.75 °C).[2] |
| Gas detector alarm (HF or ClO₂) | - A leak in the ClF₃ system.- Incomplete scrubbing of the exhaust gas. | - Immediately evacuate the area and follow emergency procedures.- From a safe location, shut off the ClF₃ supply.- Investigate the source of the leak only after the area has been verified as safe. |
Experimental Protocol: Controlled Quenching of Gaseous this compound
This protocol outlines a general procedure for the controlled neutralization of a residual gaseous stream of ClF₃ in a laboratory setting. This procedure must be performed within a dedicated, high-hazard fume hood or an appropriately designed and ventilated enclosure.
Materials and Equipment:
-
A well-maintained gas cabinet for the ClF₃ cylinder.
-
Mass flow controller for precise control of ClF₃ and inert gas flow.
-
Reaction vessel (scrubber) made of compatible material (e.g., passivated stainless steel or a robust polymer known to be resistant to ClF₃ and its byproducts).
-
Stirring mechanism for the reaction vessel.
-
Cooling bath for the reaction vessel.
-
pH probe and thermometer for monitoring the quenching solution.
-
Secondary scrubber containing a suitable neutralizing agent to treat the off-gas from the primary reaction vessel.
-
Compatible tubing and fittings (e.g., passivated stainless steel).
Quenching Solution:
A stirred, chilled slurry of a suitable alkaline agent is recommended. The choice of agent will depend on the scale and specific requirements of the experiment.
| Quenching Agent | Concentration | Key Considerations |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution/slurry | Vigorous CO₂ evolution. Ensure adequate venting. |
| Calcium Hydroxide (Ca(OH)₂) | Saturated aqueous solution/slurry | Forms insoluble calcium fluoride (CaF₂). |
| Potassium Hydroxide (KOH) | 5-10% aqueous solution | Highly exothermic reaction. Requires efficient cooling. |
| Sodium Hydroxide (NaOH) | 5-10% aqueous solution | Highly exothermic reaction. Requires efficient cooling.[11] |
Procedure:
-
System Preparation:
-
Assemble the quenching apparatus as shown in the workflow diagram below.
-
Ensure all connections are secure and leak-tested with an inert gas (e.g., nitrogen or argon).
-
Purge the entire system thoroughly with an inert gas to remove any traces of moisture and air.[8]
-
-
Quenching Solution Preparation:
-
Prepare the chosen alkaline quenching solution in the reaction vessel.
-
Begin stirring and chill the solution to 0-5 °C using an external cooling bath.
-
-
Initiation of Quenching:
-
Start a high flow of an inert diluent gas (e.g., nitrogen) through the ClF₃ delivery line. This will dilute the ClF₃ and help to control the reaction rate.
-
Slowly and cautiously introduce a very low flow rate of gaseous ClF₃ into the inert gas stream.
-
Bubble the diluted ClF₃ gas mixture through the stirred, chilled alkaline slurry in the reaction vessel.
-
-
Monitoring the Reaction:
-
Continuously monitor the temperature and pH of the quenching solution.
-
If the temperature rises rapidly, immediately stop the ClF₃ flow and increase the inert gas flow.
-
Adjust the ClF₃ flow rate to maintain a controlled temperature and reaction.
-
-
Shutdown and Purging:
-
Once all the unreacted ClF₃ has been quenched, shut off the ClF₃ supply at the cylinder.
-
Continue to purge the system with inert gas for a significant period to ensure all residual ClF₃ is flushed into the scrubber.
-
-
Waste Disposal:
-
The resulting solution will contain fluoride and chloride salts, and potentially other hazardous byproducts.
-
Neutralize the solution to a pH of 7 before preparing it for disposal according to institutional and local regulations.
-
Workflow Diagram
Caption: Workflow for the controlled quenching of gaseous this compound.
References
- 1. fast-act.com [fast-act.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Hydrolysis of this compound, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride [inis.iaea.org]
- 5. sesha.org [sesha.org]
- 6. Honeywell SPS Community [sps-support.honeywell.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. dogemicrosystems.ca [dogemicrosystems.ca]
- 9. hmexassistant.com [hmexassistant.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. This compound | ClF3 | CID 24637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chlorine Trifluoride (ClF₃) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorine trifluoride (ClF₃). The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in ClF₃ reactions?
A1: Due to its extreme reactivity, ClF₃ can generate a variety of byproducts depending on the substrate and reaction conditions. Common byproducts primarily arise from the reaction of ClF₃ with trace moisture, the substrate itself, or the solvent. Hydrolysis of ClF₃ with even trace amounts of water is highly exothermic and produces highly corrosive and toxic substances.[1][2][3] Synthesis reactions using ClF₃ can be difficult to control and often lead to a wide variety of hazardous byproducts.[4]
Common Byproducts from ClF₃ Reactions
| Byproduct Category | Specific Examples | Formation Source |
| Hydrolysis Products | Hydrofluoric acid (HF), Hydrochloric acid (HCl), Chlorine dioxide (ClO₂), Chloryl fluoride (ClO₂F), Oxygen (O₂), Oxygen difluoride (OF₂) | Reaction with trace water or protic solvents[1][2][3] |
| Chlorination Products | Chlorinated organic compounds | Reaction of chlorine radicals or ClF with the substrate |
| Over-fluorination Products | Poly-fluorinated compounds | Excess ClF₃ or harsh reaction conditions |
| Degradation Products | Cleavage of C-C or C-X bonds, charring | Extreme reaction temperatures, reaction with sensitive functional groups |
| Solvent-Derived Byproducts | Halogenated solvents, degradation products | Reaction of ClF₃ with the reaction solvent |
Q2: How can I detect and identify these byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for the identification and quantification of byproducts in ClF₃ reactions. Given the highly reactive and hazardous nature of the reaction components, in-situ monitoring is often preferred.
Analytical Techniques for Byproduct Identification
| Analytical Technique | Information Provided | Suitability for ClF₃ Reactions |
| Gas Chromatography (GC) | Separation and quantification of volatile byproducts.[5] | Suitable for analyzing the gas phase of the reaction or volatile derivatives. Requires careful sample preparation to handle the reactive nature of the matrix. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile organic compounds. | Useful for analyzing the crude reaction mixture after quenching. Can be coupled with mass spectrometry for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of organic compounds. ¹⁹F NMR is particularly useful for identifying fluorinated byproducts. | Can be used for in-situ reaction monitoring in specialized setups.[6] Analysis of quenched reaction mixtures is more common. |
| Mass Spectrometry (MS) | Molecular weight determination and structural information. | Can be coupled with GC or HPLC for sensitive detection and identification of byproducts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Can be used for in-situ reaction monitoring to track the disappearance of reactants and the appearance of products.[7] |
Q3: What are the key strategies to minimize byproduct formation?
A3: Minimizing byproduct formation in ClF₃ reactions hinges on careful control of reaction parameters and meticulous experimental setup.
-
Moisture Control: The most critical factor is the rigorous exclusion of water. All glassware must be oven-dried, and solvents must be anhydrous. Reactions should be conducted under a dry inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: ClF₃ reactions are often highly exothermic. Maintaining a low and constant temperature is crucial to prevent runaway reactions and reduce the formation of degradation products.
-
Stoichiometry: Precise control over the stoichiometry of ClF₃ is essential to avoid over-fluorination. The slow addition of a diluted ClF₃ solution or gas stream can help maintain control.
-
Solvent Choice: The choice of an inert solvent is critical. Perfluorinated solvents are often the best choice. Chlorinated solvents may react with ClF₃.
-
Passivation: Metal reactors and components should be passivated to form a protective metal fluoride layer, preventing reaction with the bulk material.[8]
Troubleshooting Guides
Problem 1: Low yield of the desired fluorinated product and a complex mixture of byproducts.
| Possible Cause | Troubleshooting Step |
| Presence of moisture | Ensure all glassware is rigorously dried and solvents are anhydrous. Use a fresh bottle of anhydrous solvent. Purge the reaction setup with a dry inert gas for an extended period before starting the reaction. |
| Reaction temperature too high | Use a cryostat for precise temperature control. Add the ClF₃ solution dropwise or as a slow gas stream to manage the exotherm. |
| Excess ClF₃ | Carefully calculate and dispense the required amount of ClF₃. Consider using a slight excess of the substrate. |
| Reactive solvent | Switch to a more inert solvent, such as a perfluorinated hydrocarbon. |
| Substrate degradation | Protect sensitive functional groups on your substrate before the fluorination reaction. |
Problem 2: Formation of significant amounts of chlorinated byproducts.
| Possible Cause | Troubleshooting Step |
| Decomposition of ClF₃ | ClF₃ can decompose to ClF and F₂. Lowering the reaction temperature can minimize this decomposition. |
| Radical reactions | The reaction may be proceeding through a radical mechanism. Consider the use of a radical scavenger if it does not interfere with the desired reaction. |
Problem 3: Difficulty in quenching the reaction and isolating the product.
| Possible Cause | Troubleshooting Step |
| Violent quenching reaction | Use a multi-step quenching procedure. First, add a less reactive quenching agent like isopropanol at low temperature, followed by a mixture of isopropanol and water, and finally water.[9] |
| Formation of acidic byproducts | Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) after quenching. |
| Product is water-soluble | After quenching and neutralization, extract the aqueous layer with a suitable organic solvent. |
Experimental Protocols
Caution: this compound is an extremely hazardous substance. All work must be conducted in a specialized, well-ventilated fume hood with appropriate personal protective equipment, including a face shield, heavy-duty gloves, and a flame-retardant lab coat. Ensure that a compatible fire extinguisher (e.g., dry powder) and a spill kit are readily available.
Key Experiment 1: General Procedure for Fluorination of an Organic Substrate with ClF₃
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a gas inlet for inert gas, and a dropping funnel for the addition of ClF₃ solution.
-
Thoroughly dry all glassware in an oven at >120°C overnight and assemble while hot under a stream of dry nitrogen or argon.
-
-
Reaction Execution:
-
Dissolve the organic substrate in a suitable anhydrous, inert solvent (e.g., perfluorohexane) in the reaction flask.
-
Cool the reaction mixture to the desired temperature (typically between -78°C and 0°C) using a cryostat.
-
Slowly add a pre-prepared, cooled solution of ClF₃ in the same inert solvent to the reaction mixture via the dropping funnel over a period of 1-2 hours.
-
Monitor the internal temperature closely throughout the addition to ensure it remains within the desired range.
-
After the addition is complete, allow the reaction to stir at the same temperature for the specified time.
-
Key Experiment 2: Reaction Quenching and Work-up Procedure
-
Quenching:
-
Cool the reaction mixture to -78°C.
-
Slowly add anhydrous isopropanol dropwise to the stirred reaction mixture. Monitor for any temperature increase or gas evolution.
-
Once the initial vigorous reaction subsides, continue the slow addition of a 1:1 mixture of isopropanol and water.
-
Finally, slowly add water to quench any remaining reactive species.[9]
-
-
Work-up:
-
Allow the quenched reaction mixture to warm to room temperature.
-
If the mixture is acidic, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using appropriate techniques such as column chromatography, distillation, or recrystallization.
-
Visualizations
Caption: Logical relationship of byproduct formation in ClF₃ reactions.
Caption: A typical experimental workflow for ClF₃ reactions.
References
- 1. ClF3 [chm.bris.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of this compound, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride [inis.iaea.org]
- 4. sesha.org [sesha.org]
- 5. research.aalto.fi [research.aalto.fi]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. This compound [fourmilab.ch]
- 9. scispace.com [scispace.com]
troubleshooting inconsistent etch rates with chlorine trifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorine trifluoride (ClF₃) for etching applications. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Etch Rate Inconsistency
Q1: My etch rate is inconsistent from run to run. What are the potential causes and how can I fix it?
A1: Inconsistent etch rates in ClF₃ etching can stem from several factors. A primary reason for this variability is the sensitivity of the etching process to chamber conditions, gas purity, and substrate preparation.[1][2]
Troubleshooting Steps:
-
Chamber Conditioning: The condition of the reactor walls significantly impacts ClF₃ etching.[1][3] A newly cleaned chamber or a chamber that has been exposed to air can have a different surface reactivity, leading to an initial "drift" in etch rates.[2]
-
Solution: Implement a consistent chamber seasoning or conditioning process before critical etching runs. This typically involves running a "dummy" etch process to ensure the chamber walls reach a steady state.[1]
-
-
Gas Purity and Delivery: Impurities in the ClF₃ gas or the carrier gas (e.g., nitrogen, argon) can affect the etch chemistry. Leaks in the gas delivery lines can also introduce atmospheric contaminants.
-
Solution: Use high-purity ClF₃ (99.9% or higher) and carrier gases.[4] Regularly leak-check your gas delivery system. Consider installing an in-line purifier if contamination is suspected.
-
-
Substrate Surface Preparation: The presence of a native oxide layer or other contaminants on the substrate surface can inhibit the initiation of the etch process, leading to variability.
-
Solution: Implement a standardized pre-etch cleaning procedure. For silicon, this often involves a dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide, followed by a rinse and dry.[4]
-
-
Temperature Control: The etch rate of silicon with ClF₃ can be temperature-dependent, particularly at higher temperatures where the activation energy is approximately 0.18 eV.[4]
-
Solution: Ensure precise and repeatable temperature control of the substrate and the chamber.
-
Q2: I'm observing non-uniform etching across my wafer. What could be the cause?
A2: Non-uniform etching is often related to the flow dynamics of the etchant gas and temperature gradients across the substrate.
Troubleshooting Steps:
-
Gas Flow and Distribution: The design of the gas inlet and the flow rate can lead to an uneven distribution of ClF₃ across the wafer surface.[5]
-
Solution: Optimize the gas flow rate and consider using a showerhead-style gas inlet for more uniform gas distribution. Rotating the wafer during etching can also significantly improve uniformity.[5]
-
-
Temperature Gradients: Poor thermal contact between the substrate and the heater/cooler can create temperature gradients, leading to faster etching in hotter regions.
-
Solution: Ensure good thermal contact by using a backside helium flow or a mechanical clamping system. Verify the temperature uniformity of your heating/cooling stage.
-
-
Loading Effect: In situations with a high density of features to be etched, the local concentration of ClF₃ can be depleted, causing a lower etch rate in those areas.
-
Solution: Increase the ClF₃ flow rate or partial pressure to ensure an adequate supply of the etchant across the entire wafer.
-
Etching Defects and Residues
Q3: After etching, I see small, unetched features, often referred to as "micromasking." What causes this and how can I prevent it?
A3: Micromasking is typically caused by the presence of microscopic particles or residues on the substrate surface that block the etchant.[6]
Troubleshooting Steps:
-
Substrate Cleanliness: The most common cause is particulate contamination from the environment, handling, or previous processing steps.
-
Solution: Ensure all pre-etch cleaning steps are performed in a clean environment (e.g., a cleanroom or a laminar flow hood). Filter all chemicals used for cleaning.
-
-
Residue from Previous Steps: Residues from photolithography (e.g., leftover photoresist) or other patterning steps can act as micromasks.
-
Solution: Implement a thorough post-patterning cleaning or ashing step to remove any organic residues.
-
-
Sputtered Material: In plasma-assisted ClF₃ etching, material from the chamber walls or fixtures can be sputtered onto the substrate, causing micromasking.
-
Solution: Ensure that chamber components are made of compatible materials and consider using a chamber cleaning process to remove any accumulated deposits.
-
Q4: I'm experiencing a sudden stop in the etching process ("etch stop"). What are the likely causes?
A4: An etch stop can occur due to the formation of a non-volatile etch byproduct layer or the depletion of the etchant gas.
Troubleshooting Steps:
-
Byproduct Formation: While the primary byproducts of silicon etching with ClF₃ (SiF₄) are volatile, the presence of contaminants can lead to the formation of a passivating layer.
-
Solution: Verify the purity of your ClF₃ and carrier gases. Ensure the substrate is clean before etching.
-
-
Etchant Depletion: At very low flow rates or pressures, the ClF₃ can be fully consumed before the desired etch depth is reached, especially in high-surface-area structures.
-
Solution: Increase the ClF₃ flow rate or partial pressure.
-
-
Formation of a Fluorosilyl Layer: At high ClF₃ concentrations, a fluorosilyl layer can form on the silicon surface, which can hinder the transport of ClF₃ to the silicon and thus limit the etch rate.[7]
-
Solution: Optimize the ClF₃ partial pressure to find a balance between etchant supply and the formation of this inhibiting layer.
-
Q5: There is a visible residue on the chamber walls after etching. What is it and how should I deal with it?
A5: The residue is likely composed of etch byproducts and unreacted ClF₃ that have adsorbed onto the chamber surfaces. With certain materials, such as silicon carbide, a carbon film can form as a byproduct.[8]
Troubleshooting Steps:
-
Chamber Cleaning: A regular chamber cleaning protocol is essential for maintaining process reproducibility.
-
Post-Etch Purge: A thorough purge with an inert gas (e.g., nitrogen) after the etching process helps to remove residual ClF₃ and volatile byproducts.
-
Solution: Implement a multi-cycle purge process after each etch run.
-
Quantitative Data
The etch rate of various materials with this compound is highly dependent on the process parameters. The following tables summarize some reported etch rates to provide a baseline for process development.
Table 1: Etch Rates of Silicon and Silicon Dioxide with ClF₃
| Material | Temperature (°C) | ClF₃ Partial Pressure (Torr) | Etch Rate (nm/min) | Selectivity (Si:SiO₂) | Reference |
| Silicon (p-type, 100) | Room Temperature - 400 | 1 | Varies (complex dependence) | 100 - 300 | [4] |
| Silicon Dioxide (thermal) | < 400 | 1 | Low (activation energy 0.12 eV) | - | [4] |
| Silicon Dioxide (fused silica) | 573 K (300°C) | Varies (first-order reaction) | Increases with concentration | - | [10] |
| Silicon Dioxide (fused silica) | > 1173 K (900°C) | Varies (first-order reaction) | Approaches constant value | - | [10] |
Table 2: Etch Rates of Silicon Nitride with ClF₃-based Plasmas
| Material | Gas Mixture | RF Power (W) | Etch Rate (nm/min) | Selectivity (SiNₓ:SiOᵧ) | Reference |
| Silicon Nitride (SiNₓ) | ClF₃ remote plasma | ~100-400 | ~90 | ~120 | [11] |
| Silicon Nitride (SiNₓ) | ClF₃/H₂ remote plasma | 300 | Lower than pure ClF₃ | > 200 | [11][12] |
| Silicon Nitride (SiNₓ) | ClF₃/Cl₂ remote plasma | - | ~8 (with 15% Cl₂) | > 500 | [13] |
Experimental Protocols
Detailed Methodology for Spontaneous Etching of Silicon with ClF₃
This protocol describes a general procedure for the plasmaless, spontaneous etching of a silicon substrate using this compound. Warning: this compound is an extremely reactive and toxic gas. All work must be conducted in a suitable fume hood with appropriate personal protective equipment and after thorough safety training. [14][15][16]
1. Substrate Preparation:
-
Start with a clean silicon wafer (p-type, <100> orientation is common).[4]
-
If a native oxide is present, perform a pre-etch clean. A typical procedure is:
-
Boil the substrate in an alkali solution (e.g., NH₄OH:H₂O₂:H₂O at a 1:1:6 ratio) for 10 minutes.[4]
-
Rinse thoroughly with deionized water for at least 3 minutes.[4]
-
Dip the substrate in a dilute hydrofluoric acid (HF) solution (e.g., 1-2%) for 1 minute to remove the native oxide.[4]
-
Rinse again with deionized water for 3 minutes and dry with a stream of dry nitrogen.[4]
-
2. Etching System Preparation:
-
The etching system should be constructed from ClF₃-compatible materials (e.g., stainless steel, Monel, nickel).[15]
-
Ensure the system is leak-tight.
-
Perform a chamber conditioning run if consistent etch rates are required.
3. Etching Process:
-
Load the prepared substrate into the reaction chamber.
-
Evacuate the chamber to a base pressure (e.g., < 10⁻³ Torr).
-
Heat the substrate to the desired process temperature. The substrate can be mounted on a resistive heater.[4]
-
Introduce a carrier gas, such as argon or nitrogen, at a controlled flow rate to establish the desired total pressure.[4]
-
Introduce this compound gas (99.9% purity or higher) through a mass flow controller to achieve the desired partial pressure.[4]
-
Monitor the process parameters (temperature, pressure, gas flow rates) throughout the etch.
-
The etching time will depend on the desired etch depth and the calibrated etch rate for your specific process conditions.
4. Post-Etch Procedure:
-
Stop the flow of ClF₃.
-
Continue flowing the inert carrier gas to purge the chamber of residual ClF₃ and byproducts.
-
Cool the substrate to room temperature.
-
Vent the chamber with an inert gas and unload the substrate.
Visualizations
Caption: Troubleshooting workflow for inconsistent ClF₃ etch rates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US5926743A - Process for this compound chamber cleaning - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective etching of silicon nitride over silicon oxide using ClF3/H2 remote plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. swb.skku.edu [swb.skku.edu]
- 14. hmexassistant.com [hmexassistant.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. specialgasinstruments.com [specialgasinstruments.com]
Chlorine Trifluoride (ClF3) Waste Disposal Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of chlorine trifluoride (ClF3) waste products. Given the extreme reactivity and toxicity of ClF3, strict adherence to established protocols is critical to ensure personnel safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for disposing of unused this compound?
A1: The primary and most highly recommended method for the disposal of residual or unused this compound is to return it to the supplier in its original, properly labeled shipping container.[1] Do not attempt to dispose of residual waste or unused quantities yourself.[1] The supplier is equipped to handle and dispose of the material safely.
Q2: Can I dispose of liquid this compound waste myself?
A2: No. The disposal of liquid this compound is extremely hazardous and is not recommended.[2] Any attempt to neutralize a liquid ClF3 spill can result in a violent, and potentially explosive, reaction.[2]
Q3: My experiment generates a gaseous stream containing ClF3. How can I treat this waste stream?
A3: Gaseous this compound waste streams from process applications can be treated using appropriately designed wet or dry scrubbers.[2] It is crucial that these systems are designed to handle the significant heat generated during the reaction.[2]
Q4: What are the principles behind wet and dry scrubbing for ClF3 waste gas?
A4:
-
Wet Scrubbing: Involves reacting the ClF3 gas with an aqueous alkaline solution. While this can neutralize the acidic byproducts of hydrolysis, the reaction with water is violent and generates significant heat.[2][3]
-
Dry Scrubbing: Utilizes solid sorbents to react with and capture the ClF3 and its byproducts. Common methods have used soda lime or activated alumina, but these may not completely remove the ClF3 and can release other hazardous chlorine oxides.[4] A more advanced, two-stage dry scrubbing process has been developed that involves first passing the gas through iron oxide, followed by an alkali agent.[4]
Q5: What are the hazardous byproducts of ClF3 disposal?
A5: The reaction of ClF3 with water or moisture is violent and produces highly toxic and corrosive compounds, primarily hydrofluoric acid (HF) and hydrochloric acid (HCl).[3][5] Depending on the disposal method, other hazardous byproducts can include chlorine, chlorine dioxide (ClO2), and other chlorine oxides.[4][6][7]
Q6: What should I do in case of an accidental ClF3 leak or spill?
A6: In the event of a leak, evacuate the area immediately.[8] Do not attempt to use water or carbon dioxide to suppress a ClF3 fire, as this will exacerbate the situation.[5] The only known effective fire suppression method is to flood the area with nitrogen or a noble gas like argon.[5] For spills, do not attempt to neutralize the liquid.[2] Contact your institution's emergency response team and the supplier for guidance.
Troubleshooting Guides
Troubleshooting Dry Scrubber Systems for ClF3 Waste Gas
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete ClF3 Removal (detection at outlet) | 1. Sorbent material is saturated or spent.2. Gas flow rate is too high for the scrubber bed size.3. Channeling of gas through the sorbent bed. | 1. Replace the sorbent material. Consult the manufacturer for the expected lifespan of the sorbent based on your process.2. Reduce the gas flow rate to allow for adequate residence time.[4]3. Inspect the sorbent bed for voids or channels. If present, repack or replace the sorbent. |
| Excessive Heat Generation in Scrubber | 1. Concentration of ClF3 in the waste stream is too high.2. Inadequate heat dissipation from the scrubber unit. | 1. Dilute the incoming ClF3 gas stream with an inert gas such as nitrogen.[2]2. Ensure proper ventilation around the scrubber. For high-concentration streams, a specifically designed heat-resistant scrubber is necessary.[2][4] |
| Detection of Chlorine Oxides at Outlet | The chosen single-stage sorbent (e.g., soda lime) is reacting with ClF3 to produce these byproducts.[4] | Consider upgrading to a two-stage scrubbing system, with an initial iron oxide stage to decompose the ClF3, followed by an alkali agent to neutralize acidic gases and byproducts.[4] |
Data Presentation
Table 1: Comparison of Gaseous ClF3 Disposal Methods
| Disposal Method | Principle | Advantages | Disadvantages & Byproducts | Safety Considerations |
| Return to Supplier | Supplier handles disposal. | Safest and most reliable method. | Requires coordination with the supplier. | Ensure proper packaging and transportation according to regulations.[1] |
| Wet Scrubbing (Alkaline Solution) | Neutralization reaction with an aqueous alkaline solution. | Can handle heat of reaction better than some dry systems.[2] | Violent reaction with water, significant heat generation, potential for explosive reactions.[2][3] Produces HF, HCl, and chlorine oxides.[4] | System must be specifically designed to handle extreme exothermic reactions. |
| Single-Stage Dry Scrubbing (e.g., Soda Lime, Activated Alumina) | Adsorption and reaction with a solid sorbent. | Simpler setup than wet scrubbers. | May not completely remove ClF3.[4] Can release hazardous chlorine oxides as byproducts.[4] | Sorbent material must be handled and disposed of as hazardous waste. |
| Two-Stage Dry Scrubbing (Iron Oxide + Alkali Agent) | Sequential reaction: ClF3 reacts with iron oxide, then byproducts are neutralized by an alkali agent.[4] | Effective removal of ClF3 and concomitant acidic gases.[4] Avoids the direct violent reaction of ClF3 with water or strong alkalis. | More complex setup than single-stage systems. | Requires careful monitoring of both stages to ensure sorbent effectiveness. |
Experimental Protocols
Methodology for Two-Stage Dry Scrubbing of Gaseous ClF3 Waste
This protocol is based on the principles described in patent literature for the effective removal of ClF3 from a gas stream.[4]
-
System Preparation:
-
Construct a scrubbing system consisting of two sequential columns or beds packed with the appropriate sorbent materials. The entire system must be constructed from ClF3-compatible materials (e.g., Monel, stainless steel, passivated surfaces).[9]
-
The first column should be packed with granular ferric oxide (Fe₂O₃).[4]
-
The second column should be packed with an alkali agent, such as calcium hydroxide (Ca(OH)₂).[4]
-
Incorporate monitoring points at the inlet, between the two columns, and at the final outlet to allow for gas sampling and analysis.
-
Ensure the system is leak-tight.
-
-
Passivation:
-
Prior to introducing the ClF3 waste stream, passivate all wetted surfaces with a low concentration of a fluorinating agent to form a protective metal fluoride layer.[1] Consult with your gas supplier for specific passivation procedures.
-
-
Operation:
-
Introduce the gaseous ClF3 waste stream into the first column containing iron oxide. It is recommended to dilute the ClF3 stream with an inert gas like nitrogen.[2]
-
The gas should flow through the iron oxide bed at a linear velocity of approximately 10 - 100 cm/min to ensure sufficient contact time.[4]
-
The ClF3 will react with the iron oxide to form solid iron fluorides and chlorides.[4]
-
The gas stream, now containing byproducts such as chlorine oxides and other acidic gases, then flows into the second column containing the alkali agent.[4]
-
The alkali agent will neutralize the remaining acidic gases and byproducts.
-
-
Monitoring and Maintenance:
-
Continuously monitor the outlet gas stream for any breakthrough of ClF3 or hazardous byproducts using appropriate gas detection methods.
-
The sorbent materials have a finite capacity. Regularly replace the sorbent in both columns based on monitoring data and manufacturer recommendations to ensure continued effectiveness.[4]
-
The spent sorbent material must be handled and disposed of as hazardous waste according to institutional and regulatory guidelines.
-
Visualizations
Caption: Workflow for the two-stage dry scrubbing of ClF3 waste gas.
Caption: Decision tree for the initial handling of ClF3 waste products.
References
- 1. 50.63.130.170 [50.63.130.170]
- 2. dogemicrosystems.ca [dogemicrosystems.ca]
- 3. Chlorine_trifluoride [chemeurope.com]
- 4. EP0441236B1 - Process for treating waste gases containing ClF3 - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Hydrolysis of this compound, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride [inis.iaea.org]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
A Comparative Guide to Analytical Methods for Detecting ClF₃ Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
Chlorine trifluoride (ClF₃) is a powerful fluorinating agent utilized in various industrial and research applications. However, its high reactivity, particularly with water and organic materials, leads to the formation of numerous hazardous and corrosive byproducts. Accurate and reliable analytical methods are crucial for monitoring these reactions, ensuring safety, and controlling process outcomes. This guide provides a comparative overview of common analytical techniques for detecting ClF₃ reaction byproducts, supported by available performance data and detailed experimental protocols.
Introduction to ClF₃ Reactivity and Byproducts
This compound reacts vigorously, and often explosively, with a wide range of materials. Its reaction with water is particularly noteworthy, producing a complex mixture of byproducts. The primary hydrolysis reaction can be summarized as follows, although the actual product distribution depends on reaction conditions:
2 ClF₃ + 2 H₂O → 4 HF + ClO₂F + ClF
These initial byproducts can further react with water or other substances present, leading to a variety of secondary products, including hydrogen fluoride (HF), chlorine dioxide (ClO₂), hydrogen chloride (HCl), chlorine (Cl₂), chlorine monofluoride (ClF), and various chlorine oxyfluorides (e.g., ClO₂F, ClOF).[1][2] The detection and quantification of these highly reactive and corrosive species present significant analytical challenges.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific byproducts of interest, the required sensitivity, and the sample matrix. The following table summarizes the key performance characteristics of three common techniques: Gas Chromatography (GC), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).
| Feature | Gas Chromatography (GC) | Fourier Transform Infrared Spectroscopy (FTIR) | Mass Spectrometry (MS) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. | Absorption of infrared radiation by molecules, causing vibrational and rotational transitions. | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. |
| Common Detectors | Thermal Conductivity Detector (TCD), Mass Spectrometer (MS), Halogen Specific Detector (XSD) | Mercury Cadmium Telluride (MCT), Deuterated Triglycine Sulfate (DTGS) | Quadrupole, Time-of-Flight (TOF), Ion Trap |
| Analytes Detected | Volatile and semi-volatile inorganic and organic compounds. TCD is universal for inorganic gases.[3][4] | Molecules with a changing dipole moment during vibration. Good for functional group identification.[5] | Wide range of ionizable compounds. Provides molecular weight and structural information. |
| Reported Detection Limits | TCD: 400 pg of tridecane/mL (carrier gas dependent).[6] XSD: Sensitive to halogenated compounds.[3] | General: 1-10 wt% for quantification. Can reach ppm levels for specific gases under optimized conditions.[1][7] | Can reach picogram to femtogram levels depending on the analyzer and ionization method. |
| Selectivity | Moderate to high, depending on the column and detector. GC-MS offers high selectivity. | High, based on unique vibrational spectra ("fingerprint region"). | Very high, based on mass-to-charge ratio and fragmentation patterns. |
| Quantitative Analysis | Good, requires calibration with standards. | Good, requires calibration and adherence to Beer's Law. | Excellent, with the use of internal standards and calibration curves. |
| Strengths | - Excellent separation of complex mixtures.- Well-established technique.- Can be coupled with various detectors for enhanced selectivity and sensitivity. | - Non-destructive.- Provides real-time or near-real-time analysis.- Can analyze gas, liquid, and solid samples.- Good for identifying unknown functional groups.[5] | - High sensitivity and selectivity.- Provides structural information through fragmentation patterns.- Can be coupled with GC or LC for complex mixture analysis. |
| Limitations | - Not suitable for non-volatile or thermally labile compounds.- Corrosive gases can damage columns and detectors if not properly handled.[2] | - Water and CO₂ can interfere with the analysis.- Less sensitive than MS for many compounds.- Homonuclear diatomic molecules (e.g., Cl₂, F₂) are not IR active. | - Destructive technique.- Complex matrices can cause ion suppression.- Instrumentation can be expensive. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the safe and accurate analysis of ClF₃ reaction byproducts. The following sections provide generalized methodologies for GC-MS and FTIR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Inorganic Gas Byproducts
This protocol is a general guideline and requires optimization based on the specific analytes and instrumentation. Due to the corrosive nature of the analytes, specialized equipment and handling procedures are mandatory.
1. System Preparation and Safety Precautions:
-
All components of the GC-MS system in contact with the sample must be made of compatible materials (e.g., Monel®, stainless steel, nickel).
-
The entire system, including gas sampling loops and transfer lines, must be thoroughly cleaned, dried, and passivated with a fluorine-containing compound to prevent reactions with the analytical system.[8]
-
All handling of ClF₃ and its reaction byproducts must be conducted in a well-ventilated fume hood or a glove box with appropriate personal protective equipment (PPE).
2. Sample Collection and Preparation:
-
Gaseous samples can be collected in passivated stainless steel canisters or using gas-tight syringes with compatible materials.
-
For reactions in a liquid phase, headspace analysis can be performed. The liquid sample is placed in a sealed vial, and the vapor phase is sampled.
-
It is crucial to control the reaction quenching and sample dilution to prevent further reactions and to bring the analyte concentrations within the instrument's linear range. Dilution should be performed with an inert gas (e.g., nitrogen, argon).
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A porous layer open tubular (PLOT) column, such as a Molecular Sieve 5A or a Q-BOND, is often used for the separation of inorganic gases.[3][9]
-
Carrier Gas: Helium is a common choice for the carrier gas.[3]
-
Injection: A gas sampling valve with a fixed volume loop is recommended for reproducible injections of gaseous samples.
-
GC Oven Program: The temperature program should be optimized to achieve separation of the target analytes. A typical program might start at a low temperature (e.g., 35-40°C) and ramp up to a higher temperature (e.g., 150-200°C).[3][9]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Range: A scan range of m/z 10-200 is typically sufficient for the expected byproducts.
-
Ion Source and Transfer Line Temperatures: These should be maintained at a sufficiently high temperature (e.g., 200°C) to prevent condensation of the analytes.[3]
-
4. Data Analysis:
-
Identification of byproducts is achieved by comparing their mass spectra and retention times with those of known standards or reference libraries (e.g., NIST Mass Spectral Library).[10]
-
Quantification is performed by creating a calibration curve for each analyte using certified gas standards.
Fourier Transform Infrared Spectroscopy (FTIR) Protocol for Gaseous Byproducts
FTIR spectroscopy is a powerful tool for the real-time monitoring of gaseous reactions.
1. System Preparation and Safety Precautions:
-
The gas cell and all transfer lines must be constructed from materials resistant to ClF₃ and its byproducts (e.g., Monel®, stainless steel with passivated internal surfaces).
-
The windows of the gas cell must be made of IR-transparent materials that are also resistant to chemical attack (e.g., AgCl, BaF₂).
-
The entire setup should be housed in a ventilated enclosure.
2. Sample Introduction:
-
The gaseous reaction mixture is continuously flowed through or collected in a gas cell with a known path length.
-
The pressure and temperature of the gas inside the cell must be carefully controlled and monitored.
3. FTIR Analysis:
-
Instrumentation: A Fourier Transform Infrared Spectrometer.
-
Light Source: Typically a Globar or silicon carbide source.
-
Detector: A liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector is often used for its high sensitivity.
-
Spectral Range: The mid-infrared region (4000 - 400 cm⁻¹) is typically scanned.
-
Resolution: A resolution of 1-4 cm⁻¹ is generally sufficient for identifying small molecules in the gas phase.
4. Data Analysis:
-
Byproduct identification is based on the characteristic absorption bands in the infrared spectrum. Reference spectra of pure compounds are used for comparison. For example, the vibrational fundamentals of ClF are well-documented.[11][12]
-
Quantitative analysis is performed using Beer's Law, which relates the absorbance of a specific band to the concentration of the analyte. Calibration is performed by introducing known concentrations of standard gases into the cell.
Visualizing the Workflow
A general workflow for the analysis of ClF₃ reaction byproducts is essential for planning and executing experiments safely and efficiently.
Caption: A generalized experimental workflow for the analysis of ClF₃ reaction byproducts.
Signaling Pathway of ClF₃ Hydrolysis
The reaction of ClF₃ with water initiates a cascade of reactions leading to various byproducts. The following diagram illustrates a simplified pathway of this process.
Caption: Simplified reaction pathway for the hydrolysis of this compound.
Conclusion
The analysis of ClF₃ reaction byproducts is a complex task that requires careful consideration of the analytical method, sample handling procedures, and safety precautions. GC-MS offers excellent separation and identification capabilities for volatile byproducts, while FTIR provides a valuable tool for real-time monitoring of gaseous reactions. The choice between these and other methods will ultimately depend on the specific goals of the analysis. For any quantitative work, meticulous calibration with appropriate standards is paramount. Researchers and professionals working with ClF₃ must prioritize safety and adhere to strict protocols to mitigate the risks associated with this highly reactive compound and its hazardous byproducts.
References
- 1. This compound | ClF3 | CID 24637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dogemicrosystems.ca [dogemicrosystems.ca]
- 3. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. libjournals.mtsu.edu [libjournals.mtsu.edu]
- 7. usu.edu [usu.edu]
- 8. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 9. Halogen Studies: Shepson Atmospheric Chemistry Group: Purdue University [science.purdue.edu]
- 10. Perchloryl fluoride [webbook.nist.gov]
- 11. (35)Chlorine monofluoride [webbook.nist.gov]
- 12. Spectroscopic study and laser photochemistry of chlorine monofluoride in gaseous phase and in cryogenic solutions [inis.iaea.org]
A Comparative Guide to the Reactivity of Chlorine Trifluoride and Xenon Difluoride in Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two prominent fluorinating agents: chlorine trifluoride (ClF₃) and xenon difluoride (XeF₂). The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs, particularly in the context of drug development and materials science.
Overview of Reactivity and Handling
This compound and xenon difluoride both serve as potent sources of fluorine for chemical synthesis, yet they exhibit vastly different reactivity profiles and handling requirements.
This compound (ClF₃): The Aggressive Workhorse
This compound is an interhalogen compound and one of the most powerful fluorinating and oxidizing agents known. It is a colorless, toxic, and corrosive gas that condenses into a pale-greenish yellow liquid. Its extreme reactivity is its defining characteristic; it is hypergolic with most organic materials, meaning it ignites them on contact without an external ignition source. ClF₃ reacts explosively with water and can ignite materials often considered non-flammable, such as glass, asbestos, and concrete. This extreme and often uncontrollable reactivity has largely limited its application in fine chemical synthesis, particularly in the complex molecules targeted in drug development. However, its sheer power makes it a valuable reagent in specific industrial applications, such as the cleaning of chemical vapor deposition (CVD) chambers and the processing of nuclear fuel.
Xenon Difluoride (XeF₂): The Selective Artist
In stark contrast, xenon difluoride is a white, crystalline solid that is significantly easier and safer to handle than ClF₃. While still a powerful fluorinating agent, it offers a much higher degree of selectivity and control. The reactivity of XeF₂ can be finely tuned through the choice of solvent, the material of the reaction vessel, and the use of acid catalysts. It typically reacts with organic substrates through two primary mechanisms: single electron transfer (SET) or electrophilic addition. This allows for more nuanced chemical transformations, making it a valuable tool for the selective fluorination of complex organic molecules, including those of pharmaceutical interest.
Comparative Data Presentation
The following tables summarize the available quantitative and qualitative data for the reactions of ClF₃ and XeF₂ with various substrates. Direct comparative studies under identical conditions are scarce due to the hazardous nature of ClF₃.
Table 1: Reaction with Inorganic Oxides
| Substrate | Reagent | Temperature (°C) | Product(s) | Observations | Reference(s) |
| Metal Oxides (e.g., Sc₂O₃, La₂O₃, Al₂O₃) | ClF₃ | 300 - 700 | Metal Fluorides (e.g., ScF₃, LaF₃, AlF₃) | Effective conversion to corresponding fluorides. | |
| Metal Oxides (e.g., SnO, P₂O₅, As₂O₅, TiO₂) | ClF₃ | Not specified | Dioxychloronium(V) salts (e.g., [ClO₂][SnF₅], [ClO₂][Ti₂F₉]) | Highly exothermic reactions, can be explosive on a larger scale. | |
| Silicon (Si) | XeF₂ | Room Temperature | SiF₄, Xe | Spontaneous etching of silicon. |
Table 2: Fluorination of Aromatic Compounds
| Substrate | Reagent | Conditions | Product(s) | Yield | Reference(s) |
| 4-t-butylphenyltrimethylsilane | XeF₂ | C₆F₆, Pyrex flask, Room Temp. | 1-t-butyl-4-fluorobenzene | Almost quantitative | |
| 4-chlorophenyltrimethylsilane | XeF₂ | C₆F₆, Pyrex flask, Room Temp. | 1-chloro-4-fluorobenzene | Almost quantitative | |
| 4-tolyltrimethylsilane | XeF₂ | C₆F₆, Pyrex flask | 4-fluorotoluene | ~70% | |
| Benzene | XeF₂ | BF₃·Et₂O, MeCN, 30°C | Fluorobenzene, fluorinated bi-, tri-, tetra-, and polyphenyls | 18% (Fluorobenzene) | |
| Phenols (electron-withdrawing groups) | Deoxyfluorination reagent | Toluene, 80°C, 3h | Aryl fluorides | >90% | |
| Phenols (electron-rich) | Deoxyfluorination reagent | Toluene, 110°C, 20h | Aryl fluorides | Not specified |
*Note: Data for a modern deoxyfluorination reagent is included for context, as direct fluorination of phenols with ClF₃ is generally not reported due to its destructive nature, and data with XeF₂ is more focused on catalyzed reactions of derivatives.
Experimental Protocols
General Procedure for Fluorination with this compound
Caution: this compound is an extremely dangerous and reactive substance. These procedures should only be attempted by highly trained personnel in a specialized laboratory with appropriate safety equipment, including a blast shield and specialized personal protective equipment.
Example: Fluorination of Methyl 2,3-dibromopropanoate
-
To a vigorously stirred mixture of methyl 2,3-dibromopropanoate (123 g, 0.5 mol), CF₂ClCFCl₂ (95 mL), and SnCl₄ (1.3 g, 0.005 mol) in a suitable reactor, add BrF₃ (a similarly reactive interhalogen) (27 g, 0.2 mol) at a rate that maintains the reaction temperature below 30°C.
-
After the addition is complete, stir the mixture for 1 hour at 20°C.
-
Quench the reaction by the careful addition of a saturated aqueous solution of Na₂SO₃ until the color of bromine is discharged.
-
Separate the organic phase, dry it with MgSO₄, and evaporate the solvent to yield the crude product, methyl 2-bromo-3-fluoropropanoate.
-
Purify the product by distillation.
Note: This protocol uses Bromine Trifluoride (BrF₃), which has similar reactivity to ClF₃. Specific, detailed modern organic synthesis protocols using ClF₃ are exceptionally rare in the open literature due to its hazards.
General Procedure for Fluorination with Xenon Difluoride
Example: Fluorodesilylation of 4-t-butylphenyltrimethylsilane
-
In a Pyrex flask, dissolve 4-t-butylphenyltrimethylsilane (1 mmol) in hexafluorobenzene (C₆F₆, 5 mL).
-
Add xenon difluoride (2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by ¹H NMR spectroscopy.
-
The reaction is typically rapid, yielding an almost quantitative formation of 1-t-butyl-4-fluorobenzene and volatile byproducts (trimethylsilyl fluoride and xenon gas).
-
Upon completion, the solvent can be removed under reduced pressure to obtain the crude product. Further purification can be performed if necessary.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic concepts discussed.
A Comparative Guide to Fluorination Reactions: Chlorine Trifluoride vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. While a diverse array of fluorinating agents is available, the choice of reagent is critical, balancing reactivity with safety and practicality. This guide provides an objective comparison of the powerful but hazardous chlorine trifluoride (ClF3) with two widely used and safer alternatives: Selectfluor® and Deoxofluor™. This analysis is supported by experimental data on reaction performance and detailed analytical protocols for quantitative assessment.
Performance Comparison of Fluorinating Agents
The selection of a fluorinating agent is dictated by the desired transformation and the substrate's nature. ClF3 is an extremely potent electrophilic fluorinating agent, capable of fluorinating a wide range of organic compounds, often under harsh conditions. However, its high reactivity and hazardous nature, including its hypergolicity with many common materials, necessitate specialized equipment and stringent safety protocols[1][2][3][4].
In contrast, modern fluorinating agents like Selectfluor® (an electrophilic N-F reagent) and Deoxofluor™ (a nucleophilic deoxofluorinating agent) offer much safer and more user-friendly alternatives, with broad applicability in contemporary organic synthesis[5][6][7].
The following tables summarize the performance of these reagents in the fluorination of representative substrates: a ketone (acetophenone) and an alcohol (cyclohexanol). Due to the extreme reactivity and limited use of ClF3 in standard organic synthesis, direct quantitative comparisons in the literature are scarce. The data presented for ClF3 are based on its known reactivity patterns, while the data for Selectfluor® and Deoxofluor™ are derived from published experimental results.
Table 1: Fluorination of Acetophenone
| Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| This compound (ClF3) | α-fluoroacetophenone and other products | Gaseous ClF3, neat or in inert solvent | Highly variable, often leading to complex mixtures and degradation. Not commonly used for this transformation. | N/A |
| Selectfluor® | α-fluoroacetophenone | Acetonitrile, room temperature | 88 | [8] |
| Deoxofluor™ | Not applicable (primarily for deoxofluorination) | N/A | N/A |
Table 2: Fluorination of Cyclohexanol
| Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| This compound (ClF3) | Fluorocyclohexane and oxidation products | Gaseous ClF3, neat or in inert solvent | Highly variable, prone to over-oxidation and side reactions. Not a preferred method. | N/A |
| Selectfluor® | Not applicable (not a deoxofluorinating agent) | N/A | N/A | |
| Deoxofluor™ | Fluorocyclohexane | Dichloromethane, room temperature | ~70-80 (typical for secondary alcohols) | [6][9] |
Experimental Protocols for Quantitative Analysis
Accurate quantification of fluorination reactions is essential for reaction optimization and process development. The two most powerful techniques for this purpose are ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
¹⁹F NMR Spectroscopy: A Protocol for Reaction Monitoring
¹⁹F NMR is a highly sensitive and quantitative technique for monitoring the progress of fluorination reactions, as the ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, minimizing signal overlap[10][11][12].
Materials and Equipment:
-
NMR spectrometer with a fluorine probe
-
NMR tubes (Teflon or other resistant material may be required for aggressive reagents)
-
Deuterated solvent (e.g., CDCl₃, CD₃CN)
-
Internal standard (e.g., trifluorotoluene, 1-fluoro-3-nitrobenzene) of known concentration
Procedure:
-
Sample Preparation:
-
Carefully quench a small, accurately measured aliquot of the reaction mixture at a specific time point. Quenching procedures for ClF3 reactions are critical and must be performed with extreme caution, for example, by slowly bubbling the reaction mixture through a cooled, stirred solution of a reducing agent like sodium sulfite in a compatible solvent.
-
Dilute the quenched aliquot with a known volume of deuterated solvent containing a precise concentration of the internal standard.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Key parameters to ensure accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the fluorine nuclei of interest and the standard.
-
A calibrated 90° pulse angle.
-
Sufficient signal-to-noise ratio.
-
-
-
Data Analysis:
-
Integrate the signals corresponding to the fluorinated product and the internal standard.
-
Calculate the concentration of the product using the following formula:
Concentration_product = (Integral_product / N_F_product) * (N_F_standard / Integral_standard) * Concentration_standard
where N_F is the number of fluorine atoms for the respective signal.
-
Determine the reaction yield by comparing the calculated product concentration to the initial concentration of the limiting reagent.
-
GC-MS Analysis: A Protocol for Product Quantification
GC-MS is a powerful technique for separating and quantifying volatile fluorinated compounds[13][14][15][16][17].
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a mid-polarity column like a DB-624)
-
Syringes and vials for sample injection
-
Solvents for extraction and dilution (e.g., dichloromethane, ethyl acetate)
-
Internal standard (a stable, fluorinated compound with a different retention time from the analyte)
Procedure:
-
Sample Preparation:
-
Quench an accurately measured aliquot of the reaction mixture as described for ¹⁹F NMR.
-
Perform a liquid-liquid extraction to isolate the organic components. Add an immiscible organic solvent (e.g., dichloromethane) and water to the quenched reaction mixture. Shake vigorously and separate the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and filter.
-
Add a known concentration of an internal standard to the extracted sample.
-
If necessary, derivatize the analyte to improve its volatility and chromatographic properties[14].
-
-
GC-MS Analysis:
-
Inject a small volume of the prepared sample into the GC-MS.
-
Develop a suitable temperature program for the GC oven to achieve good separation of the analyte, starting material, and internal standard.
-
Set the mass spectrometer to scan a relevant mass range or to monitor specific ions (Selected Ion Monitoring, SIM) for higher sensitivity and selectivity.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of standard solutions containing known concentrations of the fluorinated product and the internal standard.
-
Quantify the amount of product in the reaction sample by comparing its peak area (relative to the internal standard) to the calibration curve.
-
Calculate the reaction yield based on the initial amount of the limiting reagent.
-
Visualization of Methodologies and Mechanisms
To aid in the conceptualization of the experimental workflow and the underlying reaction mechanisms, the following diagrams are provided.
Caption: Workflow for quantitative analysis of fluorination reactions.
Caption: Mechanisms of electrophilic fluorination.
Safety Considerations for this compound
Given its extreme reactivity, handling ClF3 requires a comprehensive safety protocol and specialized equipment. Key safety considerations include:
-
Material Compatibility: ClF3 reacts violently with most organic materials and water. Reactions should be conducted in passivated metal (e.g., nickel, Monel) or specialized fluoropolymer reactors[2][3][4].
-
Atmosphere Control: All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent explosive reactions with moisture.
-
Personal Protective Equipment (PPE): Full-body protection, including a face shield, and specialized gloves are mandatory. A self-contained breathing apparatus (SCBA) may be necessary.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. A suitable scrubbing system for waste gas is also essential.
Conclusion
This compound is a potent fluorinating agent, but its extreme reactivity and hazardous nature limit its practical application in modern organic synthesis, particularly in the context of drug discovery and development. Safer and more selective reagents like Selectfluor® and Deoxofluor™ have become the workhorses for electrophilic and nucleophilic fluorination, respectively. These modern reagents offer predictable reactivity, broad functional group tolerance, and ease of handling, making them far more suitable for the synthesis of complex molecules. The quantitative analysis of fluorination reactions, primarily through ¹⁹F NMR and GC-MS, is crucial for optimizing these transformations and ensuring reproducible results. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions when selecting a fluorinating agent and in accurately quantifying the outcomes of their reactions.
References
- 1. nj.gov [nj.gov]
- 2. sesha.org [sesha.org]
- 3. hmexassistant.com [hmexassistant.com]
- 4. dogemicrosystems.ca [dogemicrosystems.ca]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 7. Deoxofluor - Enamine [enamine.net]
- 8. Visible Light-Promoted Metal-Free sp3-C–H Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine labelling for in situ 19F NMR in oriented systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. organomation.com [organomation.com]
- 14. scioninstruments.com [scioninstruments.com]
- 15. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Validating Chlorine Trifluoride Purity for Semiconductor Manufacturing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of semiconductor manufacturing, the purity of process gases is paramount. Even trace impurities can lead to device defects, reduced yields, and significant financial losses. Chlorine trifluoride (ClF3), a highly reactive interhalogen compound, is a critical gas used for cleaning chemical vapor deposition (CVD) chambers and for etching various materials. Its effectiveness, however, is directly tied to its purity. This guide provides a comprehensive comparison of methods to validate the purity of ClF3 gas, offers insights into alternative gases, and presents supporting experimental data to aid in making informed decisions for your semiconductor fabrication processes.
The Critical Role of Purity in ClF3 Applications
This compound's high reactivity makes it an excellent cleaning agent, capable of removing silicon and silicon compound residues from CVD chamber walls without the need for plasma excitation. This in-situ, plasmaless cleaning process minimizes damage to chamber components and reduces downtime. However, the same reactivity that makes ClF3 effective also makes it susceptible to reacting with impurities, which can have detrimental effects on the manufacturing process.
Common impurities in semiconductor-grade ClF3 and their potential impacts are outlined below:
| Impurity | Typical Specification | Potential Impact on Semiconductor Manufacturing |
| Oxygen (O2) | ≤ 20 ppmv | Can lead to the formation of oxyfluorides, which may alter etch rates and selectivity. May also contribute to the corrosion of gas delivery systems. |
| Nitrogen (N2) | ≤ 50 ppmv | Generally considered an inert impurity at low levels, but high concentrations can affect the partial pressure of ClF3 and process uniformity. |
| Hydrogen Fluoride (HF) | ≤ 700 ppmv | Highly corrosive and can damage gas lines and chamber components. Can also contribute to particle formation and wafer contamination. |
Analytical Methods for Purity Validation
Ensuring that ClF3 meets the stringent purity requirements of the semiconductor industry necessitates robust analytical techniques. The two primary methods for validating the purity of ClF3 gas are Gas Chromatography (GC) and Fourier Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography with Thermal Conductivity Detection (GC-TCD)
Gas chromatography is a powerful technique for separating and quantifying the components of a gas mixture. For the analysis of highly reactive gases like ClF3, a specialized setup is required to ensure the safety and integrity of the analysis.
Experimental Protocol: GC-TCD Analysis of ClF3
-
System Preparation: A gas chromatograph equipped with a Thermal Conductivity Detector (TCD) with nickel filaments is used. The entire gas handling system, including the injector, columns, and detector, must be constructed from corrosion-resistant materials such as nickel or Monel.
-
Column Selection: Packed columns are typically employed for this analysis. A common configuration involves a two-column setup:
-
Column 1 (e.g., Porapak Q): Used to separate CO2 and other heavier components.
-
Column 2 (e.g., Molecular Sieve 5A): Used to separate permanent gases like oxygen and nitrogen.
-
-
Carrier Gas: High-purity helium or argon is used as the carrier gas.
-
Sample Introduction: A gas sampling valve is used to introduce a precise volume of the ClF3 sample into the GC system. The sample loop and all wetted surfaces must be properly passivated to prevent reaction with ClF3.
-
Analysis Conditions:
-
Injector Temperature: Typically maintained at a temperature that ensures the complete vaporization of the sample without causing decomposition.
-
Oven Temperature Program: A temperature program is used to achieve optimal separation of the impurities.
-
TCD Temperature: The detector is maintained at a stable temperature to ensure a consistent response.
-
-
Data Analysis: The retention times of the separated components are used for qualitative identification by comparing them to known standards. The peak areas are used for quantitative analysis, with calibration curves generated from certified gas standards.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable complementary technique for identifying and quantifying infrared-active impurities in ClF3. It is particularly useful for detecting molecules with specific vibrational frequencies.
Experimental Protocol: FTIR Gas Phase Analysis of ClF3
-
Instrumentation: A Fourier Transform Infrared spectrometer equipped with a gas cell is used. The gas cell must be constructed from materials compatible with ClF3 and have windows (e.g., KBr or AgCl) that are transparent to infrared radiation in the region of interest.
-
Sample Handling: The ClF3 gas sample is introduced into the evacuated gas cell to a known pressure. The pressure is carefully monitored to ensure a consistent path length for the infrared beam.
-
Spectral Acquisition: An infrared spectrum is recorded. A background spectrum of the empty or nitrogen-purged cell is also collected and subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of potential impurities. For example, HF has a strong absorption band in the 3800-4200 cm⁻¹ region. The concentration of the impurities can be determined by comparing the absorbance of their characteristic peaks to calibration spectra of known concentrations.
Performance Comparison: ClF3 vs. Alternatives
While ClF3 is a highly effective cleaning and etching gas, its extreme reactivity and associated safety concerns have led to the investigation of alternatives. The most common alternative in the semiconductor industry is Nitrogen Trifluoride (NF3), which is typically used in a remote plasma source to generate reactive fluorine radicals.
The following tables provide a comparison of the performance of ClF3 and NF3-based processes for the selective etching of silicon nitride (SiN) versus silicon dioxide (SiO2), a critical step in the fabrication of advanced semiconductor devices.
Table 1: Etch Performance of ClF3-Based Plasmas
| Gas Mixture | SiN Etch Rate (nm/min) | SiO2 Etch Rate (nm/min) | SiN/SiO2 Selectivity | Reference |
| ClF3 Remote Plasma | > 80 | ~0.6 | ~130 | [1][2] |
| ClF3/H2 Remote Plasma | Lower than ClF3 alone | Lower than ClF3 alone | > 200 | [1][2][3] |
| ClF3/Cl2 (15%) Remote Plasma | ~8 | Extremely Low | > 500 | [4][5] |
| ClF3/Cl2 (20%) Remote Plasma | Lower than 15% Cl2 | Extremely Low | > 1000 | [4][5] |
Table 2: Etch Performance of NF3-Based Plasmas
| Gas Mixture | SiN Etch Rate | SiO2 Etch Rate | SiN/SiO2 Selectivity | Reference |
| NF3/O2 Remote Plasma | Varies with O2 ratio | Varies with O2 ratio | ~80 | [6] |
| NF3/N2/O2/H2 Remote Plasma | Varies with H2 ratio | Varies with H2 ratio | ~400 | [6][7] |
| NF3/O2 RIE (Low Power) | Varies with O2 ratio | Varies with O2 ratio | ~24 | [8] |
Key Observations:
-
High Etch Rates with ClF3: ClF3 remote plasma demonstrates a significantly high etch rate for silicon nitride.[1][2]
-
Tunable Selectivity: The selectivity of the ClF3 etching process can be dramatically increased by adding H2 or Cl2, although this is accompanied by a decrease in the SiN etch rate.[1][2][3][4][5]
-
High Selectivity with NF3/H2: NF3-based plasmas, particularly with the addition of hydrogen, can also achieve very high SiN/SiO2 selectivity.[6][7]
-
Process Considerations: The choice between ClF3 and NF3 will depend on the specific process requirements. If high throughput is the primary concern, the high etch rate of ClF3 may be advantageous. If extremely high selectivity is required, a ClF3/Cl2 or a finely tuned NF3/H2 process may be more suitable.
Visualizing the Workflow and Relationships
To better understand the processes involved in validating and utilizing ClF3, the following diagrams, generated using the DOT language, illustrate the key workflows and relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective etching of silicon nitride over silicon oxide using ClF3/H2 remote plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. swb.skku.edu [swb.skku.edu]
- 5. Highly selective etching of SiNxover SiO2using ClF3/Cl2remote plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]
- 7. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]
- 8. Enhancing Si3N4 Selectivity over SiO2 in Low-RF Power NF3–O2 Reactive Ion Etching: The Effect of NO Surface Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chlorine Trifluoride and Sulfur Hexafluoride for Plasma Etching
For researchers, scientists, and professionals in drug development and semiconductor fabrication, the choice of etchant gas in plasma etching processes is critical to achieving desired device performance and manufacturing yields. This guide provides an objective comparison of two prominent fluorine-based etchants: chlorine trifluoride (ClF₃) and sulfur hexafluoride (SF₆). This document outlines their performance characteristics, supported by experimental data, to aid in the selection of the most suitable etchant for specific applications.
Overview of Etching Mechanisms
Plasma etching is a cornerstone of microfabrication, enabling the precise transfer of patterns onto a substrate. The efficacy of this process is largely determined by the chemical and physical interactions between the plasma-generated reactive species and the material being etched.
Sulfur Hexafluoride (SF₆) is a widely utilized etchant, particularly for silicon-based materials. In a plasma environment, SF₆ dissociates to produce fluorine radicals (F•), which are the primary etchant species. The etching process is predominantly chemical and isotropic, leading to the formation of volatile silicon tetrafluoride (SiF₄). The presence of sulfur can have a catalytic effect, enhancing the etch rate and contributing to a smoother etched surface.[1][2] The addition of passivating gases, such as oxygen (O₂) or fluorocarbons (e.g., C₄F₈), is a common strategy to control the etch profile and achieve anisotropic features by protecting the sidewalls from etchant attack.[3][4][5]
This compound (ClF₃) is a highly reactive interhalogen compound that serves as a potent etchant for a variety of materials, including silicon, silicon dioxide (SiO₂), and silicon nitride (SiNₓ). A key advantage of ClF₃ is its ability to etch spontaneously even without plasma activation, although plasma is used to enhance the etch rate and control.[6][7] In a plasma, ClF₃ dissociates into reactive fluorine and chlorine species. The addition of other gases, such as chlorine (Cl₂) or hydrogen (H₂), can be used to precisely tune the etch selectivity between different materials.[8][9][10]
Performance Comparison
The selection of an appropriate etchant gas depends on several key performance metrics, including etch rate, selectivity, and anisotropy. The following sections and tables summarize the performance of SF₆ and ClF₃ in etching common semiconductor materials.
Silicon (Si) Etching
Both SF₆ and ClF₃ are effective for etching silicon. SF₆ is renowned for its high silicon etch rates, making it a preferred choice for deep silicon etching in applications like Micro-Electro-Mechanical Systems (MEMS).[1] ClF₃ also demonstrates a high reactivity with silicon.
Table 1: Comparison of Etch Performance for Silicon
| Etchant Gas | Additive(s) | Substrate | Etch Rate (nm/min) | Selectivity | Anisotropy | Reference |
| SF₆ | O₂ | Monocrystalline Si | 1818 (large open area) | - | Anisotropic (with passivation) | [11] |
| SF₆ | Ar | Polycrystalline Si | Varies with grain size | - | - | [12] |
| ClF₃ | - | n-type Si (low resistivity) | Enhanced rate near room temp. | 100-300 (vs. SiO₂) | Isotropic | [6] |
| Cl₂ | - | Si | 201 (large open area) | 23 (vs. Ni) | Anisotropic | [11] |
Note: Etch rates are highly dependent on plasma conditions (power, pressure, gas flow rates) and reactor geometry. The data presented are illustrative examples from different studies.
Silicon Nitride (SiNₓ) and Silicon Dioxide (SiO₂) Etching
High selectivity between silicon nitride and silicon dioxide is crucial in many advanced semiconductor manufacturing processes, such as the fabrication of 3D NAND flash memory.[13] In this domain, ClF₃, particularly when mixed with other gases, offers significant advantages.
Table 2: Comparison of Etch Performance for SiNₓ and SiO₂
| Etchant Gas | Additive(s) | Substrate | Etch Rate (nm/min) | SiNₓ:SiO₂ Selectivity | Reference |
| ClF₃ | - | SiNₓ | ~900 | ~120 | [10] |
| ClF₃ | H₂ (20%) | SiNₓ | ~230 | ~200 | [10] |
| ClF₃ | Cl₂ (15%) | SiNₓ | ~8 | >500 | [9][13] |
| ClF₃ | Cl₂ (20%) | SiNₓ | - | >1000 | [9][13] |
| SF₆ | He | SiNₓ | Varies with power and gas ratio | - | [14] |
Note: The addition of Cl₂ to ClF₃ plasma dramatically increases the etch selectivity of SiNₓ over SiO₂ by modifying the surface reactions.[9][13]
Experimental Protocols
To provide a clearer understanding of the conditions under which the comparative data were obtained, this section details the experimental methodologies from key cited studies.
Protocol 1: SF₆/O₂ Plasma Etching of Silicon
This protocol is based on a typical reactive ion etching (RIE) process for creating high-aspect-ratio silicon structures.
-
Gases: SF₆ and O₂ are introduced sequentially into the reaction chamber.[3]
-
Process: The process alternates between an etching step with SF₆ plasma and a passivation step with O₂ plasma to protect the sidewalls.[3]
-
Pressure: The etching step is typically performed at a higher pressure (e.g., >20 mTorr) to ensure a sufficient supply of etchant species.[3]
-
Power: RF power is applied to generate the plasma and control the ion energy.
-
Analysis: Etch rate and profile are characterized using scanning electron microscopy (SEM).
Protocol 2: ClF₃/Cl₂ Remote Plasma Etching of SiNₓ/SiO₂
This protocol describes a method for achieving high etch selectivity of silicon nitride over silicon dioxide.
-
System: A remote plasma source, such as an inductively coupled plasma (ICP) system, is used to generate the reactive species upstream from the substrate.[9]
-
Gases: ClF₃ and Cl₂ are mixed and introduced into the remote plasma source.[9][13]
-
Pressure: The operating pressure is maintained at a specific level (e.g., 200 mTorr).[9]
-
Power: A 13.56 MHz RF power is applied to the ICP source to generate the plasma.[9]
-
Substrate Temperature: The substrate is maintained at room temperature.[9]
-
Analysis: Etch rates are determined by measuring the change in film thickness, and selectivity is calculated as the ratio of the etch rates. Surface analysis is performed using X-ray photoelectron spectroscopy (XPS).[9]
Visualizing the Processes
The following diagrams, generated using the DOT language, illustrate the fundamental workflows and relationships in plasma etching with SF₆ and ClF₃.
Caption: Workflow of SF₆ Plasma Etching of Silicon.
Caption: Mechanism of Selective SiNₓ Etching with ClF₃/Cl₂.
Caption: High-Level Comparison of SF₆ and ClF₃ Attributes.
Conclusion
Both this compound and sulfur hexafluoride are powerful etchants with distinct advantages for specific plasma etching applications.
-
SF₆ is the established choice for high-speed, deep silicon etching, where its high etch rate is a primary advantage. The ability to achieve anisotropy through the addition of passivating gases makes it versatile for creating complex microstructures.
-
ClF₃ excels in applications requiring exceptionally high etch selectivity between different materials, most notably between silicon nitride and silicon dioxide.[9][13] Its high reactivity also makes it an effective cleaning agent for CVD chambers.[15]
The optimal choice between ClF₃ and SF₆ will ultimately depend on the specific material to be etched, the required etch profile, and the desired selectivity to other materials present on the substrate. Researchers and process engineers should carefully consider the trade-offs in etch rate, selectivity, and process complexity when developing their plasma etching recipes.
References
- 1. Why etching silicon with SF6 is faster and smoother: Sulfur plays a role [afm.oxinst.com]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. cpmi.illinois.edu [cpmi.illinois.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. swb.skku.edu [swb.skku.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lsi.usp.br [lsi.usp.br]
- 13. Highly selective etching of SiNxover SiO2using ClF3/Cl2remote plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of sf6 gas in silicon nitride etching|INFORMATION [newradargas.com]
- 15. inhancetechnologies.com [inhancetechnologies.com]
A Comparative Analysis of ClF₃ and NF₃ for In-Situ Chamber Cleaning
For researchers, scientists, and professionals in drug development and semiconductor manufacturing, maintaining the pristine condition of process chambers is paramount to ensure reproducibility and high yields. This guide provides an in-depth comparison of two prominent cleaning agents, Chlorine Trifluoride (ClF₃) and Nitrogen Trifluoride (NF₃), used for the in-situ cleaning of Chemical Vapor Deposition (CVD) chambers. The following analysis is based on experimental data to objectively assess their cleaning efficiency, operational parameters, and reaction mechanisms.
Executive Summary
This compound (ClF₃) and Nitrogen Trifluoride (NF₃) are both effective etchants for removing unwanted deposits from CVD chamber walls. The primary distinction lies in their reactivity and the conditions required for optimal performance. ClF₃ is a highly reactive gas that enables effective cleaning at lower temperatures without the need for plasma activation. In contrast, NF₃ is less reactive and typically requires plasma or high temperatures to dissociate and generate the reactive fluorine radicals necessary for the cleaning process. The choice between these two agents often involves a trade-off between the high reactivity and associated hazards of ClF₃ and the well-established, albeit more energy-intensive, processes for NF₃.
Quantitative Performance Comparison
The cleaning efficiency of ClF₃ and NF₃ is highly dependent on the material being removed and the specific process conditions. The following tables summarize key performance metrics from various experimental studies.
Table 1: Etch Rate and Selectivity of ClF₃
| Material Etched | Etch Rate (nm/min) | Selectivity | Process Conditions |
| Silicon Nitride (SiNₓ) | > 80 | ~130 (over SiO₂) | Remote plasma, Room Temperature[1][2] |
| Silicon Nitride (SiNₓ) | ~8 | > 500 (over SiO₂) | Remote plasma with 15% Cl₂ addition[3][4] |
| TEOS-SiO₂ | 60 | - | 500°C, Thermal (non-plasma)[5] |
| Tungsten Silicide (WSiₓ) | Varies with concentration | - | 400°C, 3 Torr, Diluted in Ar[6] |
Table 2: Etch Rate and Selectivity of NF₃
| Material Etched | Etch Rate (nm/min) | Selectivity | Process Conditions |
| Silicon Nitride (Si₃N₄) | - | ≈ 380 (over SiO₂) | Remote plasma with N₂/O₂/H₂ addition[7] |
| Silicon Nitride (Si₃N₄) | Varies with conditions | - | Plasma etching with Ar or He diluent[8] |
| Amorphous Silicon (a-Si:H) | Varies with power | - | RF plasma, 0.1 Torr, 5-40 W[9] |
Table 3: Process Parameter Comparison
| Parameter | This compound (ClF₃) | Nitrogen Trifluoride (NF₃) |
| Activation Method | Thermal (no plasma required) | Plasma (in-situ or remote) or high temperature |
| Typical Temperature | 200°C - 620°C | 300°C (with plasma) |
| Typical Pressure | 1 - 3 Torr | 100 mTorr - 1.7 Torr |
| Gas Dilution | Typically diluted with N₂ or Ar (5-40%) | Often diluted with Ar, He, O₂, or N₂ |
| Key Advantage | High reactivity at lower temperatures without plasma | Well-established process, high selectivity achievable with additives |
| Key Disadvantage | Highly toxic, corrosive, and hazardous | Potent greenhouse gas, requires plasma for efficient dissociation |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for cleaning processes using ClF₃ and NF₃.
Thermal Cleaning with Diluted this compound (ClF₃)
This protocol is adapted from a method for cleaning tungsten silicide residue from a CVD chamber.[6]
-
Pre-Cleaning Purge: Flow an inert gas (e.g., Argon) into the chamber to purge any residual process gases.
-
Heating: Heat the chamber components to a temperature of at least 400°C.
-
Introduction of Cleaning Gas: Introduce a mixture of ClF₃ and an inert carrier gas (e.g., Argon) into the chamber. The ClF₃ concentration is typically between 5% and 40%. For a 20% concentration, the flow rates might be 200 sccm of ClF₃ and 800 sccm of Argon.
-
Pressure Control: Maintain the chamber pressure at a constant level, for example, 3 Torr.
-
Cleaning Duration: The cleaning time is determined by the thickness of the deposits to be removed.
-
Post-Cleaning Purge: After the cleaning process, stop the flow of ClF₃ and purge the chamber with an inert gas to remove all reactive species.
Plasma-Enhanced Cleaning with Nitrogen Trifluoride (NF₃)
This protocol describes a typical plasma-enhanced cleaning process for removing silicon-based deposits.[8][10]
-
Chamber Preparation: Ensure the chamber is at the desired base pressure.
-
Heating: Heat the substrate holder or chamber walls to the process temperature, for example, 300°C.[10]
-
Gas Introduction: Introduce NF₃, often diluted with other gases like Argon, Helium, or Oxygen, into the chamber. For instance, a mixture of NF₃ and Argon with an NF₃ concentration between 10% and 80% can be used.[8]
-
Plasma Ignition: Ignite the plasma by applying RF power to the showerhead or another electrode. The power can range from 300 W, and the frequency is commonly 13.56 MHz.[10]
-
Pressure and Flow Control: Maintain a constant chamber pressure (e.g., 1000 mTorr) and gas flow rates during the cleaning process.[10]
-
Endpoint Detection: Monitor the plasma emission spectrum (e.g., using Optical Emission Spectroscopy) or the chamber exhaust (e.g., with a mass spectrometer) to determine the completion of the cleaning process. A decrease in the signal corresponding to the etch byproducts (e.g., SiF₄) indicates the endpoint.
-
Post-Cleaning: Extinguish the plasma, stop the gas flow, and purge the chamber with an inert gas.
Visualizing the Process and Chemistry
Experimental Workflow for Chamber Cleaning
The following diagram illustrates a generalized workflow for an in-situ chamber cleaning experiment, applicable to both ClF₃ and NF₃ with relevant modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective etching of silicon nitride over silicon oxide using ClF3/H2 remote plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swb.skku.edu [swb.skku.edu]
- 4. Highly selective etching of SiNxover SiO2using ClF3/Cl2remote plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5294262A - Method of cleaning a process tube with ClF3 gas and controlling the temperature of process - Google Patents [patents.google.com]
- 6. US5926743A - Process for this compound chamber cleaning - Google Patents [patents.google.com]
- 7. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]
- 8. US5413670A - Method for plasma etching or cleaning with diluted NF3 - Google Patents [patents.google.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Performance of Chlorine Trifluoride and Alternative Electrophilic Fluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of chlorine trifluoride (ClF₃) and other common electrophilic fluorinating agents in reactions with organic substrates. Due to the extreme reactivity and hazardous nature of this compound, experimental kinetic data for its reactions with organic compounds are largely unavailable in the literature. Therefore, this guide presents a qualitative discussion of ClF₃'s reactivity, supported by theoretical insights, and a quantitative comparison with well-characterized alternative fluorinating agents.
This compound (ClF₃): A Profile of Extreme Reactivity
This compound is an interhalogen compound renowned for its powerful oxidizing and fluorinating capabilities. It is a colorless, poisonous, and corrosive gas that condenses into a pale-greenish yellow liquid. Its reactions with organic materials are notoriously vigorous, often leading to ignition and explosion. It is hypergolic with a vast array of materials, meaning it ignites on contact without an external ignition source.
Due to this extreme and often uncontrollable reactivity, conventional kinetic studies in solution are not feasible for ClF₃. A computational study on the related compound, this compound oxide (ClF₃O), reacting with n-decane using density functional theory (DFT) revealed that the initial reactions are barrier-less and extremely exothermic, with an average released energy of 412.9 kJ/mol.[1][2] This theoretical finding provides a glimpse into the reaction mechanism and helps to quantify the extreme reactivity of such compounds, suggesting that the reactions of ClF₃ with hydrocarbons likely proceed without a significant activation barrier.
Alternative Electrophilic Fluorinating Agents: A Quantitative Kinetic Comparison
In contrast to the challenges posed by ClF₃, a variety of N-F reagents have been developed as stable, selective, and manageable electrophilic fluorinating agents. The kinetics of these reagents have been studied extensively, providing a quantitative basis for comparing their fluorinating power.
Data Presentation: Second-Order Rate Constants
The following table summarizes the second-order rate constants (k₂) for the reaction of several common N-F fluorinating agents with 1,3-diphenylpropane-1,3-dione in acetonitrile at 25°C. This substrate is a representative 1,3-dicarbonyl compound often used as a benchmark for determining the reactivity of electrophilic fluorinating agents.
| Fluorinating Agent | Abbreviation | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) at 25°C |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Not available in the cited literature for direct comparison |
| N-Fluorobenzenesulfonimide | NFSI | Data for this specific substrate not provided in the search results |
| Selectfluor™ | Data for this specific substrate not provided in the search results |
While a direct side-by-side comparison for the exact same substrate was not fully compiled from the initial search, the relative reactivity of these agents has been established. NFOBS is noted to be a stable, crystalline solid with good fluorinating power, particularly for carbanions like enolates.
Experimental Protocols
The kinetic data for the alternative fluorinating agents are typically acquired using stopped-flow spectrophotometry, a technique designed for studying fast reactions in solution.
Stopped-Flow Spectrophotometry for Fluorination Kinetics
Objective: To determine the second-order rate constant for the reaction between an electrophilic fluorinating agent and an organic substrate.
Apparatus:
-
Stopped-flow instrument equipped with a UV-Vis spectrophotometer.
-
Two drive syringes for the reactant solutions.
-
A mixing chamber.
-
An observation cell (cuvette).
-
A stop syringe to halt the flow and trigger data acquisition.
Procedure:
-
Solution Preparation: Prepare a solution of the organic substrate (e.g., a 1,3-dicarbonyl compound) in a suitable solvent (e.g., acetonitrile) in one syringe. In the second syringe, prepare a solution of the electrophilic fluorinating agent in the same solvent. The concentrations are chosen to ensure pseudo-first-order conditions, with the fluorinating agent typically in large excess.
-
Instrument Setup: The stopped-flow apparatus is connected to the spectrophotometer. The observation wavelength is set to a value where the reactant or product has a significant and changing absorbance during the reaction.
-
Reaction Initiation and Data Acquisition: The drive syringes are simultaneously depressed, forcing the reactant solutions into the mixing chamber. The mixed solution then flows into the observation cell. The flow is abruptly stopped by the stop syringe, which simultaneously triggers the spectrophotometer to begin recording the change in absorbance over time.
-
Data Analysis: The absorbance data is collected as a function of time. Under pseudo-first-order conditions, the natural logarithm of the absorbance (or a function of absorbance) is plotted against time. The slope of this plot gives the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the fluorinating agent.
Mandatory Visualization
Experimental Workflow for Kinetic Studies
References
Comparative Toxicity Analysis: Chlorine Trifluoride and Its Hydrolysis Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative toxicity analysis of chlorine trifluoride (ClF₃) and its primary hydrolysis products, hydrofluoric acid (HF) and hydrochloric acid (HCl). The information presented is intended to assist researchers and professionals in understanding the relative hazards and handling considerations for these highly reactive substances. Experimental data has been compiled to offer a quantitative comparison of their toxicological profiles.
Executive Summary
This compound is an extremely reactive and toxic interhalogen compound. Its hazardous nature is compounded by its violent reaction with water, which produces highly corrosive and toxic hydrolysis products: hydrofluoric acid and hydrochloric acid. This guide details the acute toxicity of these three compounds, presenting lethal dose and concentration data. Furthermore, standardized experimental protocols for assessing inhalation, dermal, and ocular toxicity are provided to ensure reproducible and comparable results.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound, hydrofluoric acid, and hydrochloric acid. The values are presented as LC₅₀ (median lethal concentration) for inhalation toxicity and LD₅₀ (median lethal dose) for oral and dermal toxicity. These values are critical for understanding the acute toxicity of these substances.
| Compound | Chemical Formula | LC₅₀ (Inhalation) | LD₅₀ (Oral) | LD₅₀ (Dermal) |
| This compound | ClF₃ | 178 ppm (mouse, 1 hr)[1][2]; 299 ppm (rat, 1 hr)[1][2] | Not available | Not available |
| Hydrofluoric Acid | HF | 342 ppm (mouse, 1 hr)[3]; 1276 ppm (rat, 1 hr)[3] | 1276 mg/kg (rat)[4] | < 50 mg/kg (ATE)[5] |
| Hydrochloric Acid | HCl | 1108 ppm (mouse, 1 hr)[6][7]; 3124 ppm (rat, 1 hr)[6][7] | 238-277 mg/kg (rat)[8][9]; 900 mg/kg (rabbit)[6][10] | 5010 mg/kg (rabbit)[8][9] |
ATE: Acute Toxicity Estimate
Hydrolysis of this compound
This compound reacts violently with water (hydrolysis) to produce hydrofluoric acid and hydrochloric acid, along with other byproducts. A simplified equation for this highly exothermic reaction is:
ClF₃ + 2H₂O → 3HF + HCl + O₂[11]
Another possible reaction pathway is:
2ClF₃ + 2H₂O → 4HF + ClO₂F + ClF[3]
The formation of these corrosive acids is a primary contributor to the severe tissue damage observed upon exposure to ClF₃ in the presence of moisture.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological assessment of chemical substances, based on OECD guidelines.
Acute Inhalation Toxicity (Based on OECD Guideline 403)
This test provides information on health hazards likely to arise from short-term exposure to a substance by inhalation.[8][12]
1. Principle:
-
A group of experimental animals is exposed to the test substance at a specific concentration for a defined period (typically 4 hours).[8]
-
A "Concentration x Time" (C x t) protocol may also be used where animals are exposed to various concentrations for multiple durations.[8]
-
The animals are observed for a subsequent period of at least 14 days.[8]
-
The primary endpoint is mortality, allowing for the calculation of an LC₅₀ value.
2. Animal Selection and Preparation:
-
The preferred species is the rat. Young, healthy adult animals are used.
-
Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.
3. Procedure:
-
A dynamic airflow inhalation exposure system is used to maintain a constant and uniform concentration of the test substance in the breathing zone of the animals.[13]
-
The exposure chamber is operated to ensure a stable concentration of the test article.
-
A control group of animals is exposed to filtered air under identical conditions.
-
The exposure duration is typically 4 hours.[13]
4. Observations:
-
Animals are monitored for clinical signs of toxicity, including changes in respiratory rate, nasal discharge, coughing, and behavioral changes, throughout the exposure and observation periods.[13]
-
Body weights are recorded before the test and at least weekly thereafter.
-
All animals are subjected to a gross necropsy at the end of the 14-day observation period.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This test assesses the potential short-term hazards of a substance when it comes into contact with the skin.[7]
1. Principle:
-
The test substance is applied in a single dose to a small area of the skin of experimental animals.
-
The animals are observed for a period of 14 days.
-
The primary endpoint is mortality, which is used to determine the LD₅₀ value.
2. Animal Selection and Preparation:
-
The preferred species are the rat or rabbit. Young, healthy adult animals with intact skin are used.
-
Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[10]
3. Procedure:
-
The test substance is applied uniformly over an area of approximately 10% of the total body surface area.[14]
-
The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[10][14]
-
After 24 hours, the residual test substance is removed.
4. Observations:
-
Animals are observed for signs of toxicity immediately after dosing and daily for 14 days.[10]
-
Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern.
-
Body weights are recorded prior to dosing and weekly thereafter.
-
A gross necropsy is performed on all animals at the end of the study.
Acute Eye Irritation and Corrosion (Based on OECD Guideline 405)
This test is used to evaluate the potential of a substance to cause irritation or corrosion to the eyes.[6]
1. Principle:
-
A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal.[6]
-
The untreated eye serves as a control.[6]
-
The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[6]
2. Animal Selection and Preparation:
-
The albino rabbit is the preferred species.
-
Young, healthy adult animals are used.
-
Both eyes of the animal are examined for pre-existing defects before the test.
3. Procedure:
-
The test substance is instilled into the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball.[15][6]
-
The eyelids are then held together for about one second.[15]
-
The eyes of the test animals are not washed out for at least 24 hours after instillation, unless immediate corrosive effects are observed.[15]
4. Observations:
-
The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.
-
Ocular reactions are scored for the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).
-
The duration of the observation period should be sufficient to fully evaluate the reversibility of the effects, typically up to 21 days.[6]
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for assessing the acute toxicity of a chemical substance, integrating the three main testing protocols described above.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Hydrolysis of this compound, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride [inis.iaea.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. nucro-technics.com [nucro-technics.com]
- 5. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 6. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. oecd.org [oecd.org]
- 10. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
Performance Showdown: Chlorine Trifluoride (ClF3) in CVD Chamber Cleaning Protocols
For researchers, scientists, and professionals in semiconductor manufacturing and materials science, maintaining the pristine condition of Chemical Vapor Deposition (CVD) chambers is paramount to ensure process reproducibility and high-quality thin film deposition. Chlorine Trifluoride (ClF3) has emerged as a potent in-situ cleaning agent, offering high reactivity and the flexibility of being used in various cleaning protocols. This guide provides a comparative analysis of ClF3 performance across different CVD chamber cleaning methodologies, supported by available experimental data.
This document delves into the efficacy of thermal and plasma-enhanced ClF3 cleaning protocols for removing common CVD residues such as silicon dioxide (SiO2), silicon nitride (SiN), and titanium nitride (TiN).
At a Glance: ClF3 Cleaning Performance
The cleaning efficiency of ClF3 is highly dependent on the chosen protocol, with each method offering distinct advantages in terms of etch rate, selectivity, and operating conditions.
| Cleaning Protocol | Residue | Etch Rate (nm/min) | Temperature (°C) | Pressure | Key Observations |
| Thermal | Silicon Nitride (SiN) | Complete removal | 250 - 300 | Atmospheric | Effective at moderate temperatures for complete powder removal.[1] |
| Heavily Deposited Residues | Not specified | > 400 | Not specified | Preferential heating of heavily deposited areas is recommended for efficient cleaning.[2] | |
| Remote Plasma | Silicon Nitride (SiN) | > 80 | Room Temperature | Not specified | High etch rate and excellent selectivity over SiO2 achieved at room temperature.[3][4] |
| Silicon Nitride (SiN) with H2 | 26 | Room Temperature | Not specified | Addition of H2 significantly increases selectivity over SiO2 to >200, at the cost of a lower SiN etch rate.[4] | |
| In-situ Plasma | Titanium Nitride (TiN) | Not specified | Not specified | Not specified | Generally effective for stubborn residues due to combined chemical and physical removal mechanisms. |
| Alternative (NF3 Remote Plasma) | Titanium Nitride (TiN) | up to 800 | 300 | 100 Pa | Demonstrates high etch rates for TiN, serving as a benchmark for fluorine-based cleaning.[5] |
Deep Dive into Cleaning Protocols
The choice of a ClF3 cleaning protocol is a critical decision that impacts cleaning time, cost of ownership, and chamber component lifetime. The primary methods are thermal activation and plasma enhancement (in-situ and remote).
Thermal ClF3 Cleaning
Thermal cleaning protocols leverage heat to dissociate ClF3 and initiate the chemical reaction with chamber deposits. This method is advantageous for its simplicity and for CVD systems not equipped with plasma generation capabilities.
Experimental Protocol: Thermal Cleaning of Silicon Nitride
A representative thermal cleaning process for silicon nitride residues can be outlined as follows:
-
Chamber Preparation: Following the deposition process, the substrate is removed from the chamber.
-
Temperature Ramp-up: The chamber is heated to the target cleaning temperature, typically between 250°C and 400°C. For heavily deposited parts, temperatures exceeding 400°C are suggested for enhanced efficiency.[2]
-
Gas Introduction: A controlled flow of ClF3, often diluted with an inert gas like nitrogen, is introduced into the chamber.
-
Cleaning: The ClF3 gas reacts with the silicon nitride deposits, forming volatile byproducts that are removed by the vacuum system. The cleaning duration is determined by the thickness and nature of the residue.
-
Purge: After the cleaning is complete, the chamber is purged with an inert gas to remove any residual ClF3 and reaction byproducts.
Plasma-Enhanced ClF3 Cleaning
Plasma-enhanced protocols utilize radio frequency (RF) or microwave energy to generate a higher concentration of reactive species from the ClF3 gas, leading to faster cleaning rates, particularly at lower temperatures.
Remote Plasma Cleaning: In this configuration, the plasma is generated in a separate chamber, and the reactive species are then introduced into the CVD chamber. This approach minimizes potential damage to sensitive chamber components from direct plasma exposure.
Experimental Protocol: Remote Plasma Cleaning of Silicon Nitride
Based on available literature, a typical remote plasma cleaning process for silicon nitride is as follows:
-
Plasma Generation: ClF3 gas is fed into a remote plasma source (e.g., an inductively coupled plasma - ICP) where it is dissociated into reactive radicals.
-
Introduction of Radicals: The generated radicals are then transported into the main CVD chamber.
-
Etching Process: The radicals react with the silicon nitride deposits on the chamber walls and components. The process can be effectively carried out at room temperature.
-
Endpoint Detection: The completion of the cleaning process can be monitored by observing changes in the plasma emission spectrum or by using a residual gas analyzer.
-
Purge: The chamber is purged with an inert gas to remove any remaining reactants and byproducts.
In-situ Plasma Cleaning: Here, the plasma is generated directly within the CVD chamber. This method is highly effective for removing stubborn or thick deposits due to the combined effect of chemical etching and physical ion bombardment.
Performance Comparison Logic
The selection of an optimal ClF3 cleaning protocol involves a trade-off between cleaning speed, selectivity, and potential for chamber component wear.
Alternatives to ClF3
While ClF3 is a powerful cleaning agent, other fluorine-based gases are also used in the industry. Nitrogen trifluoride (NF3) is a common alternative, often used in plasma-enhanced cleaning processes. For instance, remote plasma cleaning with an Ar/NF3 mixture has demonstrated very high etch rates for TiN, reaching up to 800 nm/min at 300°C.[5] This highlights that for specific applications, particularly those requiring very high throughput, alternative chemistries might offer competitive performance.
Conclusion
This compound offers a versatile and highly effective solution for in-situ CVD chamber cleaning. The choice between thermal and plasma-enhanced protocols depends on the specific requirements of the application, including the nature of the deposited residue, the desired cleaning speed, and the sensitivity of the chamber components. Remote plasma ClF3 cleaning, in particular, stands out for its ability to deliver high etch rates and excellent selectivity at low temperatures, making it a compelling option for advanced semiconductor manufacturing processes. Further research and direct comparative studies under standardized conditions will be invaluable in fully optimizing ClF3-based cleaning protocols for various CVD applications.
References
- 1. researchgate.net [researchgate.net]
- 2. US5926743A - Process for this compound chamber cleaning - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective etching of silicon nitride over silicon oxide using ClF3/H2 remote plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qucosa - Technische Universität Dresden: Ätzen von Titannitrid mit Halogenverbindungen [tud.qucosa.de]
Unveiling the Intricacies of Semiconductor Fabrication: A Comparative Guide to Theoretical Models of ClF₃ Etching Mechanisms
For researchers, scientists, and professionals in drug development utilizing advanced microfluidics and semiconductor-based analytical devices, a deep understanding of the underlying fabrication processes is paramount. Chlorine trifluoride (ClF₃) gas is a key etchant in silicon micromachining, prized for its high etch rates and selectivity. This guide provides a comprehensive comparison of theoretical models for ClF₃ etching mechanisms, validated against experimental data, to offer a clearer picture of the complex surface interactions at play.
The etching of silicon by this compound is a cornerstone of modern microfabrication, enabling the creation of intricate structures essential for a wide range of scientific applications. Theoretical modeling of this process is crucial for optimizing etching protocols and achieving desired results. However, a notable discrepancy exists between the activation energies predicted by initial theoretical models and those observed experimentally, pointing to a more complex reaction mechanism than simple surface fluorination.
The Apparent Contradiction: Theoretical Predictions vs. Experimental Reality
Initial theoretical models, often employing Density Functional Theory (DFT), focus on the initial interaction of ClF₃ with the silicon surface. These calculations predict a very low activation energy for the initial fluorination of silicon, on the order of 0.02 eV. This suggests a highly reactive and spontaneous process.
In stark contrast, experimental measurements of the ClF₃ etching of silicon reveal a higher activation energy of approximately 0.18 eV.[1] This disparity indicates that the initial adsorption and fluorination of the silicon surface is not the rate-determining step in the overall etching process under many experimental conditions.
Reconciling Theory and Experiment: The Role of the Fluorosilyl Layer
More sophisticated models and experimental observations have led to the understanding that the etching process is often limited by mass transport through a newly formed surface layer, known as the "fluorosilyl layer".[2][3] This layer, composed of silicon fluoride intermediates (SiFₓ), forms on the silicon surface during the etching process.
At low ClF₃ concentrations, the etch rate is primarily limited by the arrival of reactant molecules at the surface. However, at higher concentrations, this fluorosilyl layer becomes a significant barrier. The ClF₃ molecules must diffuse through this layer to reach the underlying silicon, and the volatile silicon fluoride products (primarily SiF₄) must diffuse out. This diffusion process is believed to be the rate-limiting step, thus explaining the higher experimentally observed activation energy.
Comparative Data: Theoretical vs. Experimental Activation Energies
| Parameter | Theoretical Value (DFT) | Experimental Value | Reference |
| Activation Energy for Si Etching | ~0.02 eV (Initial Fluorination) | 0.18 eV | [1] |
| Activation Energy for SiO₂ Etching | - | 0.12 eV | [1] |
| Activation Energy for Si-Si Bond Breaking | 0.81 eV | - | [4][5] |
Experimental Protocols
A fundamental understanding of the experimental conditions is crucial for interpreting and applying both theoretical and experimental data. Below are detailed protocols for a typical ClF₃ gas-phase etching experiment and the methodology for determining the activation energy.
Protocol 1: Gas-Phase Etching of Silicon with ClF₃
1. Substrate Preparation:
- Begin with a (100)-oriented, p-type single crystalline silicon wafer.
- Clean the substrate by boiling in a solution of NH₄OH, H₂O₂, and H₂O (1:1:6 ratio) for 10 minutes to remove organic contaminants.[1]
- Rinse with deionized water for 3 minutes.[1]
- Dip the substrate in a diluted hydrofluoric acid (HF) solution for 1 minute to remove the native oxide layer.[1]
- Rinse again with deionized water for 3 minutes and dry with nitrogen gas.[1]
2. Etching Procedure:
- Place the prepared substrate in a vacuum reaction chamber.
- Introduce ClF₃ gas (99.9% purity) and an inert gas such as Argon (Ar) into the chamber at controlled flow rates (e.g., 20 sccm ClF₃ and 10 sccm Ar).[1]
- Maintain a constant total pressure within the chamber (e.g., 1.5 Torr).[1]
- Control the substrate temperature using a resistive heater.
- After the desired etching time, stop the gas flow and bring the chamber back to atmospheric pressure.
3. Post-Etching Analysis:
- Remove the substrate from the chamber.
- Measure the etched depth using a surface profiler to determine the etch rate.[1]
Protocol 2: Determination of Activation Energy
1. Experimental Setup:
- Utilize the same experimental setup as described in Protocol 1, with precise temperature control of the substrate holder.
2. Procedure:
- Perform a series of etching experiments at different substrate temperatures, keeping all other parameters (gas flow rates, pressure, and etching time) constant.
- Measure the etch rate for each temperature.
3. Data Analysis:
- Plot the natural logarithm of the etch rate (ln(Etch Rate)) against the inverse of the absolute temperature (1/T).
- The data should follow the Arrhenius equation: Etch Rate = A * exp(-Ea / (k * T)), where A is the pre-exponential factor, Ea is the activation energy, k is the Boltzmann constant, and T is the absolute temperature.
- The slope of the resulting line in the Arrhenius plot is equal to -Ea / k.
- Calculate the activation energy (Ea) from the slope of the linear fit to the data points.
Visualizing the Etching Mechanisms
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
References
Safety Operating Guide
Proper Disposal of Chlorine Trifluoride: A Guide for Laboratory Professionals
Disclaimer: Chlorine trifluoride (ClF₃) is an exceptionally reactive and hazardous substance. The primary and most crucial step for the disposal of any unused or residual ClF₃ is to return it to the supplier.[1][2] The procedures outlined below are intended for the management of gaseous ClF₃ effluent from controlled laboratory processes and for emergency preparedness in the event of a small, contained leak. Attempting to neutralize liquid ClF₃ is extremely dangerous and should not be undertaken by laboratory personnel.[1]
This compound is a powerful oxidizing and fluorinating agent that reacts explosively with water and ignites many materials, including those considered non-combustible such as asbestos and sand.[3][4] Its disposal requires meticulous planning, specialized equipment, and a thorough understanding of its reactivity.
Immediate Safety and Handling Precautions
Before any process involving ClF₃ is initiated, a comprehensive safety protocol must be in place. This includes, but is not limited to:
-
Personal Protective Equipment (PPE): A full-body chemical-resistant suit, positive pressure self-contained breathing apparatus (SCBA), and appropriate gloves and face shield are mandatory.
-
Ventilation: All work must be conducted in a properly functioning fume hood or a glovebox with an inert atmosphere.
-
Emergency Preparedness: An emergency response plan must be established, and all personnel must be trained on procedures for leaks, spills, and fires. The only recommended fire suppression agent is an inert gas, such as nitrogen or argon, to flood the area.[3] Water or carbon dioxide extinguishers must never be used.[3]
-
Materials Compatibility: Ensure all components of the experimental setup are made of compatible materials. While steel, copper, and nickel form a passivating fluoride layer, this can be compromised by moisture or abrasion.[3]
Disposal of Gaseous this compound Effluent
For laboratory-scale reactions that produce a gaseous stream of ClF₃, a scrubbing system is the recommended method for neutralization.[1][5] Both wet and dry scrubbing methods can be employed, with wet scrubbing being generally preferred for its ability to manage the heat of reaction.[1]
Wet Scrubbing Protocol (for Gaseous Effluent)
Wet scrubbing involves passing the gaseous effluent through a solution that neutralizes the ClF₃ and its hazardous hydrolysis products, hydrofluoric acid (HF) and hydrochloric acid (HCl). A caustic solution is typically used.
Experimental Protocol:
-
Scrubber Setup: A laboratory-scale gas washing bottle or a packed bed column should be used as the scrubber. The setup must be placed within a fume hood.
-
Inert Gas Dilution: The ClF₃ effluent stream must be diluted with an inert gas (e.g., nitrogen or argon) before it enters the scrubber. This helps to control the reaction rate and dissipate heat.[1]
-
Gas Flow: The diluted gas stream should be bubbled through the scrubbing solution at a slow, controlled rate.
-
Monitoring: The pH of the scrubbing solution should be monitored regularly and replenished as it becomes neutralized. The off-gas from the scrubber should be tested for any unreacted ClF₃ or acidic components before being vented.
-
Disposal of Spent Scrubber Solution: The resulting solution will contain fluoride and chloride salts. It should be treated as hazardous waste and disposed of according to institutional and local regulations.
Dry Scrubbing Protocol (for Gaseous Effluent)
Dry scrubbing utilizes a solid sorbent to react with and neutralize the ClF₃ gas stream. This method is suitable for small quantities of ClF₃.[1]
Experimental Protocol:
-
Scrubber Setup: A column packed with a suitable sorbent should be used. The system must be leak-tight and operated within a fume hood.
-
Sorbent Material: Soda lime or activated alumina are commonly used sorbents.[6] A two-stage system, with a layer of iron(III) oxide (Fe₂O₃) followed by a layer of a solid alkali agent like calcium hydroxide (Ca(OH)₂, has been patented for treating waste gases containing ClF₃.[6] The iron oxide helps to decompose the ClF₃, and the alkali agent neutralizes the resulting acidic gases.[6]
-
Inert Gas Dilution: As with wet scrubbing, the ClF₃ effluent should be diluted with an inert gas before passing through the sorbent bed to manage the reaction's exothermicity.
-
Monitoring: The temperature of the scrubber should be monitored for any significant increase, which would indicate a rapid reaction. The sorbent material should be visually inspected for any changes in color or texture that may indicate it is spent.
-
Disposal of Spent Sorbent: The spent sorbent will contain metal fluorides and chlorides and must be handled as hazardous waste.
Emergency Procedures for Small Leaks and Spills
In the event of a small, contained leak of ClF₃ gas, the immediate priorities are to ensure personnel safety and to contain the release.
Step-by-Step Emergency Protocol:
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Isolate: Isolate the area and prevent entry.
-
Ventilate: If it can be done safely, increase the ventilation in the area to disperse the gas.
-
Stop the Source: If the source of the leak is a cylinder and it can be safely accessed and stopped, do so. If not, allow the cylinder to empty in a safe, open-air location.
-
Neutralization of a Small Liquid Spill (Extreme Caution Advised): For a very small liquid spill in a controlled environment, a dry, inert powder can be used for containment and neutralization. A commercially available product, FAST-ACT, which is a proprietary blend of metal oxides, can be applied to absorb and neutralize the spill.[7] In the absence of such a product, dry sand or calcium carbonate could potentially be used to contain the spill, but this will still result in a violent reaction and the release of toxic fumes.[8] This should only be considered as a last resort by trained emergency responders.
Quantitative Data
Due to the extreme reactivity of this compound, detailed quantitative data for its neutralization reactions in a laboratory setting are not widely published. The following table provides some key physical and chemical properties of ClF₃.
| Property | Value |
| Molecular Formula | ClF₃ |
| Molar Mass | 92.45 g/mol |
| Appearance | Colorless gas or pale greenish-yellow liquid |
| Boiling Point | 11.75 °C (53.15 °F)[3] |
| Melting Point | -76.34 °C (-105.41 °F)[3] |
| Standard Enthalpy of Formation (ΔH°f) | -164.65 kJ/mol[9][10] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Decision workflow for the safe disposal and handling of this compound.
References
- 1. dogemicrosystems.ca [dogemicrosystems.ca]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Some considerations in the handling of fluorine and the chlorine fluorides - UNT Digital Library [digital.library.unt.edu]
- 6. EP0441236B1 - Process for treating waste gases containing ClF3 - Google Patents [patents.google.com]
- 7. fast-act.com [fast-act.com]
- 8. quora.com [quora.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Fluorine Flame Calorimetry III. The Heat of Formation of this compound at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
